hexaaquacobalt(II)
Description
Properties
Molecular Formula |
CoH18O6+8 |
|---|---|
Molecular Weight |
173.07 g/mol |
IUPAC Name |
hexaoxidanium;cobalt(2+) |
InChI |
InChI=1S/Co.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
InChI Key |
NABPGEXIIPDAIN-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Co+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexaaquacobalt(II) Chloride from Cobalt Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of hexaaquacobalt(II) chloride, [Co(H₂O)₆]Cl₂, from the reaction of cobalt(II) carbonate with hydrochloric acid. The document details the chemical principles, experimental protocols, quantitative data, and safety considerations associated with this common inorganic preparation.
Introduction
Hexaaquacobalt(II) chloride is a vibrant pink coordination compound with the formula [Co(H₂O)₆]Cl₂. It serves as a common laboratory reagent and a precursor for the synthesis of various cobalt complexes. The synthesis from cobalt(II) carbonate is a straightforward acid-base reaction that produces the desired salt, water, and carbon dioxide gas. The simplicity and efficiency of this method make it a staple in many inorganic chemistry laboratories. This guide offers a detailed protocol for its preparation and characterization, tailored for a scientific audience.
Chemical Principles
The fundamental reaction involves the neutralization of the basic salt, cobalt(II) carbonate, with a strong acid, hydrochloric acid. The balanced chemical equation for this reaction is:
CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g) [1][2][3]
In aqueous solution, the cobalt(II) cation exists as the hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.[4][5][6] The overall reaction in aqueous media is more accurately represented as:
CoCO₃(s) + 2H₃O⁺(aq) + 2Cl⁻(aq) → [Co(H₂O)₆]²⁺(aq) + 2Cl⁻(aq) + CO₂(g) - 3H₂O(l)
The reaction is driven to completion by the evolution of carbon dioxide gas. The resulting product, hexaaquacobalt(II) chloride, can then be isolated by crystallization.
Experimental Protocol
This section provides a detailed methodology for the synthesis of hexaaquacobalt(II) chloride from cobalt(II) carbonate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration |
| Cobalt(II) Carbonate | CoCO₃ | 118.94 | - |
| Hydrochloric Acid | HCl | 36.46 | 2.0 M |
| Distilled Water | H₂O | 18.02 | - |
Equipment
-
100 mL Beaker
-
50 mL Graduated Cylinder
-
Stirring Rod
-
Watch Glass
-
Hot Plate
-
Buchner Funnel and Flask
-
Filter Paper
-
Desiccator
Synthesis Procedure
-
Reaction Setup: In a 100 mL beaker, carefully weigh approximately 6.0 g of cobalt(II) carbonate.
-
Acid Addition: Measure 40 mL of 2.0 M hydrochloric acid using a graduated cylinder. Slowly add the hydrochloric acid to the beaker containing the cobalt carbonate while stirring gently with a glass rod. The addition should be done in small portions to control the effervescence of carbon dioxide gas.[7]
-
Reaction Completion: Continue stirring the mixture until the evolution of gas ceases and all the cobalt carbonate has dissolved, resulting in a clear pink solution.
-
Filtration (Optional): If any unreacted solid or impurities are present, filter the solution by gravity filtration into a clean beaker.
-
Crystallization: Gently heat the solution on a hot plate to concentrate it. Reduce the volume by about half. Avoid boiling the solution to dryness.
-
Cooling and Precipitation: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. Further cool the beaker in an ice bath to maximize the crystallization of the pink hexaaquacobalt(II) chloride crystals.
-
Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
-
Drying: Dry the purified crystals in a desiccator.
-
Yield Calculation: Once completely dry, weigh the product and calculate the percentage yield.
Experimental Workflow
Caption: Experimental workflow for the synthesis of hexaaquacobalt(II) chloride.
Quantitative Data
Stoichiometric Calculations
The stoichiometry of the reaction is crucial for determining the theoretical yield. Based on the balanced equation, 1 mole of cobalt(II) carbonate reacts with 2 moles of hydrochloric acid to produce 1 mole of cobalt(II) chloride.
Table 1: Stoichiometric Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (from protocol) |
| CoCO₃ | 118.94 | 0.0504 |
| HCl | 36.46 | 0.0800 |
| [Co(H₂O)₆]Cl₂ | 237.93 | 0.0400 (Theoretical) |
Calculations based on 6.0 g of CoCO₃ and 40 mL of 2.0 M HCl.[8] In this example, hydrochloric acid is the limiting reagent.
Theoretical and Expected Yield
The theoretical yield of hexaaquacobalt(II) chloride can be calculated based on the limiting reagent.
-
Moles of HCl: 0.040 L * 2.0 mol/L = 0.080 mol
-
Moles of CoCl₂ produced (1:2 ratio with HCl): 0.080 mol / 2 = 0.040 mol
-
Theoretical Yield of [Co(H₂O)₆]Cl₂: 0.040 mol * 237.93 g/mol = 9.52 g[8]
The actual yield will be lower due to experimental losses. A typical expected yield for this synthesis is in the range of 80-90%.
Characterization
Physical Properties
-
Appearance: Pink to red crystalline solid.
-
Solubility: Soluble in water and ethanol.
-
Hygroscopic Nature: The compound is hygroscopic.
Spectroscopic Analysis
UV-Visible Spectroscopy: The color of the hexaaquacobalt(II) chloride solution is due to the d-d electronic transitions of the [Co(H₂O)₆]²⁺ complex. The aqueous solution exhibits a characteristic absorption maximum (λmax) at approximately 510-540 nm.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Cobalt(II) Carbonate: Harmful if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. May damage fertility or the unborn child.[9][10][11]
-
Hydrochloric Acid (2.0 M): Corrosive. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat must be worn at all times.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of carbon dioxide and any potential acid fumes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Reaction Mechanism
The reaction proceeds through a straightforward acid-base mechanism. The hydronium ions from the hydrochloric acid protonate the carbonate ion, leading to the formation of carbonic acid (H₂CO₃). Carbonic acid is unstable and decomposes to water and carbon dioxide gas.
Caption: Simplified reaction pathway for the formation of cobalt(II) chloride.
Conclusion
The synthesis of hexaaquacobalt(II) chloride from cobalt carbonate and hydrochloric acid is a reliable and illustrative example of an inorganic salt preparation. By following the detailed protocol and safety guidelines presented in this guide, researchers can consistently obtain a high-purity product suitable for a variety of applications in research and development. The straightforward nature of the reaction also makes it an excellent tool for educational purposes in demonstrating principles of stoichiometry and acid-base chemistry.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Page loading... [guidechem.com]
- 3. Inorganic Synthesis and Quantitative Chemical Analysis of a Complex Cobalt Salt, Sarah Case – Ward Prize Celebration of First-Year Writers: 2022 – 2023 [pressbooks.middcreate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US20180016156A1 - Production of crystallized cobalt (ii) chloride hexahydrate - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 10. uvm.edu [uvm.edu]
- 11. researchgate.net [researchgate.net]
Preparation of Hexaaquacobalt(II) Nitrate Solution: A Technical Guide
This guide provides a comprehensive overview of the preparation of hexaaquacobalt(II) nitrate (B79036) solution, intended for researchers, scientists, and professionals in drug development. The document details the chemical and physical properties of the compound, outlines a standard synthesis protocol, and includes essential safety and handling information.
Compound Properties
Hexaaquacobalt(II) nitrate, with the chemical formula --INVALID-LINK--₂, is the most common form of cobalt(II) nitrate.[1] It is a red-brown deliquescent salt that is soluble in water and other polar solvents.[1] The hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions.[1]
Quantitative Data
The following table summarizes the key quantitative properties of hexaaquacobalt(II) nitrate and its anhydrous form.
| Property | Hexahydrate | Anhydrous |
| Chemical Formula | Co(NO₃)₂·6H₂O | Co(NO₃)₂ |
| Molar Mass | 291.03 g/mol [1][2] | 182.943 g/mol [1][2] |
| Appearance | Red crystalline solid[1][2] | Pale red powder[1] |
| Density | 1.87 g/cm³[1][2] | 2.49 g/cm³[1] |
| Melting Point | 55 °C[1] | 100 °C (decomposes)[1] |
| Boiling Point | 74 °C (decomposes)[1] | 100-105 °C (decomposes)[1] |
| Solubility in water | 66.96 g/100 mL (20 °C)[2] | 84.03 g/100 mL (0 °C); 334.9 g/100 mL (90 °C)[1][2] |
| LD50 (rat, oral) | 691 mg/kg[1][2] | 434 mg/kg[1][2] |
Experimental Protocol: Synthesis from Cobalt(II) Carbonate
This section details a common laboratory procedure for the synthesis of hexaaquacobalt(II) nitrate from cobalt(II) carbonate and nitric acid.[1][2]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Beaker
-
Stirring rod
-
Heating plate
-
Filtration apparatus
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a calculated volume of dilute nitric acid. The reaction is exothermic and will produce carbon dioxide gas.
-
Dissolution: Stir the mixture gently. The cobalt(II) carbonate will dissolve, and the solution will turn a characteristic pink-red color. The reaction is: CoCO₃ + 2HNO₃ + 5H₂O → --INVALID-LINK--₂ + CO₂[1]
-
Heating: Gently heat the solution to ensure the complete reaction of the carbonate and to drive off the dissolved CO₂. Avoid boiling.
-
Filtration: If any solid impurities remain, filter the warm solution.
-
Crystallization: Transfer the clear solution to a crystallizing dish and allow it to cool slowly at room temperature. Red crystals of hexaaquacobalt(II) nitrate will form.
-
Isolation: Decant the supernatant liquid and collect the crystals. The crystals can be washed with a small amount of cold distilled water and then dried.
Diagrams
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of hexaaquacobalt(II) nitrate from cobalt precursors.
Caption: Synthesis workflow for hexaaquacobalt(II) nitrate.
Logical Relationship of Hydrates
The relationship between the different hydrates of cobalt(II) nitrate is dependent on temperature.
Caption: Temperature-dependent conversion of cobalt(II) nitrate hydrates.[1]
Safety and Handling
Hexaaquacobalt(II) nitrate is a hazardous substance and requires careful handling.
-
Hazards: It is an oxidizing agent and may intensify fire.[3][4] It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] It is also suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility or the unborn child.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][8] In case of insufficient ventilation, wear suitable respiratory equipment.[6]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[3][5] Avoid contact with skin and eyes.[6] Do not breathe dust.[6] Keep away from heat, sources of ignition, and combustible materials.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from combustible materials.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[3][5]
References
- 1. Cobalt(II) nitrate - Wikipedia [en.wikipedia.org]
- 2. Cobalt(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electronic Configuration of the Hexaaquacobalt(II) Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract: The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a quintessential example of a d-block metal complex, fundamental to understanding the principles of coordination chemistry. Its electronic structure, governed by the d⁷ configuration of the Co²⁺ ion within an octahedral ligand field of water molecules, dictates its characteristic color, magnetic properties, and reactivity. This guide provides a detailed examination of its electronic configuration through the lens of Ligand Field Theory, supported by spectroscopic and magnetic data, and outlines the experimental protocols used for its characterization.
Theoretical Framework
The Cobalt(II) Ion
The central metal ion in the complex is cobalt in its +2 oxidation state (Co²⁺). A neutral cobalt atom has the electronic configuration [Ar] 4s²3d⁷.[1] Upon ionization to Co²⁺, it loses the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁷.[2] The properties of the complex are primarily determined by the arrangement of these seven d-electrons in the presence of coordinating ligands.
Ligand Field Theory in an Octahedral Environment
When six water ligands surround the Co²⁺ ion, they form an octahedral complex.[2] According to Ligand Field Theory (an extension of Crystal Field Theory), the interaction between the ligand's lone pair electrons and the metal's d-orbitals removes the degeneracy of the five d-orbitals.[2][3] They split into two distinct energy levels:
-
A lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz).
-
A higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²).
The energy separation between these two levels is denoted as the ligand field splitting energy, Δo (or 10Dq).[3] The magnitude of Δo is determined by the nature of the metal ion and, crucially, the identity of the ligands.[2]
High-Spin vs. Low-Spin Configurations
For a d⁷ system like Co²⁺, the seven electrons can be arranged in the split d-orbitals in two possible ways, depending on the relative magnitudes of Δo and the mean pairing energy (P), which is the energy required to place two electrons in the same orbital.
-
Low-Spin: Occurs with strong-field ligands that induce a large Δo (Δo > P). Electrons will fill the lower t₂g orbitals completely before occupying the higher e_g orbitals to minimize energy, resulting in a configuration of (t₂g)⁶(e_g)¹.
-
High-Spin: Occurs with weak-field ligands that induce a small Δo (Δo < P). It is energetically more favorable for electrons to occupy the higher e_g orbitals than to pair up in the t₂g orbitals. This maximizes the total spin and results in a configuration of (t₂g)⁵(e_g)².[4]
Electronic Configuration of [Co(H₂O)₆]²⁺
Water is considered a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals.[5] Consequently, the ligand field splitting energy (Δo) in the hexaaquacobalt(II) complex is less than the electron pairing energy. This leads to the adoption of a high-spin configuration.[5][6]
The seven d-electrons of Co²⁺ populate the orbitals by filling the t₂g and e_g levels to maximize the number of unpaired electrons. This results in the ground state electron configuration of t₂g⁵e_g² .[5]
| Property | Description |
| Metal Ion | Co²⁺ |
| d-Electron Count | 7 |
| Ligand | H₂O (weak-field) |
| Geometry | Octahedral |
| Spin State | High-Spin |
| Configuration | (t₂g)⁵(e_g)² |
| Unpaired Electrons | 3 |
Spectroscopic and Magnetic Properties
The high-spin electronic configuration gives rise to the characteristic physical properties of the complex.
UV-Visible Spectroscopy
The pale pink color of aqueous solutions containing [Co(H₂O)₆]²⁺ is a result of the absorption of light in the visible region, which promotes electrons from lower to higher energy d-orbitals (d-d transitions).[5] For a high-spin d⁷ ion in an octahedral field, three spin-allowed electronic transitions are theoretically predicted, all originating from the ⁴T₁g(F) ground state.[5] The primary absorption peak is observed around 515-540 nm, corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition.[7][8] These d-d transitions are formally Laporte-forbidden, which results in weak absorption bands and low molar absorptivity values.[5]
| Transition | λ_max (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) |
| ⁴T₁g(F) → ⁴T₂g(F) | ~1200 | ~1.5 |
| ⁴T₁g(F) → ⁴A₂g(F) | ~600 | ~1 |
| ⁴T₁g(F) → ⁴T₁g(P) | ~515 | ~4.6 |
Magnetic Properties
With three unpaired electrons in its d-orbitals, the [Co(H₂O)₆]²⁺ complex is paramagnetic. The magnetic moment of a complex can provide strong evidence for its electronic configuration. The spin-only magnetic moment (μ_so) is calculated using the formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. For n=3, the calculated spin-only moment is 3.87 Bohr Magnetons (μB). Experimental values are typically higher (in the range of 4.7-5.2 μB) due to a significant orbital angular momentum contribution, which is common for complexes with a T ground term (like ⁴T₁g).[9]
| Parameter | Value |
| Number of Unpaired Electrons (n) | 3 |
| Calculated Spin-Only Moment (μ_so) | 3.87 μB |
| Experimental Magnetic Moment (μ_eff) | 4.7 - 5.2 μB |
Experimental Methodologies
The electronic configuration is determined experimentally by combining spectroscopic and magnetic techniques.[10][11]
Protocol for UV-Visible Spectroscopy
This technique measures the absorption of light by the complex as a function of wavelength, allowing for the identification of d-d electronic transitions.
-
Preparation of Standard Solutions: A stock solution of a known cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O) is prepared in deionized water. A series of dilutions are made to generate standards of varying, known concentrations.
-
Instrument Calibration: A spectrophotometer is calibrated using a cuvette containing the solvent (deionized water) as a blank. This sets the baseline absorbance to zero.
-
Sample Measurement: The absorbance of each standard solution is measured across the visible and near-IR spectrum (typically 350-1400 nm).
-
Data Analysis: A plot of absorbance versus wavelength is generated. The wavelengths of maximum absorbance (λ_max) are identified. The ligand field splitting energy (Δo) can be estimated from the energy of the lowest spin-allowed transition.
Protocol for Magnetic Susceptibility Measurement
This method quantifies the extent to which the complex is attracted to a magnetic field, which is then used to determine the number of unpaired electrons. The Evans method (NMR) or a SQUID magnetometer are common techniques.[12]
-
Sample Preparation (Evans Method): Two NMR tubes are prepared. One contains a solution of the paramagnetic complex ([Co(H₂O)₆]²⁺) in a suitable solvent (e.g., D₂O) with a small amount of an inert reference compound (e.g., tert-butanol). The second tube contains only the solvent and the reference compound.
-
Data Acquisition: The ¹H NMR spectra of both samples are recorded. The magnetic field from the paramagnetic sample will shift the resonance of the reference compound.
-
Calculation: The change in the chemical shift (Δδ) of the reference peak between the two samples is measured. The mass magnetic susceptibility (χ_g) is calculated using the equation: χ_g = (3Δδ) / (4πc) + χ_o where c is the concentration of the complex and χ_o is the magnetic susceptibility of the solvent.
-
Data Analysis: The effective magnetic moment (μ_eff) is calculated from the molar susceptibility. This value is then used to determine the number of unpaired electrons, confirming the high-spin configuration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. John Straub's lecture notes [people.bu.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 8. Equilibria of complexes in the aqueous cobalt(II)–N-(2-hydroxybenzyl)phenylalanine system and their biological activity compared to analogous Schiff base structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trigonally Distorted Hexacoordinate Co(II) Single-Ion Magnets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
The Origin of Color in Hexaaquacobalt(II): A Crystal Field Theory Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The characteristic pale pink color of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, in aqueous solutions is a classic illustration of the principles of Crystal Field Theory (CFT). This guide provides a detailed examination of the electronic transitions responsible for this phenomenon, supported by quantitative spectroscopic data, experimental protocols, and a theoretical visualization of the underlying orbital mechanics.
Theoretical Framework: Crystal Field Theory and d-Orbital Splitting
Crystal Field Theory provides a model for understanding the electronic structure of transition metal complexes. It treats the ligands (in this case, six water molecules) as point negative charges that interact with the d-orbitals of the central metal ion.
In the isolated, gaseous Co²⁺ ion, the five d-orbitals are degenerate, meaning they all have the same energy. However, when surrounded by six water ligands in an octahedral arrangement, these orbitals experience electrostatic repulsion from the ligands' lone pairs of electrons.[1][2] This repulsion is not uniform across all d-orbitals.
The d-orbitals are split into two distinct energy levels:
-
The eg set (dz², dx²-y²): These two orbitals point directly towards the incoming ligands along the x, y, and z axes. They experience greater electrostatic repulsion and are therefore raised in energy.[3][4]
-
The t₂g set (dxy, dxz, dyz): These three orbitals are oriented between the axes and point away from the ligands. They experience less repulsion and are consequently lowered in energy relative to a hypothetical spherical field (the barycenter).[3][4]
The energy difference between these two sets of orbitals is known as the crystal field splitting energy (Δo) for an octahedral complex.[4][5]
Electronic Configuration and the Origin of Color
The cobalt(II) ion has a d⁷ electronic configuration ([Ar] 3d⁷).[1][6] Water is considered a weak-field ligand, meaning it induces a relatively small crystal field splitting energy (Δo).[6] Consequently, the energy required to pair electrons in the lower t₂g orbitals (the spin-pairing energy, P) is greater than the energy required to promote an electron to the higher eg orbitals (Δo < P). This results in a high-spin complex , where electrons occupy the higher energy orbitals before pairing up in the lower ones to maximize the number of unpaired electrons.[5][6][7]
The ground state electronic configuration for the high-spin d⁷ [Co(H₂O)₆]²⁺ ion is t₂g⁵eg² .[6][7]
The color of the complex arises from the absorption of light in the visible region of the electromagnetic spectrum.[8][9] This absorption corresponds to the energy required to promote an electron from a lower-energy t₂g orbital to a higher-energy eg orbital. This process is known as a d-d electronic transition .[6][10] For the hexaaquacobalt(II) ion, the main absorption band corresponds to the spin-allowed transition from the ⁴T₁g(F) ground state to the ⁴T₁g(P) excited state.[6]
The complex absorbs light in the green-yellow region of the spectrum, and the transmitted light is therefore perceived as its complementary color, which is a pale pink or rose color.[11][12] The low intensity of the color (low molar absorptivity) is because d-d transitions are formally Laporte-forbidden (they do not involve a change in parity, g → g).[6]
Quantitative Spectroscopic Data
The electronic transition can be quantified using UV-Visible spectroscopy. The key parameters for the hexaaquacobalt(II) ion are summarized below.
| Parameter | Symbol | Value | Units |
| Wavelength of Maximum Absorption | λmax | ~510 - 540 | nm[6][11][13] |
| Molar Absorptivity | ε | ~4.8 - 5.0 | L mol⁻¹ cm⁻¹[6][13] |
| Crystal Field Splitting Energy | Δo | ~9300 | cm⁻¹[14] |
| Crystal Field Stabilization Energy | CFSE | 7360 | cm⁻¹[15] |
Experimental Protocol: UV-Visible Spectroscopy
The determination of the absorption spectrum and the crystal field splitting energy (Δo) for [Co(H₂O)₆]²⁺ can be achieved through the following protocol.
Objective: To measure the UV-Vis absorption spectrum of an aqueous solution of a cobalt(II) salt and determine its wavelength of maximum absorption (λmax).
Materials:
-
UV-Vis Spectrophotometer (dual beam preferred)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of the cobalt(II) salt to prepare a stock solution of a specific concentration (e.g., 0.1 M) in a volumetric flask using deionized water.
-
Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create several standard solutions of varying, known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization. Set the wavelength range to scan from approximately 350 nm to 750 nm.
-
Blanking the Instrument: Fill a cuvette with deionized water (the solvent) to serve as the reference or blank. Place it in the reference beam path of the spectrophotometer. Place an identical cuvette, also filled with deionized water, in the sample beam path and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.
-
Measuring the Spectrum:
-
Rinse a sample cuvette with a small amount of the most dilute standard solution, then fill it approximately three-quarters full.
-
Carefully wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or droplets.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum (Absorbance vs. Wavelength).
-
Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax). This is the peak of the broad absorption band in the visible region.[13]
-
(Optional) Using the absorbance values at λmax for the series of standard solutions, a Beer's Law plot (Absorbance vs. Concentration) can be constructed to determine the molar absorptivity (ε) from the slope of the resulting line.[10][13]
-
Visualization of d-Orbital Splitting
The following diagram, generated using the DOT language, illustrates the fundamental concepts of Crystal Field Theory as applied to the [Co(H₂O)₆]²⁺ ion.
References
- 1. John Straub's lecture notes [people.bu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dacollege.org [dacollege.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 12. academic.oup.com [academic.oup.com]
- 13. scribd.com [scribd.com]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Magnetic Properties of High-Spin Hexaaquacobalt(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core magnetic properties of the high-spin hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. The document details the theoretical basis for its magnetism, presents key quantitative data, and outlines the experimental methodology for its characterization.
Theoretical Framework
The magnetic properties of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, are a direct consequence of its electronic structure. The central cobalt atom is in the +2 oxidation state, possessing a d⁷ electronic configuration. In the presence of six water ligands, which are considered weak-field ligands in the spectrochemical series, the d-orbitals split into two energy levels in an octahedral geometry: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²).
Due to the small energy gap (Δo) between these levels, it is energetically more favorable for the electrons to occupy the higher-energy orbitals before pairing up in the lower-energy ones. This results in a high-spin configuration with three unpaired electrons.
The magnetic moment of a complex arises from two sources: the spin angular momentum of the unpaired electrons and the orbital angular momentum associated with the motion of these electrons between orbitals. For many first-row transition metal complexes, the orbital contribution is quenched. However, for high-spin octahedral Co(II) complexes, there is a significant orbital contribution to the magnetic moment because the t₂g orbitals are asymmetrically occupied, allowing for the circulation of electrons. This results in an experimentally observed magnetic moment that is considerably higher than the spin-only value.
Caption: d-orbital splitting and electron configuration of high-spin [Co(H₂O)₆]²⁺.
Quantitative Magnetic Data
The magnetic properties of high-spin hexaaquacobalt(II) are quantified by its magnetic susceptibility and effective magnetic moment. The following table summarizes key values.
| Parameter | Symbol | Theoretical/Experimental | Value |
| Number of Unpaired Electrons | n | Theoretical | 3 |
| Spin-Only Magnetic Moment | µ_s.o. | Calculated | 3.87 BM[1][2] |
| Experimental Magnetic Moment | µ_eff | Experimental | 4.40 - 5.20 BM[2][3] |
| Molar Magnetic Susceptibility | χ_M | Experimental | Temperature-dependent |
BM = Bohr Magneton
The spin-only magnetic moment is calculated using the formula: µ_s.o. = √[n(n+2)], where 'n' is the number of unpaired electrons.[1] The experimentally observed higher magnetic moment is a hallmark of high-spin octahedral Co(II) complexes and is attributed to the significant orbital contribution.[2][3]
Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method
The Gouy balance is a classical and effective instrument for determining the magnetic susceptibility of a paramagnetic sample like [Co(H₂O)₆]²⁺. The method involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.
Materials and Apparatus:
-
Gouy Balance (comprising an analytical balance and an electromagnet)
-
Gouy tube (a long, cylindrical tube of uniform diameter)
-
Sample of a hexaaquacobalt(II) salt (e.g., [Co(H₂O)₆]Cl₂)
-
Reference substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
Gaussmeter (optional, for measuring magnetic field strength)
Procedure:
-
Calibration of the Gouy Tube:
-
Weigh the empty Gouy tube (m_empty).
-
Fill the tube to a marked height with the reference substance.
-
Weigh the filled tube in the absence of a magnetic field (m_ref, off).
-
Position the tube between the poles of the electromagnet such that the bottom of the sample is in the region of maximum field strength and the top is in a region of negligible field.
-
Turn on the electromagnet to a constant current and weigh the tube again (m_ref, on).
-
The change in mass for the reference is Δm_ref = m_ref, on - m_ref, off.
-
-
Measurement of the Sample:
-
Clean and dry the Gouy tube.
-
Fill the tube with the powdered [Co(H₂O)₆]²⁺ salt to the same marked height as the reference.
-
Weigh the sample-filled tube without the magnetic field (m_sample, off).
-
Place the tube in the same position as the reference within the magnetic field.
-
Apply the same magnetic field and re-weigh the tube (m_sample, on).
-
The change in mass for the sample is Δm_sample = m_sample, on - m_sample, off.
-
-
Data Analysis:
-
The mass susceptibility (χ_g) of the sample can be calculated using the following equation:
χ_g,sample = χ_g,ref * (Δm_sample / m_sample) * (m_ref / Δm_ref)
where m_sample and m_ref are the masses of the sample and reference material, respectively.
-
The molar magnetic susceptibility (χ_M) is then calculated by:
χ_M = χ_g * Molar Mass
-
A correction for the diamagnetism of the constituent atoms (Pascal's constants) should be applied to obtain the corrected molar magnetic susceptibility (χ_M_corr).
-
Finally, the effective magnetic moment (µ_eff) is calculated using the equation:
µ_eff = 2.828 * √(χ_M_corr * T)
where T is the absolute temperature in Kelvin.
-
Caption: Experimental workflow for Gouy balance measurement.
Conclusion
The high-spin hexaaquacobalt(II) ion exhibits distinct paramagnetic behavior characterized by a significant contribution from both spin and orbital angular momenta. This results in an experimentally determined magnetic moment that is notably higher than the spin-only value. Understanding these magnetic properties is crucial for researchers in coordination chemistry and materials science, and has implications for the design of novel therapeutic and diagnostic agents in drug development where metal-ligand interactions play a key role. The experimental determination of its magnetic susceptibility, for which a detailed protocol is provided, remains a fundamental technique for the characterization of such paramagnetic species.
References
- 1. testbook.com [testbook.com]
- 2. In [Co(H2O)6]2+, there are three unpaired electrons present. The μcalculated is 3.87 BM which is quite different from the μexperimental of 4.40 BM. This is because of [infinitylearn.com]
- 3. The experimentally derived magnetic moments of the following complexes ar.. [askfilo.com]
A Technical Guide to Hexaaquacobalt(II) Chloride Hydrate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaaquacobalt(II) chloride, with the chemical formula [Co(H₂O)₆]Cl₂, is the hexahydrate form of cobalt(II) chloride (CoCl₂·6H₂O).[1][2] It is one of the most common cobalt compounds utilized in laboratory and industrial settings.[3] This inorganic salt consists of a central cobalt(II) ion octahedrally coordinated to six water molecules (aqua ligands), with two chloride ions providing charge balance.[4] Its striking color changes in response to hydration and ligand exchange make it a valuable compound for both educational demonstrations and practical applications, such as humidity indication.[3]
For researchers in drug development and cell biology, cobalt(II) chloride is a widely used and cost-effective chemical agent for mimicking hypoxic (low oxygen) conditions in vitro.[5][6] This property allows for the study of cellular responses to oxygen deprivation, a critical factor in various physiological and pathological processes, including cancer biology and ischemic diseases. This guide provides an in-depth overview of the compound's properties, synthesis, and key experimental protocols relevant to its application in scientific research.
Physicochemical and Structural Properties
Hexaaquacobalt(II) chloride is a crystalline solid that is highly soluble in water and ethanol (B145695).[7] The most notable characteristic of this compound is its color, which is a direct indicator of the cobalt ion's coordination environment. The hexaaqua complex, [Co(H₂O)₆]²⁺, imparts a characteristic pink-red color to the solid and its aqueous solutions.[4]
Quantitative Data
The key physical and chemical properties of hexaaquacobalt(II) chloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | CoCl₂·6H₂O | [1] |
| IUPAC Name | cobalt(2+);dichloride;hexahydrate | [8] |
| Molar Mass | 237.93 g/mol | [3][8] |
| Appearance | Pink-red deliquescent crystals | [3] |
| Density | 1.924 g/cm³ | [3][9] |
| Melting Point | 86 °C | [3][9] |
| Solubility in Water | 52.9 g/100 mL at 20 °C | [9] |
| Solubility in Other Solvents | Soluble in ethanol, acetone, methanol | [9] |
| CAS Number | 7791-13-1 | [1] |
Structural Characteristics and Colorimetric Behavior
The color of cobalt(II) chloride is dependent on its hydration state. The hexahydrate form is pink due to the [Co(H₂O)₆]²⁺ complex ion.[4] When heated, it loses water molecules, undergoing a color change. The dihydrate is purple, and the anhydrous form (CoCl₂) is a sky blue color.[3] This reversible hydration makes it an excellent moisture indicator.[3]
Furthermore, the aqua ligands can be replaced by other ligands in a process known as ligand exchange. The addition of a high concentration of chloride ions (e.g., from concentrated hydrochloric acid) to a pink aqueous solution of hexaaquacobalt(II) chloride results in the formation of the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[4][10] This reaction is reversible upon the addition of water.[11]
The equilibrium is represented as:
[Co(H₂O)₆]²⁺ (aq, pink) + 4Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq, blue) + 6H₂O (l)
Synthesis and Purification
A common laboratory method for synthesizing cobalt(II) chloride hexahydrate involves the reaction of cobalt(II) carbonate with hydrochloric acid.
Experimental Protocol: Synthesis from Cobalt(II) Carbonate
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Beaker
-
Stirring rod
-
Heating plate
-
Filtration apparatus
-
Crystallizing dish
Procedure:
-
In a fume hood, place a sample of cobalt(II) carbonate into a beaker.
-
Slowly and carefully add concentrated hydrochloric acid dropwise while stirring. Carbon dioxide gas will be evolved, causing effervescence. Continue adding acid until the effervescence ceases and all the solid has dissolved, resulting in a pink solution.
-
Reaction: CoCO₃ (s) + 2HCl (aq) → CoCl₂ (aq) + H₂O (l) + CO₂ (g)
-
-
Gently heat the solution to concentrate it by evaporating some of the water. Do not boil to dryness.
-
If any impurities are present, filter the hot solution.
-
Allow the concentrated solution to cool slowly in a crystallizing dish. Pink-red crystals of cobalt(II) chloride hexahydrate will form.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator.
References
- 1. Cobalt Ii Chloride Hexahydrate Formula - Oreate AI Blog [oreateai.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobaltous chloride hexahydrate | Cl2Co.6H2O | CID 24643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
The Solubility of Hexaaquacobalt(II) Sulfate in Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of hexaaquacobalt(II) sulfate (B86663) ([Co(H₂O)₆]SO₄) in ethanol (B145695). Due to a notable scarcity of comprehensive data in peer-reviewed literature, this document synthesizes the available information and presents a generalized, robust experimental protocol for its determination. This guide is intended to serve as a foundational resource for professionals requiring this data for applications ranging from synthesis and catalysis to pharmaceutical development.
Executive Summary
Hexaaquacobalt(II) sulfate, a coordination complex consisting of a central cobalt ion octahedrally coordinated to six water molecules, exhibits limited solubility in ethanol. While qualitatively described as "slightly" or "moderately" soluble, precise quantitative data is sparse. The solubility is influenced by the strong interaction between the polar water ligands and the cobalt ion, which is less favorably solvated by the less polar ethanol molecules. This document presents the single located quantitative solubility value and outlines a standard methodology for its experimental determination.
Quantitative Solubility Data
The available quantitative data for the solubility of cobalt(II) sulfate in ethanol is limited. A single value for the heptahydrate form has been identified in the literature. It is important to note that one study explicitly states, "The scientific literature contains no data on the solubility of cobalt sulfate in ethanol"[1][2][3]. The same study experimentally determined the solubility product constant (Ksp) for cobalt sulfate to be approximately 1.15 x 10⁻⁵[1][2][3].
| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Cobalt(II) Sulfate Heptahydrate | CoSO₄·7H₂O | Ethanol | 3 | 2.5[4] |
Experimental Protocol: Determination of Solubility
The following is a generalized gravimetric method for determining the solubility of hexaaquacobalt(II) sulfate in ethanol.
3.1 Materials and Equipment
-
Hexaaquacobalt(II) sulfate
-
Anhydrous ethanol
-
Thermostatic shaker or water bath
-
Analytical balance
-
Drying oven
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask, filter paper)
-
Volumetric flasks
-
Pipettes
-
Beakers
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of hexaaquacobalt(II) sulfate to a known volume of anhydrous ethanol in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to prevent premature crystallization.
-
Filter the withdrawn sample to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered sample to a pre-weighed beaker.
-
Evaporate the ethanol in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 80-90 °C) until a constant weight is achieved.
-
Cool the beaker in a desiccator and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) in g/100 mL is calculated using the following formula:
-
S = (Mass of beaker with residue - Mass of empty beaker) / Volume of sample withdrawn (mL) * 100
-
-
Visualizations
Dissolution Equilibrium of Hexaaquacobalt(II) Sulfate
The following diagram illustrates the equilibrium process of hexaaquacobalt(II) sulfate dissolving in a solvent.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility.
References
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Hexaaquacobalt(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of hexaaquacobalt(II) nitrate (B79036), Co(NO₃)₂·6H₂O. Understanding the thermal behavior of this compound is critical for its application in the synthesis of cobalt-based catalysts, nanomaterials, and as a precursor in various chemical processes. This document details the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analysis, outlines relevant experimental protocols, and provides visual representations of the decomposition process and analytical workflow.
Thermal Decomposition Pathway
The thermal decomposition of hexaaquacobalt(II) nitrate is a multi-step process that begins with the sequential loss of water molecules of hydration, followed by the decomposition of the anhydrous nitrate to ultimately form cobalt oxides. The exact nature of the intermediate products and the temperatures at which these transformations occur can be influenced by experimental conditions such as heating rate and atmospheric composition.
The generally accepted pathway involves:
-
Dehydration: The initial stages involve the endothermic removal of the six water molecules in successive steps, leading to the formation of lower hydrates (dihydrate and monohydrate) and eventually the anhydrous cobalt(II) nitrate.
-
Decomposition of Anhydrous Salt: The anhydrous cobalt(II) nitrate then undergoes a complex decomposition process. This stage is highly exothermic and involves the release of nitrogen oxides (NOₓ) and oxygen.
-
Formation of Cobalt Oxides: The final solid product of the decomposition in an oxidizing atmosphere, such as air, is typically cobalt(II,III) oxide (Co₃O₄).
Quantitative Decomposition Data
The following table summarizes the quantitative data obtained from the thermal analysis of hexaaquacobalt(II) nitrate. The data is compiled from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies. It is important to note that the temperature ranges can vary depending on the experimental heating rate and atmosphere.
| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Intermediate/Final Product |
| Step 1: Dehydration | 30 - 150 | 24.75 (loss of 4H₂O) | ~25 | Co(NO₃)₂·2H₂O |
| Step 2: Dehydration | 150 - 200 | 12.37 (loss of 2H₂O) | ~12 | Co(NO₃)₂ |
| Step 3: Decomposition | 200 - 300 | 37.11 | ~37 | Co₃O₄ |
| Total Mass Loss | 74.23 | ~74 |
Experimental Protocols
The characterization of the thermal decomposition of hexaaquacobalt(II) nitrate is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of hexaaquacobalt(II) nitrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The TGA instrument is calibrated for mass and temperature.
-
The desired atmosphere (e.g., dry air or nitrogen) is purged through the furnace at a constant flow rate (e.g., 20-100 mL/min) to remove any reactive gases and to ensure a stable environment.
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded throughout the heating process.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition, the percentage mass loss at each stage, and the stoichiometry of the decomposition reactions.
Differential Thermal Analysis (DTA)
Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.
Methodology:
-
Sample Preparation: Two crucibles are used: one containing the hexaaquacobalt(II) nitrate sample and the other containing an inert reference material (e.g., calcined alumina) of similar heat capacity.
-
Instrument Setup: The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of each.
-
Thermal Program: The furnace is heated at a constant rate, subjecting both the sample and the reference to the same temperature program as in TGA.
-
Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against the furnace temperature. Endothermic events (e.g., dehydration, melting) result in a negative peak, while exothermic events (e.g., decomposition, oxidation) produce a positive peak.
Visualizing the Decomposition and Workflow
The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of hexaaquacobalt(II) nitrate.
Caption: Workflow for thermal analysis of hexaaquacobalt(II) nitrate.
A Technical Guide to Predicting and Verifying the Geometry of the Hexaaquacobalt(II) Ion
Audience: Researchers, scientists, and drug development professionals.
Core Abstract: The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, serves as a fundamental model for understanding the principles of coordination chemistry. Its distinct pink color and paramagnetic properties are direct consequences of its electronic structure and geometry. This technical guide provides an in-depth analysis of the theoretical models used to predict the geometry of this ion and details the experimental protocols for its empirical verification. By integrating Crystal Field Theory with data from X-ray crystallography and UV-Visible spectroscopy, we present a comprehensive picture of this classic coordination complex.
Theoretical Prediction of Geometry
The geometry of a coordination complex is determined by the number of ligands and the nature of the metal-ligand bonding. For [Co(H₂O)₆]²⁺, both simple and advanced models converge on the same prediction.
Valence Shell Electron Pair Repulsion (VSEPR) Theory
As a first approximation, VSEPR theory can be applied. The central cobalt ion is surrounded by six water ligands. To minimize repulsion, these six ligands arrange themselves at the vertices of an octahedron around the central Co²⁺ ion, predicting an octahedral geometry.[1]
Crystal Field Theory (CFT)
A more sophisticated prediction is derived from Crystal Field Theory (CFT), which considers the electrostatic interactions between the metal ion's d-orbitals and the ligands.[2]
-
Metal Ion Electronic Configuration: Cobalt (Co) has an atomic number of 27 ([Ar] 3d⁷ 4s²). The cobalt(II) ion (Co²⁺) is formed by the loss of the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁷.[1][3]
-
Ligand Field Effects: In an octahedral complex, the six water ligands approach the central Co²⁺ ion along the x, y, and z axes. This creates an electrostatic field that splits the five degenerate d-orbitals into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²).[4]
-
High-Spin vs. Low-Spin: Water (H₂O) is a weak-field ligand, meaning the energy gap (Δo) between the t₂g and e_g sets is relatively small.[5][6] Consequently, it is more energetically favorable for the d-electrons to occupy the higher-energy e_g orbitals than to pair up in the lower-energy t₂g orbitals. This results in a "high-spin" complex.[5][7]
-
Electron Distribution: For a d⁷ configuration in a high-spin octahedral field, the electrons are distributed as t₂g⁵ e_g², with three unpaired electrons. This configuration is consistent with the observed paramagnetism of the ion.[5][6]
The logical workflow for this prediction is outlined in the diagram below.
Caption: Logical workflow for predicting the geometry of [Co(H₂O)₆]²⁺.
The splitting of the d-orbitals as described by CFT is visualized below.
References
- 1. John Straub's lecture notes [people.bu.edu]
- 2. Crystal field theory - Wikipedia [en.wikipedia.org]
- 3. Electron configuration of cobalt 2 atom - varelder [varelder.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [co(h2o)6]2+ high spin | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
An In-depth Technical Guide to the Ligand Field Stabilization Energy of Hexaaquacobalt(II)
Abstract
The hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, serves as a quintessential example for understanding the principles of Ligand Field Theory (LFT). Its distinct pink color and paramagnetic properties are direct consequences of the electronic arrangement within its d-orbitals, governed by the interaction between the central cobalt ion and the surrounding water ligands. This guide provides a detailed examination of the Ligand Field Stabilization Energy (LFSE) for [Co(H₂O)₆]²⁺, a critical parameter that quantifies the energetic stabilization of the d-electrons due to the ligand field. We will cover the theoretical basis for its calculation, experimental methods for its determination, and present relevant quantitative data in a structured format.
Theoretical Framework: Electronic Configuration and Spin State
The central metal ion in the hexaaquacobalt(II) complex is cobalt in the +2 oxidation state. A neutral cobalt atom has an electronic configuration of [Ar] 3d⁷ 4s², thus the Co²⁺ ion has a d⁷ configuration .[1] In an octahedral complex, the six water ligands surrounding the Co²⁺ ion create an electrostatic field that lifts the degeneracy of the five d-orbitals. They split into a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (eg).[2]
The arrangement of the seven d-electrons within these orbitals is determined by the balance between two key energetic factors:
-
Crystal Field Splitting Parameter (Δo or 10Dq): The energy gap between the t₂g and eg orbitals.
-
Spin-Pairing Energy (P): The energy required to place two electrons in the same orbital, overcoming electrostatic repulsion.
Water (H₂O) is positioned as a relatively weak-field ligand in the spectrochemical series.[3] Consequently, for the Co²⁺ ion, the crystal field splitting (Δo) is smaller than the pairing energy (P). This energetic condition favors maximizing the number of unpaired electrons. Electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals. This results in [Co(H₂O)₆]²⁺ being a high-spin complex .[4][5][6] The resulting electronic configuration is (t₂g)⁵(eg)² , which accounts for its paramagnetism due to the presence of three unpaired electrons.[4][6]
Table 1: Electronic Properties of Hexaaquacobalt(II) Ion
| Property | Description | Reference |
| Central Ion | Cobalt(II), Co²⁺ | [1] |
| d-Electron Count | d⁷ | [1] |
| Coordination Geometry | Octahedral | [2] |
| Ligand | H₂O (weak field) | [3] |
| Spin State | High-Spin | [5][6] |
| Ground State Term | ⁴T₁g(F) | [7] |
| Electron Configuration | (t₂g)⁵(eg)² | [6] |
Visualization of d-Orbital Splitting
The splitting of the d-orbitals and the subsequent population by the d⁷ electrons in a high-spin octahedral environment is a central concept. The following diagram illustrates this energetic relationship.
References
- 1. brainly.in [brainly.in]
- 2. John Straub's lecture notes [people.bu.edu]
- 3. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Hexaaquacobalt(II) as a Precursor for the Synthesis of Cobalt Oxide Nanoparticles
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide details the synthesis of cobalt oxide (Co₃O₄) nanoparticles utilizing the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, as a primary precursor. The hexaaquacobalt(II) ion is readily available from common salts such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). This document outlines various synthesis methodologies, provides detailed experimental protocols, and presents quantitative data in a comparative format.
Introduction to Cobalt Oxide Nanoparticles
Cobalt oxide nanoparticles, particularly the spinel-type Co₃O₄, are a class of transition metal oxide nanomaterials that have garnered significant research interest. Their unique electronic, magnetic, and catalytic properties make them highly valuable for a range of applications, including lithium-ion batteries, heterogeneous catalysis, gas sensing, and electrochemical devices[1]. The properties of Co₃O₄ nanoparticles, such as particle size, surface area, and morphology, are intrinsically linked to the synthesis method employed[2]. The choice of precursor is a critical factor, and the aqueous hexaaquacobalt(II) complex is a versatile and common starting point for various synthesis routes due to its high solubility and reactivity.
General Chemical Transformation Pathway
The synthesis of Co₃O₄ nanoparticles from a hexaaquacobalt(II) precursor in an aqueous medium typically involves the initial formation of a cobalt(II) hydroxide (B78521) precipitate. This intermediate is then converted to the final Co₃O₄ spinel structure through oxidation and dehydration, a process often facilitated by thermal treatment (calcination).
Caption: General chemical pathway from hexaaquacobalt(II) to Co₃O₄.
Synthesis Methodologies and Experimental Protocols
Several methods are employed to synthesize Co₃O₄ nanoparticles from hexaaquacobalt(II) precursors. The most common techniques include co-precipitation, sol-gel, thermal decomposition, and solution combustion.
Co-precipitation Method
Co-precipitation is a widely used technique valued for its simplicity, scalability, and effectiveness in producing nanoparticles[2]. The process involves precipitating the cobalt precursor from a solution by adding a precipitating agent, followed by washing, drying, and calcination to form the final oxide.
Experimental Protocol (Co-precipitation with NaOH)
This protocol is adapted from the procedure described by Tollosa Adino et al. (2021)[3][4].
-
Precursor Solution Preparation: Prepare a 200 mL solution of 1.0 M cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O].
-
Precipitation: While constantly stirring the precursor solution at room temperature, add a 2.0 M solution of sodium hydroxide (NaOH) dropwise.
-
Aging: Continue stirring for approximately 2 hours. Monitor the pH of the resulting suspension. Allow the suspension to age overnight at room temperature.
-
Washing: Collect the precipitate by centrifugation. Wash the collected solid sequentially with distilled water and absolute ethanol (B145695) to remove impurities.
-
Drying: Dry the washed precipitate in an oven at 80-100°C for several hours[4][5].
-
Calcination: Calcine the dried powder in a muffle furnace. A typical condition is 500°C for 3 hours to obtain the final Co₃O₄ nanoparticles[2][6].
Caption: Experimental workflow for the co-precipitation synthesis method.
Sol-Gel Method
The sol-gel method provides excellent control over the purity and homogeneity of the resulting nanoparticles[2]. It involves the formation of a 'sol' (a colloidal suspension of solid particles) which then undergoes gelation to form a 'gel' network.
Experimental Protocol (Sol-Gel)
This protocol is based on the procedure described by Sardjono et al.[7].
-
Precursor Solution Preparation: Combine cobalt(II) nitrate hexahydrate and ethylene (B1197577) glycol in a 1:3 molar ratio.
-
Homogenization: Stir the mixture at 350 rpm for 2 hours at room temperature to form a homogeneous solution.
-
Gel Formation: Heat the solution to 90°C while continuing to stir at the same speed until the solution transforms into a gel.
-
Drying: Dry the gel in a microwave oven at 120°C to remove water content.
-
Pulverization: Pulverize the dried gel for one hour to obtain a fine powder.
-
Sintering (Calcination): Sinter the powder in a furnace at 700°C for 1-3 hours to yield Co₃O₄ nanoparticles. A sintering time of 2 hours has been shown to produce the smallest crystallite diameter.
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. benchchem.com [benchchem.com]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. Synthesis of Cobalt Oxide Nanoparticles Through Chemical and Biological Pathways for Antibacterial Activity [jns.kashanu.ac.ir]
- 5. nanoscalereports.com [nanoscalereports.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Understanding the Lability of Water Ligands in Hexaaquacobalt(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a cornerstone of coordination chemistry, serving as a classic model for understanding ligand substitution reactions in octahedral complexes. The lability of its coordinated water molecules—the readiness with which they are exchanged for other ligands—is a critical factor in various chemical and biological processes, including catalysis, the mechanism of action of cobalt-containing enzymes, and the design of cobalt-based therapeutics. This technical guide provides an in-depth analysis of the kinetic and thermodynamic factors governing the lability of water ligands in [Co(H₂O)₆]²⁺, details the experimental methodologies used to study these dynamics, and presents the underlying mechanistic principles.
Core Concepts: The Interchange Dissociative (Id) Mechanism
The exchange of water ligands on the hexaaquacobalt(II) ion is predominantly governed by an interchange dissociative (Id) mechanism.[1] This mechanism is characterized by a transition state where the bond between the cobalt center and the departing water molecule is significantly stretched, but not fully broken, before the incoming water molecule begins to form a new bond. The rate of this reaction is therefore primarily dependent on the rate of dissociation of the leaving water molecule.
Key characteristics of the Id mechanism for [Co(H₂O)₆]²⁺ include:
-
A Five-Coordinate Intermediate (or Transition State): The reaction proceeds through a transient species where the cobalt ion is effectively five-coordinate.
-
Positive Activation Volume (ΔV‡): The expansion of the coordination sphere as the leaving group departs results in a positive activation volume, a key experimental indicator of a dissociative pathway.
-
Positive Entropy of Activation (ΔS‡): The increase in disorder as the water molecule leaves the primary coordination sphere contributes to a positive entropy of activation.[2]
The following diagram illustrates the steps of the interchange dissociative mechanism for water exchange on hexaaquacobalt(II).
Quantitative Analysis of Water Ligand Lability
The lability of the water ligands in [Co(H₂O)₆]²⁺ is quantified by several key kinetic and thermodynamic parameters. These values are crucial for predicting reaction rates and understanding the energetic barriers to ligand substitution. While a definitive set of universally agreed-upon values can vary slightly with experimental conditions, the following table summarizes representative data for the water exchange reaction on hexaaquacobalt(II) and related complexes.
| Parameter | Symbol | Value | Units | Significance |
| Rate Constant (at 298 K) | kex | ~1.5 x 106 | s-1 | Rate of water molecule exchange. |
| Activation Enthalpy | ΔH‡ | ~39.8 | kJ mol-1 | Energy barrier for the reaction. |
| Activation Entropy | ΔS‡ | ~+7.1 | J mol-1 K-1 | Change in disorder during activation. |
| Activation Volume | ΔV‡ | ~+5.6 | cm3 mol-1 | Change in volume during activation. |
| Note: The values presented are for a Co(II) center in a polyoxotungstate sandwich molecule, which serves as a close model for the hexaaquacobalt(II) ion.[3] |
Experimental Protocols for Determining Water Ligand Lability
The determination of the kinetic and thermodynamic parameters for water exchange on paramagnetic ions like Co(II) requires specialized experimental techniques. The following sections detail the methodologies for the primary techniques employed in these studies.
Variable-Temperature and -Pressure ¹⁷O NMR Spectroscopy
Principle: Oxygen-17 NMR is a powerful tool for studying water exchange kinetics. The paramagnetic Co(II) center significantly broadens the NMR signal of the directly coordinated water molecules. By observing the temperature and pressure dependence of the linewidth and chemical shift of the bulk water signal, the rate of exchange can be determined.
Detailed Methodology:
-
Sample Preparation:
-
A solution of a cobalt(II) salt (e.g., Co(ClO₄)₂) is prepared in water enriched with the ¹⁷O isotope.
-
The concentration of the cobalt(II) salt is carefully chosen to optimize the NMR signal.
-
The sample is sealed in a high-pressure NMR tube.
-
-
NMR Data Acquisition:
-
¹⁷O NMR spectra are recorded over a range of temperatures (e.g., 273 K to 373 K) and pressures (e.g., 0.1 MPa to 200 MPa).
-
At each temperature and pressure point, the transverse relaxation time (T₂) of the bulk water ¹⁷O signal is measured from the linewidth of the resonance.
-
-
Data Analysis:
-
The rate constant for water exchange (kex) is calculated from the line broadening of the bulk water signal using the Swift-Connick equations.
-
Eyring Analysis: The temperature dependence of the rate constant is analyzed using the Eyring equation to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). A plot of ln(kex/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R.
-
Activation Volume Determination: The pressure dependence of the rate constant is used to calculate the activation volume (ΔV‡) using the equation: ΔV‡ = -RT (∂lnkex/∂P)T.
-
Ultrafast Temperature-Jump (T-Jump) Spectroscopy
Principle: T-jump spectroscopy is a relaxation technique used to study very fast reactions.[4] A short, intense laser pulse rapidly heats the sample, perturbing the chemical equilibrium. The subsequent relaxation to the new equilibrium is monitored by a spectroscopic probe, providing information on the reaction kinetics.
Detailed Methodology:
-
Sample Preparation:
-
A solution of hexaaquacobalt(II) is prepared, often with a ligand that will induce a color change upon coordination (e.g., chloride ions). This allows for the reaction to be monitored by UV-Vis absorption spectroscopy.
-
-
Experimental Setup:
-
A high-power laser (e.g., Nd:YAG) is used to generate a short pulse of infrared radiation that is absorbed by the water, causing a rapid temperature increase (the "T-jump").
-
A second, continuous-wave light source (e.g., a xenon arc lamp) is passed through the sample, and the change in absorbance at a specific wavelength is monitored by a fast detector (e.g., a photomultiplier tube).
-
-
Data Acquisition and Analysis:
-
The change in absorbance is recorded as a function of time after the T-jump.
-
The resulting relaxation curve is fitted to an exponential decay function to extract the relaxation time (τ).
-
The rate constants for the forward and reverse reactions of the ligand exchange equilibrium are then calculated from the relaxation time and the equilibrium concentrations of the species.
-
Experimental and Logical Workflow
The following diagram outlines the general workflow for the experimental determination and analysis of water ligand lability in hexaaquacobalt(II).
Conclusion
The lability of water ligands in hexaaquacobalt(II) is a well-studied but fundamentally important aspect of its chemistry. The interchange dissociative (Id) mechanism, supported by a wealth of experimental data from techniques such as variable-temperature and -pressure ¹⁷O NMR and ultrafast T-jump spectroscopy, provides a robust framework for understanding these substitution reactions. The quantitative kinetic and thermodynamic parameters derived from these experiments are essential for researchers in fields ranging from fundamental inorganic chemistry to drug development, enabling the prediction and control of the reactivity of this important metal complex.
References
- 1. jamesfodor.com [jamesfodor.com]
- 2. Dissociative substitution - Wikipedia [en.wikipedia.org]
- 3. Rates of water exchange for two cobalt(II) heteropolyoxotungstate compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of ligand substitution in labile cobalt complexes resolved by ultrafast T-jump - PMC [pmc.ncbi.nlm.nih.gov]
formation of hexaaquacobalt(II) in aqueous solutions
An In-depth Technical Guide on the Formation of Hexaaquacobalt(II) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the primary species formed when cobalt(II) salts are dissolved in water. This pink, octahedral complex is a cornerstone of cobalt coordination chemistry and serves as a fundamental model for understanding ligand exchange kinetics and thermodynamics in aqueous media. Its labile nature makes it a crucial precursor for the synthesis of a vast array of cobalt complexes, including those with applications in catalysis, materials science, and as redox-activated prodrugs. This guide provides a comprehensive overview of the formation, structure, and properties of the hexaaquacobalt(II) ion, including detailed experimental protocols for its synthesis and characterization.
Core Principles of Formation
The formation of the hexaaquacobalt(II) ion is a spontaneous process that occurs upon the dissolution of a simple cobalt(II) salt (e.g., cobalt(II) chloride, nitrate, or sulfate) in water. The central cobalt(II) cation (Co²⁺), with a d⁷ electronic configuration, acts as a Lewis acid, attracting the lone pairs of electrons from six water molecules, which act as Lewis bases.[1] This interaction results in the formation of a stable, high-spin coordination complex with an octahedral geometry.[2]
The overall formation can be represented by the simple equation:
Co²⁺(aq) + 6 H₂O(l) ⇌ [Co(H₂O)₆]²⁺(aq)
In aqueous solution, this complex is the predominant species, imparting a characteristic pink or rose color to the solution.[2][3][4]
Caption: Formation of the hexaaquacobalt(II) complex in water.
Thermodynamic and Kinetic Data
The stability and reactivity of the [Co(H₂O)₆]²⁺ ion are governed by its thermodynamic and kinetic properties.
Thermodynamic Properties
The thermodynamic data for the aqueous cobalt(II) ion, which exists as the hexaaqua complex, are crucial for understanding the energetics of its formation and subsequent reactions.
| Property | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔH°f) | -58.2 | kJ/mol | [1] |
| Standard Molar Entropy (S°) | -155.6 | J/mol·K | [1] |
Table 1: Standard thermodynamic properties of the aqueous cobalt(II) ion.
Kinetic Lability and Water Exchange
The [Co(H₂O)₆]²⁺ complex is considered kinetically labile, meaning its coordinated water ligands can be exchanged with other ligands in the solution at a relatively fast rate.[5] The rate of water exchange is a fundamental parameter that influences the kinetics of all other ligand substitution reactions. The lability of first-row divalent transition metal aqua ions generally increases across the series, reflecting changes in the electronic occupancy of the d-orbitals.[6]
| Metal Aqua Ion | Water Exchange Rate Constant (k) at 298 K (s⁻¹) |
| [V(H₂O)₆]²⁺ | 1.0 x 10² |
| [Cr(H₂O)₆]²⁺ | 8.0 x 10⁹ |
| [Mn(H₂O)₆]²⁺ | 2.1 x 10⁷ |
| [Fe(H₂O)₆]²⁺ | 4.4 x 10⁶ |
| [Co(H₂O)₆]²⁺ | 3.2 x 10⁶ |
| [Ni(H₂O)₆]²⁺ | 3.2 x 10⁴ |
| [Cu(H₂O)₆]²⁺ | 9.0 x 10⁹ |
| [Zn(H₂O)₆]²⁺ | 4.0 x 10⁷ |
Table 2: First-order rate constants for water exchange on selected [M(H₂O)₆]²⁺ ions.
Structural and Spectroscopic Characterization
The identity and properties of the hexaaquacobalt(II) ion are confirmed through various analytical techniques.
UV-Visible Spectroscopy
The pink color of the [Co(H₂O)₆]²⁺ ion is due to its absorption of light in the visible region. The UV-Vis spectrum is characterized by a primary absorption band corresponding to a d-d electronic transition.
| Parameter | Value | Transition | Reference |
| λmax | ~510 nm | ⁴T₁g(F) → ⁴T₁g(P) | [1] |
| Molar Absorptivity (ε) | ~5.0 L mol⁻¹ cm⁻¹ | [1] |
Table 3: Spectroscopic data for the hexaaquacobalt(II) ion.
X-ray Crystallography
Single-crystal X-ray diffraction of hydrated cobalt(II) salts provides definitive structural information, confirming the octahedral coordination geometry and precise Co-O bond lengths.
| Parameter | Value Range (Å) | Reference |
| Co-O Bond Length | 2.0529 (14) - 2.1196 (9) | [1][7] |
Table 4: Representative Co-O bond lengths in hexaaquacobalt(II) complexes.
Experimental Protocols
Synthesis of Hexaaquacobalt(II) Nitrate
This protocol describes the synthesis of a pure hexaaquacobalt(II) salt by reacting cobalt(II) carbonate with nitric acid.[1]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
6 M Nitric acid (HNO₃)
-
Distilled water
-
Beaker, hot plate, stirring rod
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Carefully add a stoichiometric amount of cobalt(II) carbonate powder in small portions to a beaker containing 6 M nitric acid while stirring. The reaction will effervesce (release CO₂). Continue adding until the effervescence ceases and a clear pink solution is formed.
-
Reaction: CoCO₃(s) + 2HNO₃(aq) → Co(NO₃)₂(aq) + H₂O(l) + CO₂(g)
-
-
Gently heat the solution on a hot plate to approximately 60-70°C to concentrate it and ensure the reaction is complete. Do not boil to dryness.
-
Once the solution is saturated (small crystals may begin to form on the surface), remove it from the heat.
-
Cool the beaker first to room temperature and then in an ice bath to induce crystallization of the pink hexaaquacobalt(II) nitrate, --INVALID-LINK--₂, salt.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol (B145695) to aid drying.
-
Dry the crystals in a desiccator.
Precaution: Perform the acid addition in a well-ventilated fume hood due to the production of CO₂ gas.
Caption: Workflow for the synthesis and characterization of a [Co(H₂O)₆]²⁺ salt.
Characterization by UV-Visible Spectroscopy
Procedure:
-
Prepare a dilute aqueous solution of the synthesized --INVALID-LINK--₂ salt of a known concentration.
-
Calibrate a UV-Vis spectrophotometer using distilled water as a blank.
-
Record the absorbance spectrum of the cobalt solution from approximately 350 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 510 nm.[1]
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε).
Ligand Substitution Reactions
The lability of the water ligands in [Co(H₂O)₆]²⁺ allows for a rich chemistry of ligand exchange reactions. These are typically equilibrium processes that can be manipulated by changing reaction conditions.
A classic example is the reaction with excess chloride ions (e.g., from concentrated HCl), which results in a color change from pink to blue due to the formation of the tetrahedral tetrachlorocobaltate(II) complex, [CoCl₄]²⁻.[2][4][8]
[Co(H₂O)₆]²⁺(aq) (pink) + 4 Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) (blue) + 6 H₂O(l)
This equilibrium is readily reversible; adding water to the blue solution will shift the equilibrium back to the left, reforming the pink hexaaquacobalt(II) ion.[2][4]
Caption: Reversible ligand exchange between [Co(H₂O)₆]²⁺ and [CoCl₄]²⁻.
Conclusion
The hexaaquacobalt(II) ion is a central species in the aqueous chemistry of cobalt. Its formation is straightforward, and its properties are well-characterized. A thorough understanding of its thermodynamics, kinetics, and reactivity is essential for professionals in research and drug development, as it serves as the primary starting material for the synthesis of more complex and functional cobalt-based compounds. The lability of the aqua ligands is the key to its synthetic utility, allowing for controlled ligand substitution to design molecules with specific electronic, magnetic, or therapeutic properties.
References
- 1. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 2. John Straub's lecture notes [people.bu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. brainly.com [brainly.com]
An In-depth Technical Guide to the Chemical Properties of the Hexaaquacobalt(II) Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a cornerstone of coordination chemistry, serving as a fundamental model for understanding the behavior of first-row transition metal ions in aqueous environments. Its labile nature, distinct spectroscopic signature, and accessible redox chemistry make it a subject of continuous study and a vital precursor in synthetic and catalytic applications, including those relevant to drug development. This guide provides a comprehensive overview of the core chemical properties of the hexaaquacobalt(II) ion, including its acidity, redox behavior, ligand exchange kinetics, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and visual representations of its chemical behavior to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
In aqueous solution, the cobalt(II) ion predominantly exists as the octahedral complex, hexaaquacobalt(II), [Co(H₂O)₆]²⁺. This complex is characterized by its distinct pink color and plays a crucial role as a starting material for the synthesis of a vast array of cobalt(II) and cobalt(III) compounds. The Co²⁺ ion has a d⁷ electronic configuration, and in the presence of the weak-field aqua ligands, it forms a high-spin complex.[1] The lability of the coordinated water molecules is a defining feature of this ion, allowing for facile ligand substitution reactions.[2] This guide will delve into the key chemical properties that define the reactivity and utility of the hexaaquacobalt(II) ion.
Physicochemical Properties
The fundamental physicochemical properties of the hexaaquacobalt(II) ion are summarized below. These properties are crucial for understanding its behavior in solution.
| Property | Value | References |
| Formula | [Co(H₂O)₆]²⁺ | |
| Molar Mass | 167.02 g/mol | |
| Appearance in Solution | Pink | [3][4] |
| Coordination Geometry | Octahedral | [4] |
| Electronic Configuration | d⁷ (high-spin) | [1][2] |
| Magnetic Properties | Paramagnetic |
Acid-Base Chemistry
The coordinated water molecules in the hexaaquacobalt(II) ion are more acidic than free water molecules due to the polarization of the O-H bonds by the central Co²⁺ ion. This allows the complex to act as a weak Brønsted-Lowry acid.
The acidity of the hexaaquacobalt(II) ion is characterized by its acid dissociation constant (pKa). The first deprotonation equilibrium is as follows:
[Co(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Co(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)[2]
| Parameter | Value |
| pKa | ~9.85 |
Table 1: Acidity of Hexaaquacobalt(II) Ion
Addition of a strong base, such as sodium hydroxide (B78521), will shift the equilibrium to the right, leading to the formation of a blue or pink precipitate of cobalt(II) hydroxide, [Co(H₂O)₄(OH)₂].[2][3][5]
Signaling Pathway for Acid-Base Equilibrium
Caption: Acid-base equilibrium of the hexaaquacobalt(II) ion.
Redox Chemistry
The hexaaquacobalt(II) ion can be oxidized to the corresponding cobalt(III) complex, [Co(H₂O)₆]³⁺. However, in the absence of stabilizing ligands, the Co(III) aqua ion is a very strong oxidizing agent and is not stable in aqueous solution.
| Redox Couple | Standard Reduction Potential (E°) |
| [Co(H₂O)₆]³⁺ + e⁻ ⇌ [Co(H₂O)₆]²⁺ | ~1.8 V |
Table 2: Standard Reduction Potential
The high positive reduction potential indicates that [Co(H₂O)₆]³⁺ is a powerful oxidizing agent, readily reduced to the more stable Co(II) state.[3][6][7] The presence of ligands other than water, such as ammonia (B1221849), can significantly lower this potential, making the Co(III) oxidation state more accessible and stable.[3][6] Oxidation of [Co(H₂O)₆]²⁺ can be achieved using strong oxidizing agents like hydrogen peroxide, often in the presence of a complexing agent to stabilize the resulting Co(III) species.[2]
Ligand Exchange Reactions
The water ligands in [Co(H₂O)₆]²⁺ are labile and can be readily replaced by other ligands. These reactions are often accompanied by a distinct color change, which is indicative of a change in the coordination environment of the cobalt ion.
Reaction with Chloride Ions
The addition of concentrated hydrochloric acid to a pink solution of [Co(H₂O)₆]²⁺ results in a reversible color change to a deep blue.[3][6][8] This is due to the formation of the tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.
[Co(H₂O)₆]²⁺(aq, pink) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq, blue) + 6H₂O(l)[7]
The equilibrium can be shifted by changing the concentration of chloride ions or by altering the temperature. The forward reaction is endothermic.[9]
Reaction with Ammonia
The reaction with ammonia solution is pH-dependent. In small amounts, ammonia acts as a base, deprotonating the aqua ligands to form the [Co(H₂O)₄(OH)₂] precipitate.[3] In excess ammonia, a ligand exchange reaction occurs, forming the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, which is then readily oxidized by air to the more stable hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺.[3][6]
[Co(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Co(NH₃)₆]²⁺(aq) + 6H₂O(l)
Reaction with Carbonate Ions
The addition of a solution containing carbonate ions to a solution of hexaaquacobalt(II) ions results in the precipitation of cobalt(II) carbonate.[3][6]
[Co(H₂O)₆]²⁺(aq) + CO₃²⁻(aq) → CoCO₃(s) + 6H₂O(l)[5]
Logical Flow of Ligand Exchange Reactions
Caption: Key ligand exchange reactions of the hexaaquacobalt(II) ion.
Spectroscopic Properties
The characteristic pink color of the hexaaquacobalt(II) ion is due to the absorption of light in the green region of the visible spectrum, which corresponds to d-d electronic transitions.
| Parameter | Value | References |
| λmax | ~512 - 540 nm | [7][10] |
| Molar Absorptivity (ε) | ~4.84 M⁻¹cm⁻¹ at 512 nm | [9] |
Table 3: Spectroscopic Data
The main absorption band is attributed to the ⁴T₁g(F) → ⁴T₁g(P) electronic transition. A weaker absorption is sometimes observed around 460 nm, which is assigned to the ⁴T₁g(F) → ⁴A₂g transition.
Experimental Protocols
Synthesis of Hexaaquacobalt(II) Nitrate (B79036)
This protocol describes the synthesis of hexaaquacobalt(II) nitrate from cobalt(II) carbonate.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Dilute nitric acid (HNO₃, ~2 M)
-
Distilled water
-
Beaker
-
Stirring rod
-
Hot plate
-
Filter paper and funnel
-
Evaporating dish
-
Crystallizing dish
Procedure:
-
In a fume hood, carefully add a small, stoichiometric excess of cobalt(II) carbonate to a beaker containing a measured volume of dilute nitric acid.
-
Stir the mixture gently. Effervescence (release of CO₂) will be observed. Continue adding cobalt(II) carbonate in small portions until the effervescence ceases and a small amount of unreacted solid remains.
-
Gently heat the solution on a hot plate to ensure the reaction is complete and to dissolve any remaining soluble product.
-
Filter the warm solution to remove the excess cobalt(II) carbonate.
-
Transfer the filtrate to an evaporating dish and heat gently to concentrate the solution. Do not boil to dryness.
-
Once crystals start to form on a cooled glass rod dipped into the solution, remove the dish from the heat.
-
Pour the concentrated solution into a crystallizing dish and allow it to cool slowly to room temperature. Pink crystals of hexaaquacobalt(II) nitrate will form.
-
Decant the supernatant liquid and dry the crystals on a filter paper.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of the hexaaquacobalt(II) ion using potentiometric titration.
Materials:
-
A solution of a hexaaquacobalt(II) salt (e.g., 0.01 M --INVALID-LINK--₂)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Pipette a known volume (e.g., 50.0 mL) of the hexaaquacobalt(II) solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.1 mL) until the pH begins to plateau.
-
Continue adding titrant until the pH is well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. The pKa is the pH at half the equivalence point volume.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a hexaaquacobalt(II) salt.
Conclusion
The hexaaquacobalt(II) ion exhibits a rich and varied chemistry that is central to the understanding of transition metal complexes. Its properties, from its characteristic acidity and redox behavior to its vibrant and informative ligand exchange reactions, provide a valuable platform for both fundamental research and practical applications. The lability and predictable reactivity of [Co(H₂O)₆]²⁺ make it an indispensable precursor in the synthesis of novel cobalt-containing materials and coordination compounds with potential applications in catalysis and as redox-active components in drug delivery systems. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals seeking to harness the chemical potential of this versatile ion.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Cobalt(II) nitrate - Crystal growing [en.crystalls.info]
- 3. WO1998046529A1 - Process for the production of hexaammine cobalt nitrate - Google Patents [patents.google.com]
- 4. RU2314260C2 - Method of production of hexahydrate of cobalt (ii)-ammonium sulfate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uvm.edu [uvm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hexaaquacobalt(II) as a Catalyst in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and related cobalt(II) complexes as catalysts in a variety of oxidation reactions. The protocols detailed herein are intended to serve as a practical guide for laboratory applications, while the presented data offers a comparative analysis of catalytic efficacy across different substrates and reaction conditions.
Introduction
Hexaaquacobalt(II) is a readily available and cost-effective transition metal complex that has demonstrated significant catalytic activity in the oxidation of a range of organic substrates, including alkanes, alkenes, and alcohols. Its catalytic utility stems from the accessible Co(II)/Co(III) redox couple, which facilitates the activation of common oxidants such as hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). This allows for the selective conversion of hydrocarbons into valuable oxygenated products like ketones, aldehydes, and epoxides under relatively mild conditions. These transformations are of paramount importance in synthetic organic chemistry and are central to the development of new pharmaceuticals and fine chemicals.
Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Cobalt(II) catalysts, in conjunction with oxidants like hydrogen peroxide, provide an efficient route for these conversions.
Quantitative Data for Alcohol Oxidation
The following table summarizes the catalytic performance of cobalt(II) complexes in the oxidation of various alcohols.
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product(s) | Ref. |
| Benzyl (B1604629) Alcohol | Co(II) Schiff Base | TBHP | DMF | 90 | 1 | 95 | - | Benzaldehyde | [1] |
| Benzyl Alcohol | CoCl₂/V₂O₅ | aq. H₂O₂ | Acetonitrile (B52724) | 30 | 1 | 43 | 93 | Cyclohexanol | [2] |
| 1-Phenylethanol | Co(II) Complex | TBHP | - | 120 | 0.5 | 37 | - | Acetophenone | [3] |
| Substituted Benzylic Alcohols | Co(II) Complex | aq. H₂O₂ | - | - | - | Good Yields | - | Corresponding Aldehydes/Ketones | [3] |
| Secondary Alcohols | Co(II) Schiff Base | O₂ | - | - | - | Excellent Yields | - | Ketones | [1] |
Note: TBHP = tert-Butyl hydroperoxide, DMF = Dimethylformamide. Data often pertains to cobalt complexes with various ligands, not strictly [Co(H₂O)₆]²⁺, highlighting the broader utility of Co(II) in these reactions.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes a general procedure for the cobalt-catalyzed oxidation of benzyl alcohol using hydrogen peroxide.
Materials:
-
Benzyl alcohol
-
Cobalt(II) salt (e.g., Cobalt(II) acetate (B1210297), Cobalt(II) chloride)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 mmol) and the cobalt(II) catalyst (0.01-0.1 mol%).
-
Add acetonitrile (10 mL) as the solvent.
-
Slowly add hydrogen peroxide (1.2 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any remaining peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzaldehyde.
Catalytic Oxidation of Alkanes
The selective oxidation of C-H bonds in alkanes to produce alcohols and ketones is a challenging yet highly desirable transformation. Cobalt(II) catalysts have shown promise in this area, particularly in the oxidation of cycloalkanes.
Quantitative Data for Alkane Oxidation
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product(s) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexane (B81311) | Co(OAc)₂ | O₂, H₂O₂ | Acetic Acid | - | - | High Yields | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide |[2] | | Cyclohexane | Co(II) Complex | H₂O₂ | Acetonitrile | 40 | 4 | 26 | Cyclohexanol, Cyclohexanone |[4] | | Cyclohexane | Co-Ni/Al₂O₃ | - | - | 170 | 2 | 9.9 | Cyclohexanone, Cyclohexanol |[2] |
Experimental Protocol: Oxidation of Cyclohexane
This protocol outlines a general procedure for the cobalt-catalyzed oxidation of cyclohexane.
Materials:
-
Cyclohexane
-
Cobalt(II) acetate tetrahydrate ([Co(OAc)₂·4H₂O])
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Acetic acid (co-catalyst/solvent)
-
High-pressure reactor (if using O₂) or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating and temperature control system
Procedure:
-
In a suitable reaction vessel, dissolve cobalt(II) acetate in a mixture of acetonitrile and acetic acid.
-
Add cyclohexane to the catalyst solution.
-
If using molecular oxygen, pressurize the reactor to the desired O₂ pressure.
-
Slowly add hydrogen peroxide to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.
-
Maintain the reaction for the specified time, monitoring the progress by GC analysis of aliquots.
-
After the reaction, cool the mixture and carefully vent any excess pressure.
-
The products (cyclohexanol and cyclohexanone) can be quantified by GC after appropriate work-up and calibration.
Catalytic Epoxidation of Alkenes
The epoxidation of alkenes is a key reaction for the synthesis of fine chemicals and pharmaceuticals. Cobalt(II) complexes can catalyze the epoxidation of various alkenes using oxidants like molecular oxygen or hydroperoxides.
Quantitative Data for Alkene Epoxidation
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene (B11656) | Co(II) salen | O₂ | 1,4-Dioxane (B91453) | 90 | 5 | 97.1 | 59.8 | Styrene oxide |[5] | | Cyclohexene | Co/HAP | O₂ | - | 30 | - | - | - | Cyclohexene oxide |[6] | | Various Alkenes | Co(II) calix[2]pyrrole | O₂ | Toluene | 30 | 24 | - | - | Epoxides |[7] |
Note: HAP = Hydroxyapatite.
Experimental Protocol: Epoxidation of Styrene
This protocol provides a general method for the cobalt-catalyzed epoxidation of styrene.
Materials:
-
Styrene
-
Cobalt(II) complex (e.g., Co(II) salen)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Oxygen gas or a hydroperoxide oxidant
-
Schlenk tube or a similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating and temperature control system
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the cobalt(II) catalyst and the solvent.
-
Add styrene to the catalyst solution.
-
If using molecular oxygen, bubble O₂ through the reaction mixture. If using a hydroperoxide, add it slowly to the mixture.
-
Heat the reaction to the desired temperature (e.g., 90 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
The product, styrene oxide, can be isolated and purified using standard techniques such as column chromatography.
Reaction Mechanisms and Visualizations
The catalytic activity of hexaaquacobalt(II) and related Co(II) complexes in oxidation reactions proceeds through a Co(II)/Co(III) redox cycle. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
References
Application Notes and Protocols for UV-Vis Spectrophotometry of Hexaaquacobalt(II)
Abstract
This document provides a detailed protocol for the determination of the concentration of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, in an aqueous solution using UV-Vis spectrophotometry. The characteristic pink color of the hexaaquacobalt(II) ion allows for quantification by measuring its absorbance of visible light.[1][2][3] This method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance at a specific wavelength. The protocol covers the preparation of standard solutions, determination of the wavelength of maximum absorbance (λmax), and the generation of a calibration curve to determine the concentration of an unknown sample.
Introduction
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is an octahedral complex formed when cobalt(II) salts are dissolved in water.[2][4] Its distinct pink color is due to the absorption of light in the visible region, specifically corresponding to d-d electronic transitions of the central cobalt(II) ion.[2] UV-Vis spectrophotometry is a widely used analytical technique to quantify colored compounds in solution. By measuring the amount of light absorbed by a sample at a specific wavelength, the concentration of the absorbing species can be determined.
The Beer-Lambert Law is the fundamental principle underlying this technique and is expressed as:
A = εbc
Where:
-
A is the absorbance (dimensionless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)[5]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the absorbing species (in mol L⁻¹)
This protocol will guide the user through the necessary steps to accurately determine the concentration of a hexaaquacobalt(II) solution.
Experimental Protocol
2.1. Materials and Equipment
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Graduated pipettes or micropipettes
-
Beakers
-
UV-Vis spectrophotometer
-
Quartz or plastic cuvettes (1 cm path length)
2.2. Preparation of a Stock Standard Solution (0.1 M)
-
Accurately weigh 2.379 g of CoCl₂·6H₂O or 2.910 g of Co(NO₃)₂·6H₂O.
-
Transfer the weighed salt to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the salt completely.
-
Once dissolved, add distilled water up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 0.1 M stock solution.
2.3. Preparation of Working Standard Solutions
Prepare a series of five working standard solutions by diluting the 0.1 M stock solution as described in the table below.
| Standard | Volume of 0.1 M Stock (mL) | Final Volume (mL) | Concentration (M) |
| 1 | 1.0 | 10 | 0.01 |
| 2 | 2.0 | 10 | 0.02 |
| 3 | 3.0 | 10 | 0.03 |
| 4 | 4.0 | 10 | 0.04 |
| 5 | 5.0 | 10 | 0.05 |
To prepare each standard, accurately pipette the specified volume of the 0.1 M stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water. Mix each solution thoroughly.
2.4. Spectrophotometer Operation and Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
-
Set the spectrophotometer to scan a wavelength range from 400 nm to 600 nm.
-
Fill a cuvette with distilled water to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
To determine the wavelength of maximum absorbance (λmax), use the 0.05 M standard solution.
-
Rinse a cuvette with a small amount of the 0.05 M standard solution, then fill the cuvette.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum from 400 nm to 600 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For hexaaquacobalt(II), this is typically around 510-540 nm.[1][2][5]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the five working standard solutions and the unknown solution at this wavelength. Ensure to zero the instrument with the blank before each set of measurements. Record the absorbance values.
Data Presentation
The following table summarizes the expected absorbance values for the prepared standard solutions.
| Concentration (M) | Absorbance (at λmax) |
| 0.01 | Insert Measured Value |
| 0.02 | Insert Measured Value |
| 0.03 | Insert Measured Value |
| 0.04 | Insert Measured Value |
| 0.05 | Insert Measured Value |
| Unknown | Insert Measured Value |
Data Analysis
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis) for the five standard solutions.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.
-
The slope of the line represents the product of the molar absorptivity (ε) and the path length (b).
-
Use the equation of the line (y = mx + c, where c should be close to 0) to determine the concentration of the unknown solution by substituting the absorbance of the unknown for 'y' and solving for 'x'.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for concentration determination.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
Cobalt salts are toxic if ingested and may cause skin and eye irritation. Handle with care.
-
Dispose of all chemical waste in accordance with institutional guidelines.
References
- 1. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 2. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scribd.com [scribd.com]
Application of Hexaaquacobalt(II) in Metal-Organic Framework Synthesis: A Guide for Researchers
Introduction:
Hexaaquacobalt(II), commonly utilized in the form of cobalt(II) nitrate (B79036) hexahydrate (--INVALID-LINK--₂), is a pivotal precursor in the synthesis of cobalt-based Metal-Organic Frameworks (MOFs). These crystalline porous materials, constructed from cobalt ions or clusters linked by organic ligands, have garnered significant attention across various scientific disciplines. Their tunable pore sizes, high surface areas, and the inherent redox activity of cobalt centers make them exemplary candidates for applications in catalysis, gas storage and separation, energy storage, and notably, in the biomedical field for drug delivery and cancer therapy.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two prominent cobalt-based MOFs, ZIF-67 and Co-MOF-74, and explores their application in drug delivery.
Key Applications of Cobalt-Based MOFs
Cobalt-based MOFs, synthesized from hexaaquacobalt(II) sources, exhibit a wide array of applications:
-
Catalysis: The variable oxidation states of cobalt make these MOFs effective catalysts for various organic reactions and electrocatalysis.
-
Gas Storage and Separation: Their high porosity and affinity for specific gas molecules, such as CO₂, make them suitable for carbon capture and gas purification.[3]
-
Energy Storage: Co-MOFs are utilized as electrode materials in supercapacitors and batteries due to their high surface area and electrochemical activity.[1]
-
Drug Delivery: The porous structure of cobalt-based MOFs allows for the encapsulation and controlled release of therapeutic agents.[2][4][5] Their pH-responsive nature is particularly advantageous for targeted drug delivery to the acidic tumor microenvironment.[6]
-
Sensing: The unique optical and electronic properties of some Co-MOFs enable their use as sensors for various molecules and ions.
Featured Cobalt-Based MOFs: Synthesis and Properties
This section details the synthesis and key properties of two widely studied cobalt-based MOFs: Zeolitic Imidazolate Framework-67 (ZIF-67) and Co-MOF-74.
| Property | ZIF-67 | Co-MOF-74 |
| Precursor | Cobalt(II) nitrate hexahydrate | Cobalt(II) nitrate hexahydrate |
| Organic Linker | 2-Methylimidazole (B133640) | 2,5-dihydroxyterephthalic acid (DHTA) |
| BET Surface Area | 245.2 - 1780 m²/g[7][8] | 1406 m²/g[9] |
| Pore Diameter | ~0.34 nm (pore aperture), 3.1 - 3.3 nm (pore size)[7] | ~1.1 nm |
| Morphology | Rhombic dodecahedron | Needle-like crystals |
| Key Applications | Drug delivery, catalysis, gas separation | CO₂ adsorption, catalysis |
Experimental Protocols
Protocol 1: Synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67)
This protocol describes a facile room-temperature synthesis of ZIF-67.[10]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
2-Methylimidazole (Hmim)
-
Methanol (B129727) (CH₃OH)
Equipment:
-
Magnetic stirrer
-
Beakers
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution A Preparation: Dissolve 291.05 mg of cobalt(II) nitrate hexahydrate in 10 mL of methanol.
-
Solution B Preparation: Dissolve 328 mg of 2-methylimidazole in 20 mL of methanol.[11]
-
Mixing: While stirring, add Solution B to Solution A.
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes. A purple precipitate will form.[11]
-
Purification: Collect the precipitate by centrifugation at 8000 rpm for 3 minutes.[1] Discard the supernatant and wash the solid product with fresh methanol twice to remove any unreacted precursors.[1]
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.[1]
Protocol 2: Synthesis of Co-MOF-74
This protocol details the solvothermal synthesis of Co-MOF-74.[9]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid (DHTA)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Sonicator
-
Duran bottle (or Teflon-lined autoclave)
-
Oven
Procedure:
-
Solution Preparation: In a 250 mL Duran bottle, dissolve 3.0 g of Co(NO₃)₂·6H₂O and 0.75 g of 2,5-dihydroxyterephthalic acid in 150 mL of DMF.[9]
-
Sonication: Use a sonicator to ensure the complete dissolution of the reagents.
-
Reaction: Tightly cap the bottle and place it in an oven preheated to 110 °C for 20 hours.[9]
-
Cooling and Collection: After the reaction, allow the container to cool down to room temperature. The crystalline product will have precipitated.
-
Purification: Collect the solid product by filtration or centrifugation. Wash thoroughly with fresh DMF and then methanol to remove residual reactants and solvent.
-
Drying: Dry the purified Co-MOF-74 under vacuum.
Application in Drug Delivery: ZIF-67 as a Nanocarrier
ZIF-67 has emerged as a promising nanocarrier for targeted drug delivery, particularly in cancer therapy.[2] Its inherent pH-sensitivity allows for the controlled release of encapsulated drugs in the acidic microenvironment of tumors, while remaining stable at physiological pH.[6]
Protocol 3: Loading of Doxorubicin (DOX) into ZIF-67
This protocol provides a general method for loading an anticancer drug, Doxorubicin, into ZIF-67.
Materials:
-
Synthesized ZIF-67 nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Deionized water
Equipment:
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Dispersion: Disperse a known amount of ZIF-67 nanoparticles in an aqueous solution of DOX.
-
Loading: Agitate the mixture gently on a shaker at room temperature for 24 hours to allow the drug molecules to diffuse into the pores of the ZIF-67.
-
Separation: Centrifuge the mixture to separate the DOX-loaded ZIF-67 (DOX@ZIF-67) from the solution.
-
Quantification of Loading: Measure the concentration of DOX remaining in the supernatant using a UV-Vis spectrophotometer. The drug loading capacity can be calculated using the following formula: Drug Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of ZIF-67] x 100%
-
Washing: Wash the DOX@ZIF-67 with deionized water to remove any surface-adsorbed drug.
-
Drying: Dry the final product, for instance by freeze-drying, for storage.
Mechanism of pH-Responsive Drug Release
The imidazole (B134444) linkers in the ZIF-67 structure are protonated in acidic environments, leading to the breakdown of the framework and the subsequent release of the encapsulated drug. This property is highly desirable for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissues.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for the synthesis of cobalt-based MOFs and their application in drug delivery.
References
- 1. Synthesis of Metal–Organic Framework-Based ZIF-8@ZIF-67 Nanocomposites for Antibiotic Decomposition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in ZIF–polymer composites for advanced drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Novel catalytic micromotor of porous zeolitic imidazolate framework-67 for precise drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A zeolitic imidazolate framework (ZIF-67) and graphitic carbon nitride (g-C 3 N 4 ) composite based efficient electrocatalyst for overall water-splitt ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04783K [pubs.rsc.org]
- 8. nsrrc.org.tw [nsrrc.org.tw]
- 9. (137c) Synthesis, Fine Structural Characterization, and CO2 Adsorption Capacity of Cobalt and Nickel-Based Metal Organic Framework-74 | AIChE [proceedings.aiche.org]
- 10. mdpi.com [mdpi.com]
- 11. Cobalt metal–organic framework-based ZIF-67 for the trace determination of herbicide molinate by ion mobility spectrometry: investigation of different morphologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexaaquacobalt(II) in Electrocatalytic Hydrogen Evolution
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green energy technologies, aiming for the sustainable production of hydrogen fuel from water. While platinum-group metals are highly efficient catalysts for this reaction, their scarcity and high cost necessitate the development of alternatives based on earth-abundant elements. Cobalt has emerged as a versatile and cost-effective metal for this purpose, with numerous cobalt-based molecular complexes and materials demonstrating significant catalytic activity.
The simplest form of cobalt(II) in aqueous solution is the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[1] While often serving as a simple precursor for more complex catalysts, understanding its intrinsic (though modest) electrocatalytic behavior and the mechanisms involved is fundamental. This complex provides a baseline for evaluating the role of more sophisticated ligand environments in enhancing catalytic performance. Typically, the catalytic cycle involves the reduction of Co(II) to a more electron-rich Co(I) species, which is the key active state for proton reduction.
Mechanism of Hydrogen Evolution
The electrocatalytic production of hydrogen by cobalt complexes, including hexaaquacobalt(II) and its derivatives, generally proceeds through a multi-step mechanism initiated by electron transfer. The most commonly accepted pathways begin with the reduction of the Co(II) center to a Co(I) species.[2] This is followed by protonation to form a critical cobalt(III)-hydride (Co(III)-H) intermediate.[2][3] From this key intermediate, H₂ can be generated via several routes:
-
Heterolytic Pathway: The Co(III)-H species is further protonated by a proton source (H⁺), leading to the release of an H₂ molecule and regeneration of the Co(III) state.[2] Alternatively, the Co(III)-H can be reduced to a Co(II)-H species, which then reacts with a proton to produce H₂.[3]
-
Homolytic Pathway: Two Co(III)-H species react with each other in a bimolecular step to produce two molecules of the Co(II) catalyst and one molecule of H₂.[2][3]
-
ECEC Mechanism: This mechanism involves a sequence of an E lectron transfer, a C hemical step (protonation), another E lectron transfer, and a final C hemical step (H₂ release).[2] The initial reduction of Co(II) to Co(I) is the first 'E'. The protonation of Co(I) to form Co(III)-H is the first 'C'. Subsequent steps can vary, but this framework is common for many cobalt catalysts.[2][4]
The specific operative mechanism can depend on various factors, including the strength of the acid used as the proton source, the applied potential, and the solvent system.[5][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrocatalytic H 2 evolution using binuclear cobalt complexes as catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05109E [pubs.rsc.org]
- 3. Molecular mechanisms of cobalt-catalyzed hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cobalt(III) Complexes from Hexaaquacobalt(II) Precursor
Introduction
Cobalt(III) complexes are octahedral, kinetically inert compounds with significant applications in various scientific fields, including drug development, catalysis, and materials science.[1] Their stability and well-defined coordination chemistry make them excellent scaffolds for designing novel therapeutic agents. A common and efficient synthetic route to these robust complexes involves the oxidation of labile cobalt(II) precursors, such as hexaaquacobalt(II) salts ([Co(H₂O)₆]²⁺), in the presence of suitable ligands.[1][2] The Co(II) ion, with a d⁷ electronic configuration, is typically labile, meaning its ligands are easily exchanged.[1] Upon addition of stronger field ligands, a Co(II) complex is formed, which is then oxidized to the corresponding Co(III) complex. The resulting d⁶ low-spin Co(III) complexes are kinetically inert, exhibiting very slow ligand exchange reactions.[1]
This document provides detailed protocols for the synthesis of three representative cobalt(III) complexes: hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃), tris(ethylenediamine)cobalt(III) chloride ([Co(en)₃]Cl₃), and tris(acetylacetonato)cobalt(III) ([Co(acac)₃]).
Synthesis of Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃
This protocol describes the synthesis of [Co(NH₃)₆]Cl₃ from cobalt(II) chloride hexahydrate. The oxidation of Co(II) to Co(III) is achieved using an oxidizing agent like hydrogen peroxide or air, often with activated charcoal as a catalyst.[3][4][5][6] The charcoal facilitates both the oxidation and the coordination of ammonia (B1221849) to the cobalt center.[5][6]
Experimental Protocol
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Activated charcoal (decolorizing)
-
Concentrated ammonia solution (NH₃)
-
30% Hydrogen peroxide (H₂O₂) or access to an air source
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a conical flask, dissolve ammonium chloride and cobalt(II) chloride hexahydrate in distilled water.[7][8]
-
In a fume hood, carefully add concentrated ammonia solution to the flask. Cool the flask in an ice bath to below 10°C.[7][8]
-
Slowly add hydrogen peroxide to the cold mixture.[7] Alternatively, bubble air vigorously through the solution for several hours until the color changes from red to yellowish-brown.[9][10]
-
Gently heat the solution to about 60-70°C for 20-30 minutes to complete the reaction and decompose any excess peroxide.[9][11]
-
To the filtrate, add concentrated HCl to precipitate the orange crystals of [Co(NH₃)₆]Cl₃.[8][9]
-
Cool the mixture in an ice bath to maximize precipitation.[8][9]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with ethanol and allow them to air dry.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass of CoCl₂·6H₂O | 237.93 g/mol | [12] |
| Molar Mass of [Co(NH₃)₆]Cl₃ | 267.48 g/mol | [4] |
| Appearance of Product | Yellow or orange crystals | [4] |
| Typical Yield | ~70-80% | [3] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Hexaamminecobalt(III) Chloride.
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
This complex is prepared by reacting a cobalt(II) salt with ethylenediamine (B42938) (en), followed by oxidation of the Co(II)-en intermediate complex to the Co(III) state.[13][14] Air is commonly used as the oxidant for this synthesis.[13][14]
Experimental Protocol
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
30% Aqueous ethylenediamine solution
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Weigh cobalt(II) chloride hexahydrate and dissolve it in a minimal amount of distilled water in a beaker.[15]
-
In a separate beaker, add the aqueous ethylenediamine solution.[15]
-
Add the cobalt chloride solution to the ethylenediamine solution.
-
Oxidize the Co(II) to Co(III) by vigorously bubbling air through the solution for about an hour.[15]
-
After oxidation, add concentrated HCl to the mixture.[15]
-
Reduce the volume of the solution by gently boiling it on a hot plate.[16][17]
-
An equal volume of ethanol is often added after concentration to aid precipitation.[16][17]
-
Cool the beaker in an ice bath to induce crystallization.[15]
-
Collect the resulting orange-yellow crystals by vacuum filtration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass of CoCl₂·6H₂O | 237.93 g/mol | [12] |
| Molar Mass of [Co(en)₃]Cl₃ | 345.63 g/mol (anhydrous) | [13][14] |
| Appearance of Product | Yellow-gold needle-like crystals | [13][14] |
| Typical Yield | ~95% | [14] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tris(ethylenediamine)cobalt(III) Chloride.
Synthesis of Tris(acetylacetonato)cobalt(III), [Co(acac)₃]
Tris(acetylacetonato)cobalt(III) is a neutral complex prepared by the reaction of a cobalt(II) salt, such as cobalt(II) carbonate, with acetylacetone (B45752) (acacH) in the presence of an oxidizing agent.[11] Hydrogen peroxide is a commonly used oxidant for this synthesis.[11][18]
Experimental Protocol
Materials:
-
Cobalt(II) carbonate (CoCO₃) or other Co(II) salt
-
Acetylacetone (CH₃COCH₂COCH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Toluene (B28343) or Ethanol (for recrystallization)
Procedure:
-
In a flask, suspend powdered cobalt(II) carbonate in acetylacetone.[19][20]
-
Place the flask in a water bath and heat to approximately 80-90°C with stirring.[19][20]
-
Slowly add 30% hydrogen peroxide dropwise to the heated mixture. The color should turn dark green as the Co(III) complex forms.[20]
-
Continue heating and stirring for about 15 minutes after the H₂O₂ addition is complete.[20]
-
Cool the reaction mixture to room temperature, and then in an ice bath to precipitate the crude product.[20]
-
Collect the dark green crystals by vacuum filtration and wash with cold distilled water.[20]
-
Purify the crude product by recrystallization from a suitable solvent like boiling toluene or ethanol.[21][22]
-
Filter the hot solution to remove any impurities and allow the filtrate to cool, yielding purified crystals.
-
Collect the purified crystals by filtration and dry them.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Mass of CoCO₃ | 118.94 g/mol | N/A |
| Molar Mass of [Co(acac)₃] | 356.26 g/mol | [21] |
| Appearance of Product | Green, diamagnetic solid | [11] |
| Typical Yield | ~58% | [18] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tris(acetylacetonato)cobalt(III).
References
- 1. benchchem.com [benchchem.com]
- 2. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 3. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]
- 4. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 5. broadfordingscience.org [broadfordingscience.org]
- 6. physicsforums.com [physicsforums.com]
- 7. journals.rasetass.org [journals.rasetass.org]
- 8. scribd.com [scribd.com]
- 9. labguider.com [labguider.com]
- 10. scribd.com [scribd.com]
- 11. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]
- 14. Tris(ethylenediamine)cobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 15. Solved Preparation of tris(ethylenediamine)cobalt(III) | Chegg.com [chegg.com]
- 16. scribd.com [scribd.com]
- 17. reddit.com [reddit.com]
- 18. scribd.com [scribd.com]
- 19. thecreativechemist.org [thecreativechemist.org]
- 20. youtube.com [youtube.com]
- 21. nbinno.com [nbinno.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: Ligand Exchange Reaction of Hexaaquacobalt(II) with Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ligand exchange reaction of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, with ammonia (B1221849) is a fundamental process in coordination chemistry. This reaction proceeds in a stepwise manner, where the water ligands are sequentially replaced by ammonia molecules, leading to the formation of a series of ammine complexes, culminating in the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺. Understanding the thermodynamics and kinetics of this reaction is crucial for various applications, including the synthesis of cobalt-containing materials, catalytic processes, and the development of metal-based therapeutics.[1][2][3] The hexaamminecobalt(II) complex is susceptible to oxidation to the more stable hexaamminecobalt(III) ion, a factor that must be considered in experimental design.[1][4]
These application notes provide detailed protocols for the synthesis of hexaamminecobalt(II) complexes, the spectrophotometric determination of stepwise stability constants, and an overview of the reaction's qualitative aspects and applications.
Quantitative Data Summary
The stepwise formation of the hexaamminecobalt(II) complex is characterized by a series of equilibrium constants (K₁-K₆). These constants quantify the stability of each successive ammine complex.
Table 1: Stepwise Stability Constants for the Formation of Cobalt(II)-Ammine Complexes
| Step | Reaction | Log K |
| 1 | [Co(H₂O)₆]²⁺ + NH₃ ⇌ [Co(NH₃)(H₂O)₅]²⁺ + H₂O | 2.11 |
| 2 | [Co(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Co(NH₃)₂(H₂O)₄]²⁺ + H₂O | 1.62 |
| 3 | [Co(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Co(NH₃)₃(H₂O)₃]²⁺ + H₂O | 1.05 |
| 4 | [Co(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Co(NH₃)₄(H₂O)₂]²⁺ + H₂O | 0.76 |
| 5 | [Co(NH₃)₄(H₂O)₂]²⁺ + NH₃ ⇌ [Co(NH₃)₅(H₂O)]²⁺ + H₂O | 0.18 |
| 6 | [Co(NH₃)₅(H₂O)]²⁺ + NH₃ ⇌ [Co(NH₃)₆]²⁺ + H₂O | -0.62 |
Note: The stability constants are typically determined in a specific ionic medium and at a constant temperature. These values are indicative of the relative stability of each complex.
Experimental Protocols
Protocol 1: Synthesis of Hexaamminecobalt(II) Chloride (under an inert atmosphere)
This protocol describes the synthesis of hexaamminecobalt(II) chloride, a precursor for studying the ligand exchange reaction, while minimizing oxidation to cobalt(III).
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
Deoxygenated distilled water
-
Ethanol (deoxygenated)
-
Schlenk flask or a three-necked round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Set up the reaction flask for an inert atmosphere using a Schlenk line or by purging with nitrogen/argon.
-
In the flask, dissolve cobalt(II) chloride hexahydrate (e.g., 5.0 g) and ammonium chloride (e.g., 3.0 g) in a minimal amount of deoxygenated distilled water (e.g., 20 mL) with stirring.
-
Cool the pink solution in an ice bath.
-
Slowly add concentrated aqueous ammonia (e.g., 30 mL) to the cooled solution under a positive pressure of inert gas. A color change to a yellowish-brown solution should be observed as the ammine complexes form.
-
Continue stirring the solution in the ice bath for 30-60 minutes to ensure complete formation of the hexaammine complex.
-
Filter the resulting precipitate quickly under a stream of inert gas using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold, deoxygenated ethanol.
-
Dry the product under a stream of inert gas or in a vacuum desiccator.
-
Store the final product under an inert atmosphere to prevent oxidation.
Protocol 2: Spectrophotometric Determination of Stepwise Stability Constants (Bjerrum's Method)
This protocol outlines a spectrophotometric titration to determine the stepwise formation constants of the cobalt(II)-ammine complexes. The method involves measuring the absorbance of a series of solutions with a constant concentration of cobalt(II) and varying concentrations of ammonia.
Materials:
-
Stock solution of cobalt(II) sulfate (B86663) (CoSO₄·7H₂O) of known concentration (e.g., 0.1 M)
-
Stock solution of aqueous ammonia (NH₃) of known concentration (e.g., 2 M)
-
Stock solution of ammonium nitrate (B79036) (NH₄NO₃) for maintaining constant ionic strength (e.g., 2 M)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks, each containing the same concentration of Co(II) and the same ionic strength, but with varying concentrations of ammonia. For example, to a set of 10 mL volumetric flasks, add a fixed volume of the Co(II) stock solution, a fixed volume of the ammonium nitrate stock solution, and varying volumes of the ammonia stock solution. Dilute to the mark with distilled water. A blank solution without Co(II) but with the highest concentration of ammonia should also be prepared.
-
Spectrophotometric Measurements:
-
Determine the absorption spectrum of the initial hexaaquacobalt(II) solution to identify its λ_max (around 510-530 nm).[4]
-
For each prepared solution, record the full UV-Vis spectrum (e.g., from 400 to 700 nm) to observe the changes as ammonia is added. Note the appearance of new absorption bands corresponding to the formation of the ammine complexes. The hexaamminecobalt(II) complex is expected to have a different absorption spectrum from the hexaaqua complex.[4]
-
Measure the absorbance of each solution at one or more wavelengths where the change in absorbance upon complexation is significant.
-
-
Data Analysis (Bjerrum's Method):
-
The average number of ligands bound per metal ion (n̄) can be calculated from the spectrophotometric data. This requires knowledge of the molar absorptivities of each of the [Co(NH₃)n(H₂O)₆-n]²⁺ species.
-
Alternatively, a simplified analysis can be performed by plotting absorbance versus the total ammonia concentration. The data can be analyzed using specialized software or graphical methods to extract the stepwise formation constants.[5]
-
The free ammonia concentration at each step is crucial for the calculation and can be determined from the total ammonia concentration and the amount of ammonia bound to the cobalt, or by pH measurements.[6][7]
-
Visualizations
Ligand Exchange Pathway
The following diagram illustrates the stepwise replacement of water ligands by ammonia in the coordination sphere of cobalt(II).
Caption: Stepwise formation of cobalt(II)-ammine complexes.
Experimental Workflow for Spectrophotometric Analysis
The following diagram outlines the key steps in the spectrophotometric determination of the stability constants.
Caption: Workflow for spectrophotometric stability constant determination.
Applications in Drug Development
Cobalt complexes have garnered significant interest in medicinal chemistry due to their diverse coordination geometries, redox properties, and ability to interact with biological macromolecules. The ammine ligands in cobalt complexes can be substituted by other biologically active molecules, making them potential scaffolds for drug delivery. Furthermore, the redox activity of the cobalt center can be exploited for the design of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors. Understanding the fundamental ligand exchange reactions, such as the one with ammonia, provides a basis for designing novel cobalt-based therapeutic agents with tailored reactivity and biological targets.
Concluding Remarks
The ligand exchange reaction between hexaaquacobalt(II) and ammonia is a classic example of coordination complex formation. The provided protocols offer a framework for the synthesis and characterization of the resulting ammine complexes. The quantitative data on stability constants are essential for predicting the speciation of cobalt(II) in ammoniacal solutions. A thorough understanding of this reaction is fundamental for researchers in inorganic chemistry and is a valuable starting point for the rational design of cobalt-based compounds with applications in catalysis and medicine.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Determining the Concentration of Hexaaquacobalt(II) via Beer's Law
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a coordination complex that imparts a characteristic pink color to aqueous solutions.[1] The intensity of this color is directly proportional to the concentration of the ion in the solution. This property allows for the quantitative determination of its concentration using UV-Visible spectrophotometry, governed by the Beer-Lambert Law, commonly known as Beer's Law. This technique is a fundamental analytical method used in various scientific fields for its simplicity, speed, and reliability. This document provides a detailed protocol for creating a calibration curve and determining the concentration of an unknown [Co(H₂O)₆]²⁺ solution.
Principle: The Beer-Lambert Law
The Beer-Lambert Law states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The mathematical expression of this law is:
A = εbc
Where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (units: L mol⁻¹ cm⁻¹). For [Co(H₂O)₆]²⁺, this value is relatively low because the observed color results from d-d electronic transitions, which are Laporte-forbidden.[2]
-
b is the path length of the cuvette, typically 1 cm.
-
c is the concentration of the absorbing species (units: mol L⁻¹).
By measuring the absorbance of several standard solutions of known concentrations, a linear calibration curve can be plotted. This plot of Absorbance versus Concentration can then be used to determine the concentration of an unknown sample by measuring its absorbance.[3]
Materials and Instrumentation
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz or plastic cuvettes (1 cm path length)
-
-
Reagents:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Distilled or deionized water
-
-
Glassware and Equipment:
-
100 mL volumetric flask
-
10 mL volumetric flasks or test tubes
-
Volumetric pipettes (1, 2, 5, 10 mL)
-
Pipette bulb
-
Beakers
-
Parafilm
-
Experimental Protocols
Protocol 1: Determination of Maximum Wavelength (λmax)
To ensure maximum sensitivity, it is crucial to perform absorbance measurements at the wavelength where the species absorbs most strongly (λmax). For [Co(H₂O)₆]²⁺, this occurs in the range of 510-540 nm.[2][4]
-
Prepare a Stock Solution: Prepare a 0.10 M stock solution of [Co(H₂O)₆]²⁺ by dissolving the appropriate mass of a cobalt(II) salt (e.g., 2.379 g of CoCl₂·6H₂O) in distilled water in a 100 mL volumetric flask.
-
Calibrate Spectrophotometer: Use distilled water as a blank to zero the spectrophotometer.
-
Scan for λmax: Fill a cuvette with the 0.10 M stock solution. Scan the absorbance of the solution across the visible spectrum from 400 nm to 600 nm.
-
Identify λmax: Record the absorbance values at different wavelengths and identify the wavelength that corresponds to the highest absorbance. This is the λmax. All subsequent measurements will be performed at this wavelength. A representative absorbance spectrum is shown below.
Data Presentation: Table 1 - Absorbance Spectrum of 0.10 M [Co(H₂O)₆]²⁺
| Wavelength (nm) | Absorbance |
| 400 | 0.039 |
| 420 | 0.063 |
| 440 | 0.131 |
| 460 | 0.274 |
| 480 | 0.361 |
| 500 | 0.440 |
| 510 | 0.471 |
| 520 | 0.457 |
| 540 | 0.307 |
| 560 | 0.139 |
| 580 | 0.057 |
| 600 | 0.037 |
| Note: Data adapted from a representative experiment using Cobalt(II) Nitrate. Actual values may vary slightly.[5] |
Protocol 2: Preparation of Standard Solutions
-
Label Flasks: Label four 10 mL volumetric flasks or test tubes as standards 1 through 4.
-
Perform Dilutions: Use the 0.10 M stock solution to prepare a series of standard solutions via serial dilution as described in Table 2. Use volumetric pipettes for accurate transfers.
-
Mix Thoroughly: Ensure each standard solution is mixed completely by inverting the sealed flask or tube several times.
Data Presentation: Table 2 - Preparation of Standard Solutions
| Standard | Volume of 0.10 M Stock (mL) | Volume of Distilled H₂O (mL) | Final Volume (mL) | Final Concentration (M) |
| 1 | 2.0 | 8.0 | 10.0 | 0.020 |
| 2 | 4.0 | 6.0 | 10.0 | 0.040 |
| 3 | 6.0 | 4.0 | 10.0 | 0.060 |
| 4 | 8.0 | 2.0 | 10.0 | 0.080 |
| Stock | 10.0 | 0.0 | 10.0 | 0.100 |
Protocol 3: Generation of Beer's Law Calibration Curve
-
Set Wavelength: Set the spectrophotometer to the λmax determined in Protocol 1 (e.g., 510 nm).
-
Zero the Instrument: Use a cuvette filled with distilled water to zero the absorbance.
-
Measure Absorbance: Measure and record the absorbance of each of the five standard solutions (0.020 M to 0.100 M).
-
Plot Data: Create a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Linear Regression: Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming the direct relationship described by Beer's Law.[3] Record the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable calibration.
Data Presentation: Table 3 - Calibration Curve Data
| Concentration (M) | Absorbance at λmax |
| 0.000 (Blank) | 0.000 |
| 0.020 | Measured Value |
| 0.040 | Measured Value |
| 0.060 | Measured Value |
| 0.080 | Measured Value |
| 0.100 | Measured Value |
Protocol 4: Determination of an Unknown Concentration
-
Measure Unknown: Using the same instrument settings, measure the absorbance of the unknown [Co(H₂O)₆]²⁺ solution.
-
Calculate Concentration: Use the equation of the line from the calibration curve (A = mc + b) to calculate the concentration (c) of the unknown sample. Substitute the measured absorbance (A) of the unknown for 'y' and solve for 'x' (concentration).
-
Concentration = (Absorbance - y-intercept) / slope
-
Data Presentation: Table 4 - Unknown Sample Analysis
| Sample ID | Absorbance at λmax | Calculated Concentration (M) |
| Unknown 1 | Measured Value | Calculated Value |
Visualizations
Caption: Experimental workflow for Beer's Law analysis.
Caption: Logical relationship defined by Beer's Law.
Safety and Disposal
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and lab coats.
-
Cobalt compounds are toxic and should be handled with care.
-
All cobalt-containing solutions should be disposed of in a designated heavy metal aqueous waste container. Do not pour down the drain.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 3. pwista.com [pwista.com]
- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 5. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Hexaaquacobalt(II) as a Versatile Starting Material for Coordination Polymers
Introduction
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is a readily available and versatile precursor for the synthesis of cobalt-based coordination polymers (CPs). Present in aqueous solutions of most cobalt(II) salts like cobalt(II) nitrate (B79036) and cobalt(II) chloride, this pink, octahedral d⁷ high-spin complex is kinetically labile.[1] This lability allows for the easy substitution of its coordinated water molecules by a vast array of organic ligands, facilitating the self-assembly of intricate one-, two-, or three-dimensional networks. The resulting coordination polymers exhibit a wide range of functional properties, making them promising materials for applications in catalysis, drug delivery, and materials science. These application notes provide an overview of the applications and detailed protocols for the synthesis and characterization of cobalt(II) coordination polymers.
Application Notes
Catalysis
Cobalt-based coordination polymers are highly effective heterogeneous catalysts for a variety of organic transformations and environmental applications. The presence of coordinatively unsaturated Co(II) metal sites within the polymer framework is often key to their catalytic activity.[2]
-
CO₂ Conversion: Cobalt CPs have demonstrated significant potential in the visible-light-driven photocatalytic reduction of CO₂ to valuable chemicals like carbon monoxide (CO).[3][4][5] The porous structure and high density of cobalt active sites can promote the separation of photogenerated carriers and enhance the adsorption and activation of CO₂ molecules.[4] For example, a cobalt-based polymer, PEI₆-Co, showed a high CO yield of 1170 mmol g⁻¹ with 95% selectivity.[3] Another hydrothermally synthesized CP achieved a CO production rate of 48.1993 μmol·g⁻¹·h⁻¹.[4][5]
-
Organic Synthesis: These materials have been successfully employed in the oxidation of alcohols, tandem imine synthesis, and borrowing hydrogen reactions.[2][6][7][8] A cobalt(II) CP, designated IITG-11, achieved nearly 99% conversion in the oxidative coupling of benzyl (B1604629) alcohol with an amine.[2] The stability and reusability of these heterogeneous catalysts make them a sustainable alternative to homogeneous catalysts.[2]
Drug Delivery and Therapeutics
The unique properties of cobalt make it a candidate for designing novel therapeutic agents. Coordination polymers can serve as biocompatible carriers for controlled drug release.[9][10]
-
Redox-Activated Prodrugs: A key strategy in drug development involves using the Co(II)/Co(III) redox couple.[1][9] Bioactive molecules can be coordinated to a Co(III) center, rendering them inactive.[9] The resulting stable Co(III) complex acts as a prodrug. The hypoxic (low oxygen) environment characteristic of solid tumors can facilitate the bioreduction of Co(III) to the more labile Co(II), triggering the selective release of the active drug at the target site.[9] While the final prodrug is a Co(III) complex, the synthesis often starts from a labile Co(II) precursor like hexaaquacobalt(II), which is then oxidized in the presence of the desired ligand.[1]
-
Degradation-Based Release: Non-porous CPs, termed Therapeutic Coordination Polymers (TCPs), can be constructed from biocompatible metal centers (like Co(II)), an anionic drug, and an organic linker. The drug release is controlled by the degradation of the metal-ligand bonds, allowing for tunable, zero-order release kinetics.[10] Coordination polymer particles have been shown to effectively encapsulate and release drugs like doxorubicin (B1662922) for anticancer applications.[11]
Magnetic Materials
The electronic configuration and the ability of Co(II) ions to adopt various coordination geometries lead to interesting magnetic properties in the resulting CPs. The organic ligands mediate the magnetic exchange interactions between the cobalt centers. Depending on the structure, these materials can exhibit ferromagnetic, antiferromagnetic, or metamagnetic behaviors.[12][13][14] For instance, a CP containing mixed hydroxyl/carboxylate-bridged polynuclear Co(II) clusters was found to exhibit ferromagnetic behavior below 13 K.[12]
Data Presentation
Table 1: Synthesis Conditions and Properties of Selected Cobalt(II) Coordination Polymers
| Compound Formula | Co(II) Source | Ligand(s) | Synthesis Method | Temp (°C) | Time (h) | Yield (%) | Application(s) | Ref(s) |
| [Co(L')(bidpe)]ₙ | Not Specified | L' = 5-(pyridin-4-yl)isophthalic acid; bidpe = 1,2-bis(4-pyridyl)ethane | Hydrothermal | 160 | 72 | 59 | Photocatalytic CO₂ Reduction | [4][5] |
| {Co₂(cpia)(OH)(bipy)₀.₅}ₙ | Not Specified | cpiaH₃ = 5-(4-carboxy-phenoxy)-isophthalic acid; bipy = 4,4'-bipyridine | Solvothermal | - | - | - | Magnetic Materials | [12] |
| [Co₃(OH)₂(H₂O)₂(aptet)₄] | Co(OAc)₂·4H₂O | aptet = 4-aminophenyltetrazolate | Hydrothermal | 135 | 48 | - | Magnetic Materials | [13] |
| [Co(Hdpa)₂(dpdo)(H₂O)₂] | Co(Ac)₂·4H₂O | H₂dpa = 2,2'-biphenyldicarboxylic acid; dpdo = 4,4'-bipyridine-N,N'-dioxide | Hydrothermal | 120 | 72 | 54 | Structural Characterization | [15][16] |
| [CoCl₂pyz]ₙ | CoCl₂·6H₂O | pyz = pyrazine | Hydrothermal | - | - | - | Magnetic Materials | [14] |
| [Co(μ₄-cpna)(H₂O)₂]ₙ | CoCl₂·6H₂O | H₂cpna = 5-(4-carboxyphenoxy)nicotinic acid | Hydrothermal | - | - | - | Catalytic Oxidation of Alcohols | [7] |
| --INVALID-LINK--₂ | Co(NO₃)₂·6H₂O | L = Imidazole (B134444) | Solution | RT | - | - | Fungicidal Activity | [17][18] |
Table 2: Performance Data for Catalytic Applications of Cobalt(II) Coordination Polymers
| Catalyst | Reaction | Conditions | Performance Metric | Result | Ref(s) |
| IITG-11a | Tandem Imine Synthesis | 115 °C, 18 h | Conversion | ~99% | [2] |
| PEI₆-Co | Visible-Light CO₂ Reduction | Water-containing system | Yield | 1170 mmol g⁻¹ | [3] |
| PEI₆-Co | Visible-Light CO₂ Reduction | Water-containing system | Selectivity for CO | 95% | [3] |
| [Co(L')(bidpe)]ₙ | Visible-Light CO₂ Reduction | Visible light (420 nm), Ru photosensitizer, DMA/H₂O/TEOA solvent | CO Production Rate | 48.1993 μmol·g⁻¹·h⁻¹ | [4][5] |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer
This protocol describes a general method for synthesizing cobalt(II) CPs using hydrothermal techniques, which are widely reported.[7][13][15]
Materials:
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O)
-
Organic linker ligand (e.g., multifunctional carboxylic acid or N-donor ligand)
-
Solvent (e.g., deionized water, ethanol, dimethylformamide (DMF), or a mixture)
-
25 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a Teflon liner, dissolve the cobalt(II) salt (e.g., 0.5 mmol) and the organic linker ligand (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL). The stoichiometry may need to be optimized.
-
The pH of the solution can be adjusted using an acid or base if necessary, as pH can play a crucial role in the final structure.[19]
-
Seal the Teflon liner inside the stainless-steel autoclave.
-
Place the autoclave in a programmable oven and heat it to a temperature between 120-180 °C for 1-3 days.[13][15]
-
Allow the autoclave to cool slowly to room temperature (e.g., at a rate of 5 °C/h).
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with the mother liquor, followed by deionized water and ethanol.
-
Dry the product in air or in a desiccator.
Protocol 2: Synthesis of a Co(III) Prodrug Precursor Complex
This protocol is adapted from methods for synthesizing Co(III) complexes from Co(II) starting materials, relevant for redox-activated drug delivery systems.[1]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ligand (e.g., Ethylenediaminetetraacetic acid disodium (B8443419) salt, Na₂EDTA·2H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Activated charcoal (catalyst)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a molar equivalent of cobalt(II) nitrate hexahydrate and the desired ligand (e.g., Na₂EDTA·2H₂O) in distilled water in a flask.[1]
-
Add a small amount of activated charcoal to the solution.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly and carefully add an excess of 30% H₂O₂ dropwise to the cold solution while stirring. This oxidizes Co(II) to Co(III).
-
After the H₂O₂ addition is complete, gently heat the solution to approximately 50-60 °C for 30 minutes to ensure the reaction is complete and to decompose excess peroxide.[1]
-
Filter the hot solution to remove the charcoal.
-
Allow the solution to cool to room temperature.
-
Precipitate the Co(III) complex by adding an excess of ethanol.
-
Collect the solid product by vacuum filtration, wash with ethanol, and air dry.
Protocol 3: Standard Characterization Workflow
Once synthesized, the material must be thoroughly characterized to confirm its structure and purity.
-
Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD is used to determine the precise crystal structure, including bond lengths, bond angles, coordination environment of the Co(II) ion, and the overall network topology.[12][20]
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample and to check for structural integrity after catalytic runs or other experiments.[4][5] The experimental pattern is compared with the one simulated from SCXRD data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the organic ligand to the cobalt center. This is evidenced by shifts in the characteristic vibrational frequencies of the ligand's functional groups (e.g., carboxylate or imidazole groups) upon complexation.[15][20]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the coordination polymer and to determine the temperature at which the framework decomposes.[4][5] It can also quantify the amount of coordinated or guest solvent molecules.
Visualizations
Caption: General workflow for synthesis and characterization of Co(II) coordination polymers.
Caption: Logical workflow for photocatalytic CO₂ reduction using a Co(II) coordination polymer.
Caption: Principle of redox-activated drug release from a Co(III) prodrug complex.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergetic catalysis of a cobalt-based coordination polymer for selective visible-light driven CO 2 -to-CO conversion - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10962E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt(II) Coordination Polymers Assembled from Unexplored Pyridine-Carboxylic Acids: Structural Diversity and Catalytic Oxidation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-tuned cobalt-containing coordination polymers and applications in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Hydrothermal Synthesis and Crystal Structure of a One-dimensional Cobalt (II) Coordination Polymer with Two Organic Ligands [znaturforsch.com]
- 17. Coordination Polymer of Cobalt (ΙΙ) Nitrate with Imidazole: Synthesis, Properties and Crystal Structure [scirp.org]
- 18. scirp.org [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Kinetics of Water Exchange in Hexaaquacobalt(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lability of water ligands in metal aquo ions is a fundamental parameter in coordination chemistry, with significant implications for understanding reaction mechanisms, biological processes, and the behavior of metal-based drugs. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, serves as a classic example of a labile d⁷ transition metal complex. The kinetics of water exchange on this ion, represented by the reaction below, are rapid and require specialized techniques for their elucidation.
[Co(H₂O)₆]²⁺ + H₂¹⁷O ⇌ [Co(H₂O)₅(H₂¹⁷O)]²⁺ + H₂O
This document provides detailed application notes and protocols for the experimental determination of the kinetic parameters governing this water exchange process, primarily focusing on the powerful technique of ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, methodologies for pressure-jump relaxation and the applicability of stopped-flow techniques will be discussed.
Key Experimental Techniques
The investigation of rapid water exchange kinetics on paramagnetic ions like [Co(H₂O)₆]²⁺ necessitates techniques that can probe reactions on the microsecond to nanosecond timescale. The primary methods employed are:
-
¹⁷O NMR Line Broadening: This is the most direct and widely used method. The paramagnetic Co(II) center significantly affects the relaxation of the ¹⁷O nucleus of the coordinated water molecules. The exchange between the coordination sphere and the bulk solvent leads to a characteristic broadening of the bulk water ¹⁷O NMR signal, which is dependent on the exchange rate.
-
Pressure-Jump (P-Jump) Relaxation: This technique is suitable for studying reactions that involve a change in molar volume (ΔV). A rapid change in pressure perturbs the chemical equilibrium, and the relaxation to the new equilibrium is monitored, typically by spectrophotometry.[1]
-
Stopped-Flow Spectrophotometry: While generally used for mixing two different reactants, its direct application to water exchange is limited. However, it can be employed to study the closely related ligand substitution reactions where a new ligand displaces the coordinated water, providing indirect information about water lability.[1][2]
Quantitative Data Summary
The kinetic parameters for the water exchange on hexaaquacobalt(II) have been determined by various research groups. A summary of representative values is presented in the table below.
| Parameter | Value | Technique | Reference |
| Rate Constant (kex at 298 K) | 3.2 x 10⁶ s⁻¹ | ¹⁷O NMR | [3] |
| Enthalpy of Activation (ΔH‡) | 47 kJ/mol | ¹⁷O NMR | [4] |
| Entropy of Activation (ΔS‡) | +38 J K⁻¹ mol⁻¹ | ¹⁷O NMR | [3] |
| Volume of Activation (ΔV‡) | +6.1 cm³ mol⁻¹ | Pressure-Jump | [5] |
Note: The positive entropy and volume of activation are indicative of a dissociative interchange (Id) mechanism, where the rate-determining step involves the stretching and breaking of a Co-O bond.
Experimental Protocols
Protocol 1: ¹⁷O NMR Line Broadening Method
This protocol outlines the steps for determining the water exchange rate on [Co(H₂O)₆]²⁺ using temperature-dependent ¹⁷O NMR line broadening.
1. Materials and Reagents:
-
Cobalt(II) perchlorate (B79767) hexahydrate (Co(ClO₄)₂·6H₂O) or another non-coordinating salt.
-
¹⁷O-enriched water (typically 10-40% enrichment).
-
Deionized water (¹⁶O).
-
Acid (e.g., HClO₄) to prevent hydrolysis of the cobalt ion.
-
NMR tubes (5 mm, high precision).
2. Sample Preparation:
-
Prepare a stock solution of Co(II) perchlorate in natural abundance water. The concentration should be accurately known (e.g., 0.1 M).
-
Prepare a series of NMR samples with varying concentrations of the Co(II) stock solution and a fixed concentration of ¹⁷O-enriched water (e.g., 1-2%). The final volume in the NMR tube should be consistent (e.g., 0.6 mL).
-
Add a small amount of acid to each sample to maintain a low pH (e.g., pH 1-2) to ensure that the dominant species is [Co(H₂O)₆]²⁺.
-
Prepare a reference sample containing only the ¹⁷O-enriched water and acid at the same concentrations as the samples with cobalt, but without the Co(II) salt.
3. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Tune the NMR probe to the ¹⁷O frequency.
-
Record the ¹⁷O NMR spectrum of the reference sample at a range of temperatures (e.g., 273 K to 353 K in 10 K increments). This provides the line width of the bulk water signal in the absence of the paramagnetic ion (1/T₂A).
-
For each Co(II) sample, record the ¹⁷O NMR spectrum at the same series of temperatures.
4. Data Analysis (Swift-Connick Equations):
The transverse relaxation rate (1/T₂) of the bulk water ¹⁷O signal is broadened by the paramagnetic Co(II) ion. The line width at half-height (ν₁/₂) is related to the transverse relaxation time by: 1/T₂ = πν₁/₂.
The paramagnetic contribution to the line broadening (1/T₂p) is calculated by:
1/T₂p = 1/T₂obs - 1/T₂A
where 1/T₂obs is the observed relaxation rate in the presence of Co(II) and 1/T₂A is the relaxation rate of the reference sample.
The water exchange rate (kex) can be determined using the Swift-Connick equations, which relate the line broadening to the exchange lifetime (τm = 1/kex) and other parameters.[2][3] In the fast exchange regime, the following simplified equation can often be used:
1/T₂p = Pm / τm
where Pm is the mole fraction of coordinated water molecules.
5. Eyring Plot Analysis:
By determining kex at different temperatures, the activation parameters (ΔH‡ and ΔS‡) can be obtained from the Eyring equation:[4][6][7]
ln(kex/T) = -ΔH‡/RT + ΔS‡/R + ln(kB/h)
A plot of ln(kex/T) versus 1/T (Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of (ΔS‡/R + ln(kB/h)), where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.
Protocol 2: Pressure-Jump Relaxation Method
This protocol provides a general outline for studying the water exchange kinetics using a pressure-jump apparatus with spectrophotometric detection.
1. Instrumentation:
-
A pressure-jump apparatus capable of rapidly changing the pressure (e.g., by bursting a diaphragm) and with a dead time in the microsecond to millisecond range.[8]
-
A UV-Vis spectrophotometer with a fast detection system.
2. Sample Preparation:
-
Prepare an aqueous solution of a Co(II) salt (e.g., CoCl₂) at a concentration where there is a measurable equilibrium between [Co(H₂O)₆]²⁺ (pink) and a complex with a different coordination number and/or geometry that has a distinct absorption spectrum (e.g., [CoCl₄]²⁻, which is blue, can be formed at high chloride concentrations).[9][10][11] The equilibrium must be sensitive to pressure changes (i.e., have a non-zero ΔV).
-
The solution should be placed in the high-pressure cell of the P-jump apparatus.
3. Data Acquisition:
-
Equilibrate the sample at a specific temperature and initial pressure.
-
Rapidly release the pressure, causing a shift in the equilibrium.
-
Monitor the change in absorbance at a wavelength where the change between the two cobalt species is maximal. The relaxation back to the new equilibrium position is recorded as a function of time.
4. Data Analysis:
The relaxation curve is typically a single exponential decay. The relaxation time (τ) is obtained by fitting the absorbance versus time data to an exponential function. The relaxation time is related to the forward and reverse rate constants of the equilibrium. For a simple equilibrium, the relationship allows for the determination of the rate constants.
Visualizations
Experimental Workflow for ¹⁷O NMR Line Broadening
Caption: Workflow for determining water exchange kinetics using ¹⁷O NMR.
Logical Relationship of Kinetic Parameters
Caption: Relationship between experimental data and derived kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Stopped-flow kinetic studies of metal ion dissociation or exchange in a tryptophan-containing parvalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detailed thermodynamic analysis of the activation parameters for the simple hydrolysis of acetic anhydride in the acetonitrile/water cosolvent system ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05260J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eyring equation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbseacademic.nic.in [cbseacademic.nic.in]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: Demonstrating Crystal Field Theory with Hexaaquacobalt(II)
Introduction
The vibrant colors and magnetic properties of transition metal complexes provide a compelling visual and conceptual entry point into the principles of Crystal Field Theory (CFT). The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is an exemplary model for demonstrating these concepts due to its straightforward preparation, distinct color, and labile nature, which allows for observable changes in coordination geometry and color.[1][2] This document provides detailed application notes and protocols for utilizing [Co(H₂O)₆]²⁺ in a laboratory setting to illustrate the fundamental principles of CFT.
Core Concepts
In an isolated gaseous Co²⁺ ion, the five d-orbitals are degenerate. However, when surrounded by six water ligands in an octahedral arrangement, the ligands' lone pairs of electrons repel the electrons in the cobalt's d-orbitals.[3][4] This repulsion is not uniform; the dₓ²-y² and dz² orbitals, which point directly at the ligands, experience greater repulsion and are raised in energy. The dxy, dxz, and dyz orbitals, which are located between the ligands, experience less repulsion and are stabilized at a lower energy level.[3] This energy difference between the two sets of orbitals is known as the crystal field splitting energy (Δo).
The Co²⁺ ion has a d⁷ electronic configuration. In the presence of weak-field ligands like water, the crystal field splitting energy (Δo) is relatively small.[1] Consequently, it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than pairing up in the lower energy t₂g orbitals. This results in a high-spin complex with the electron configuration t₂g⁵eg².[5]
The characteristic pink color of a [Co(H₂O)₆]²⁺ solution arises from the absorption of light in the green region of the visible spectrum, which promotes an electron from a lower energy t₂g orbital to a higher energy eg orbital.[6] The transmitted light is therefore perceived as pink. The wavelength of maximum absorbance (λmax) for this electronic transition can be used to experimentally determine the value of Δo.
Quantitative Data Summary
The following table summarizes key quantitative data for the hexaaquacobalt(II) ion, which is central to the experimental demonstration of Crystal Field Theory.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | ~512 - 540 nm | [6][7] |
| Molar Absorptivity (ε) at λmax | 4.84 M⁻¹ cm⁻¹ | [7] |
| Crystal Field Splitting Energy (Δo) | ~8800 - 9200 cm⁻¹ | [8][9] |
| Crystal Field Stabilization Energy (CFSE) | -0.8 Δo | [5][9] |
Experimental Protocols
Protocol 1: Preparation of Hexaaquacobalt(II) Chloride Solution
Objective: To prepare a stock solution of hexaaquacobalt(II) chloride.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Distilled water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Beaker
-
Glass stirring rod
Procedure:
-
Calculate the mass of CoCl₂·6H₂O required to prepare a solution of a desired concentration (e.g., 0.1 M).
-
Accurately weigh the calculated mass of CoCl₂·6H₂O using an analytical balance and transfer it to a beaker.
-
Add a small amount of distilled water to the beaker and stir with a glass rod until the solid is completely dissolved. The resulting solution should be a clear pink color.[2]
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all the cobalt salt is transferred.
-
Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: UV-Visible Spectroscopy of [Co(H₂O)₆]²⁺
Objective: To determine the wavelength of maximum absorption (λmax) and calculate the crystal field splitting energy (Δo) for [Co(H₂O)₆]²⁺.
Materials:
-
Prepared [Co(H₂O)₆]²⁺ solution
-
UV-Visible spectrophotometer
-
Cuvettes (quartz or glass)
-
Distilled water (as a blank)
Procedure:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range in the visible region (e.g., 400-700 nm).
-
Fill a cuvette with distilled water to serve as the blank and wipe the outside of the cuvette with a lint-free tissue.
-
Place the blank cuvette in the spectrophotometer and record the baseline spectrum.
-
Rinse a second cuvette with a small amount of the [Co(H₂O)₆]²⁺ solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
From the spectrum, identify the wavelength of maximum absorbance (λmax).[7]
-
The energy of the absorbed light at λmax corresponds to the crystal field splitting energy (Δo). Calculate Δo using the following equation: Δo (cm⁻¹) = 1 / λmax (cm)
Protocol 3: Demonstration of Ligand Exchange
Objective: To observe the effect of ligand exchange on the color and coordination geometry of the cobalt(II) complex.
Materials:
-
Prepared [Co(H₂O)₆]²⁺ solution
-
Concentrated hydrochloric acid (HCl)
-
Test tubes
-
Dropper
Procedure:
-
Place a small amount of the pink [Co(H₂O)₆]²⁺ solution into a test tube.
-
Carefully add concentrated HCl dropwise to the solution.
-
Observe the color change from pink to blue.[2] This indicates the formation of the tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[3][6]
-
The reaction is reversible. Adding water to the blue solution will shift the equilibrium back towards the pink [Co(H₂O)₆]²⁺ complex.[2][3]
Visualizations
Caption: d-orbital splitting in an octahedral crystal field.
Caption: Experimental workflow for CFT demonstration.
References
- 1. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. John Straub's lecture notes [people.bu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 7. scribd.com [scribd.com]
- 8. brainly.in [brainly.in]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Quantitative Analysis of Cobalt(II) using Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cobalt is an essential trace element and a component of vitamin B12. However, in excess, it can be toxic. Therefore, the accurate quantification of cobalt(II) is crucial in various fields, including environmental monitoring, industrial quality control, and biomedical and pharmaceutical research. UV-Visible spectrophotometry offers a simple, cost-effective, and readily available method for determining cobalt(II) concentrations. This technique relies on the formation of a colored complex between cobalt(II) and a chromogenic reagent, where the absorbance of the complex is proportional to the cobalt(II) concentration, following the Beer-Lambert Law.
This document provides detailed application notes and protocols for three common and reliable spectrophotometric methods for the quantitative analysis of cobalt(II): the Thiocyanate (B1210189) method, the Nitroso-R-Salt method, and the 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) method.
Method 1: Thiocyanate Method
The reaction of cobalt(II) with a high concentration of thiocyanate ions in an acidic medium results in the formation of a stable blue-colored complex, tetrathiocyanatocobaltate(II) ([Co(SCN)₄]²⁻). The intensity of the blue color is measured spectrophotometrically to determine the cobalt(II) concentration.[1][2] Acetone is often added to enhance the stability and color intensity of the complex.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 620 - 628 nm | [1][2] |
| Molar Absorptivity (ε) | ~1.9 x 10³ L mol⁻¹ cm⁻¹ | [1] |
| Linear Range | 1 x 10⁻⁵ to 5 x 10⁻⁴ mol dm⁻³ | [2] |
| Optimal pH | 4.7 | [2] |
| Common Interferences | Fe(III), Cu(II), Ni(II), Cd(II), Zn(II) | [2] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Cobalt(II) Solution (0.10 mg/mL): Dissolve a precisely weighed amount of CoSO₄·7H₂O (analytical grade) in deionized water.[3]
-
6 M Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl.
-
50% Potassium Thiocyanate (KSCN): Dissolve 50 g of KSCN in deionized water and dilute to 100 mL.
-
Acetone (CH₃COCH₃): Analytical grade.
2. Preparation of Standard Solutions:
-
Prepare a series of standard cobalt(II) solutions by accurately pipetting varying volumes (e.g., 0.5, 1.0, 1.5, 2.0 mL) of the 0.10 mg/mL standard cobalt(II) solution into separate 10 mL volumetric flasks.[1]
-
To each flask, add 0.8 mL of 6 M HCl, 2.0 mL of 50% KSCN, and 4.8 mL of acetone.[1]
-
Dilute to the 10 mL mark with deionized water, stopper, and mix thoroughly.
3. Preparation of the Blank Solution:
-
In a 10 mL volumetric flask, add 0.8 mL of 6 M HCl, 2.0 mL of 50% KSCN, and 4.8 mL of acetone.[1]
-
Dilute to the mark with deionized water, stopper, and mix.
4. Measurement:
-
Set the spectrophotometer to the absorbance mode at the predetermined λmax (around 620 nm).
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution and the unknown sample solution.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
Method 2: Nitroso-R-Salt Method
Nitroso-R-salt (disodium 1-nitroso-2-hydroxynaphthalene-3,6-disulfonate) is a highly sensitive and selective reagent for the spectrophotometric determination of cobalt(II). It forms a stable, red-colored complex with Co(II) in a slightly acidic to neutral medium.[4][5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 500 - 550 nm | [5][6] |
| Molar Absorptivity (ε) | 1.607 x 10⁴ L mol⁻¹ cm⁻¹ at 500 nm | [5] |
| Linear Range | Up to 15 mg L⁻¹ | [4] |
| Optimal pH | 6.5 - 7.5 | [5] |
| Common Interferences | Fe(II), Fe(III), Cu(II), Ni(II), Mn(II), Al(III) | [4] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Cobalt(II) Solution: Prepare as described in the Thiocyanate Method.
-
Nitroso-R-Salt Solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R-salt in 100 mL of deionized water. Store in a dark bottle.
-
Buffer Solution (pH ~7): Prepare an acetate-acetic acid buffer.
-
Masking Agents (optional): Solutions of fluoride, EDTA, and sulfuric acid may be needed to mitigate interferences.[4]
2. Preparation of Standard and Sample Solutions:
-
Pipette an aliquot of the standard or sample solution containing cobalt(II) into a beaker.
-
Add the acetate (B1210297) buffer solution to adjust the pH to the optimal range (6.5-7.5).
-
Add an excess of the Nitroso-R-salt solution and mix well.
-
Boil the solution for a few minutes to ensure complete complex formation and to decompose the complexes of some interfering ions.
-
Cool the solution to room temperature and transfer it to a volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
3. Measurement:
-
Set the spectrophotometer to the absorbance mode at the predetermined λmax (e.g., 525 nm or 550 nm).[4][6]
-
Use a reagent blank (containing all reagents except cobalt) to zero the instrument.
-
Measure the absorbance of the standards and the sample.
-
Construct a calibration curve and determine the concentration of the unknown.
Method 3: 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) Method
5-Br-PADAP is a highly sensitive chromogenic reagent that forms a stable, intensely colored complex with cobalt(II). This method is known for its high sensitivity and can be used for the determination of trace amounts of cobalt.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 567 nm and 589 nm | [8][9] |
| Molar Absorptivity (ε) | 8.30 x 10⁴ L mol⁻¹ cm⁻¹ at 589 nm | [9] |
| Linear Range | 80 - 2000 ng mL⁻¹ | [7] |
| Optimal pH | 3.6 - 10 | [8] |
| Common Interferences | Fe(II), Ni(II) | [7][8] |
Experimental Protocol
1. Reagent Preparation:
-
Standard Cobalt(II) Solution: Prepare as described previously.
-
5-Br-PADAP Solution: Prepare a solution of 5-Br-PADAP in a suitable solvent like ethanol (B145695) or dimethylformamide.
-
Buffer Solution (pH 7.0): An ammonium (B1175870) acetate buffer is commonly used.[7]
-
Triton X-100 Solution (0.1%): A non-ionic surfactant to enhance solubility and stability.
-
Ammonium Peroxodisulfate Solution (5 x 10⁻³ M): To oxidize Co(II) to Co(III) for a more stable complex.[8]
2. Procedure:
-
To an aliquot of the sample or standard solution in a volumetric flask, add the ammonium acetate buffer to adjust the pH.
-
Add the ammonium peroxodisulfate solution, followed by the 5-Br-PADAP solution and the Triton X-100 solution.
-
Allow the reaction to proceed for a set time to ensure complete complex formation (the Co(III)-5-Br-PADAP complex is kinetically inert).[8]
-
Dilute to the mark with deionized water and mix well.
3. Measurement:
-
Set the spectrophotometer to the λmax of the Co-5-Br-PADAP complex (e.g., 589 nm).
-
Zero the instrument with a reagent blank.
-
Measure the absorbance of the standards and the sample.
-
Construct a calibration curve and determine the unknown concentration. Second-derivative spectrophotometry can be employed to resolve overlapping spectra in the presence of interfering ions like Ni(II) and Fe(II).[7]
Visualizations
Caption: General experimental workflow for spectrophotometric analysis.
Caption: Formation of the tetrathiocyanatocobaltate(II) complex.
Caption: Decision tree for method selection.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. Spectrophotometric determination of cobalt (II) with thiocyanate and surfactant [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Photometric determination of cobalt with nitroso-R-salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Hexaaquacobalt(II) Catalyzed Activation of Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for utilizing hexaaquacobalt(II) ([Co(H₂O)₆]²⁺) as a catalyst for the activation of hydrogen peroxide (H₂O₂). This system is a versatile tool in various chemical and biological applications, including organic synthesis, environmental remediation through advanced oxidation processes (AOPs), and potential therapeutic strategies.
Core Principles
The activation of hydrogen peroxide by the hexaaquacobalt(II) ion is a complex process that generates highly reactive oxygen species (ROS). Unlike the classical Fenton reaction involving iron(II), the mechanism with cobalt(II) is distinct, particularly concerning the oxidation state of the metal ion and the nature of the reactive intermediates.
The process is initiated by the substitution of water ligands in the [Co(H₂O)₆]²⁺ complex with hydrogen peroxide molecules.[1] This is followed by deprotonation to form a hydroperoxo complex. A subsequent reaction with another hydrogen peroxide molecule can lead to the formation of a key intermediate, [(H₂O)₄Co(II)(OOH)(H₂O₂)]⁺.[1] This intermediate can then decompose through several pathways, generating various reactive species.[2][3]
Theoretical studies, specifically Density Functional Theory (DFT) calculations, indicate that the reaction of [Co(H₂O)₆]²⁺ with two H₂O₂ molecules forms a [(H₂O)₄Co(II)(OOH)(H₂O₂)]⁺ reactant complex.[2][3] This complex can decompose via three distinct pathways, producing a variety of reactive intermediates, including:
-
Hydroperoxyl (•OOH) and superoxide (B77818) (O₂•⁻) radicals [2][3]
-
Cobalt(III) species such as [(H₂O)₅Co(III)(O)]⁺, [(H₂O)₄Co(III)(OH)₂]⁺, and [(H₂O)₅Co(III)(OH)]²⁺[2][3]
A notable finding from these calculations is the potential formation of transient hydrogen trioxide (HOOOH) and Co(II)–OOOH intermediates, the hydrolysis of which provides a route for singlet oxygen production.[2] It is significant that some of these activation pathways do not involve a change in the cobalt ion's oxidation state.[2][3] The Co(II)-mediated AOPs show maximum efficiency in neutral to basic conditions, which is a key difference from the acidic conditions (pH 2–3) optimal for Fe(II)-mediated AOPs.[2]
In the presence of certain ligands, the cobalt(II) can be oxidized to cobalt(III). For instance, when cobalt chloride is added to a hot mixture of potassium sodium tartrate and hydrogen peroxide, the solution's color changes from the pink of [Co(H₂O)₆]²⁺ to green, indicating the formation of a Co(III) complex, which is believed to be the actual catalyst in the oxidation of the tartrate.[4]
Applications
The hexaaquacobalt(II)/H₂O₂ system has demonstrated utility in several key areas:
-
Organic Synthesis: The system is effective for the oxidation of various organic substrates. For example, it can be used for the oxidation of aliphatic and aromatic alcohols to their corresponding carboxylic acids and ketones.[5] It has also been famously demonstrated in the vigorous oxidation of tartrate ions to carbon dioxide and water.[4][6]
-
Advanced Oxidation Processes (AOPs): TMI-catalyzed H₂O₂ activation is a cornerstone of AOPs for water treatment and environmental remediation.[2] The highly reactive species generated can degrade a wide range of organic pollutants.
-
Biomedical Research: The ability of Co(II)/H₂O₂ mixtures to generate ROS has been investigated in the context of DNA damage.[2] With the addition of chelators, the oxidative potential of Co(II) can be modulated to generate hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can induce DNA strand breaks and hydroxylation of 2'-deoxyguanosine (B1662781).[7] This has implications for understanding the cellular damage induced by cobalt and for potential applications in chemodynamic therapy for cancer treatment.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for reactions catalyzed by hexaaquacobalt(II) and hydrogen peroxide.
Table 1: Oxidation of Tartrate Ions
| Parameter | Value | Reference |
| Temperature | 50 °C | [4] |
| 60 °C | [4] | |
| 70 °C | [4][6] | |
| Reaction Time | 200 seconds | [4] |
| 90 seconds | [4] | |
| 40 seconds | [4] | |
| Catalyst | Cobalt(II) Chloride (forms [Co(H₂O)₆]²⁺ in situ) | [4][6] |
| Oxidant | Hydrogen Peroxide | [4][6] |
| Substrate | Potassium Sodium Tartrate | [4][6] |
Table 2: Kinetic Data for the Oxidation of Diethylenetriaminepentaacetato-cobalt(II) with H₂O₂
| Temperature | Rate Constant (k) x 10⁴ (mol⁻¹ dm³ s⁻¹) | Conditions | Reference |
| 40 °C | 1.13 ± 0.01 | pH = 5.0 (NaOAc + HOAc), I = 0.5 mol dm⁻³ | [8] |
| 50 °C | 2.73 ± 0.05 | pH = 5.0 (NaOAc + HOAc), I = 0.5 mol dm⁻³ | [8] |
| 60 °C | 6.50 ± 0.03 | pH = 5.0 (NaOAc + HOAc), I = 0.5 mol dm⁻³ | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Organic Substrates
This protocol provides a general workflow for the oxidation of an organic substrate using the hexaaquacobalt(II)/H₂O₂ system. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Hexaaquacobalt(II) salt (e.g., CoCl₂·6H₂O or Co(NO₃)₂·6H₂O)
-
Hydrogen peroxide (30% w/w solution is common)
-
Organic substrate
-
Appropriate solvent (e.g., water, acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Quenching agent (e.g., sodium sulfite (B76179) solution)
-
Analytical equipment for reaction monitoring (e.g., TLC, GC, HPLC)
Procedure:
-
Preparation: Dissolve the organic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the hexaaquacobalt(II) salt to the reaction mixture. The catalyst loading can range from 0.1 to 5 mol%, which should be optimized for the specific reaction.
-
Reaction Initiation: While stirring, slowly add the hydrogen peroxide solution dropwise to the mixture. Caution: The reaction can be exothermic. Addition at a controlled rate, possibly with external cooling, is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by the slow addition of a reducing agent like sodium sulfite solution until the bubbling ceases.
-
Work-up and Isolation: The work-up procedure will depend on the properties of the product. A typical procedure may involve extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.
Protocol 2: Demonstration of Catalytic Oxidation of Potassium Sodium Tartrate
This protocol is adapted from established chemical demonstrations and illustrates the potent catalytic activity of the Co(II)/H₂O₂ system.[4][6]
Materials:
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Hydrogen peroxide (6% or 30% solution)
-
Distilled water
-
Large beaker (e.g., 600 mL or 1 L)
-
Hot plate and magnetic stirrer
-
Thermometer
Procedure:
-
Prepare Tartrate Solution: Prepare a 0.2 M solution of potassium sodium tartrate by dissolving 6 g of KNaC₄H₄O₆·4H₂O in 100 mL of distilled water.[4] For a larger scale demonstration, dissolve an appropriate amount in 400 mL of water.[6]
-
Heating: Place the beaker on a hot plate and gently heat the solution to 70 °C while stirring.[4][6] The temperature is crucial for the reaction rate.
-
Add Oxidant: Carefully add 40 mL of 6% H₂O₂[4] or 30 mL of 30% H₂O₂[6] to the heated tartrate solution. At this stage, little to no reaction should be observed.
-
Initiate Catalysis: Prepare a 0.1 M solution of CoCl₂. Add 12-14 mL of this pink solution to the reaction mixture.[4]
-
Observation: Upon addition of the cobalt catalyst, the solution will rapidly turn green, and vigorous bubbling (evolution of CO₂ and O₂) will occur.[4][6] Caution: The reaction is highly exothermic and may froth extensively. Use a large beaker to prevent overflow.
-
Reaction Completion: As the reaction subsides, the green color of the Co(III) intermediate will fade, and the original pink color of the [Co(H₂O)₆]²⁺ catalyst will return, demonstrating the catalyst's regeneration.[4][6]
Analytical Methods for Reaction Monitoring
Monitoring the concentration of H₂O₂ and the formation of products is crucial for optimizing and understanding these reactions.
Table 3: Common Analytical Methods
| Analyte | Method | Principle | Reference |
| H₂O₂ | UV-Vis Spectrophotometry | Formation of a colored complex (e.g., with titanium oxalate (B1200264) or cobalt-carbonate) that can be quantified by its absorbance.[9][10] | |
| Titration | Redox titration with a standard solution of potassium permanganate (B83412) (KMnO₄).[9] | ||
| Chemiluminescence | Measurement of light produced from a reaction involving H₂O₂ (e.g., with luminol).[11] | ||
| Electrochemical Sensors | Amperometric or voltammetric detection based on the electrochemical oxidation or reduction of H₂O₂ at a modified electrode.[12][13] | ||
| Organic Substrates/Products | Chromatography (TLC, GC, HPLC) | Separation and quantification of reaction components.[13][14] |
Visualizations
Reaction Mechanism and Pathways
The following diagram illustrates the proposed mechanism for the activation of hydrogen peroxide by hexaaquacobalt(II), leading to the formation of various reactive species.
Caption: Proposed mechanism of H₂O₂ activation by [Co(H₂O)₆]²⁺.
Experimental Workflow
This diagram outlines the general workflow for a typical oxidation experiment using the Co(II)/H₂O₂ system.
Caption: General experimental workflow for Co(II)-catalyzed oxidation.
Relationship of Parameters in Tartrate Oxidation
This diagram illustrates the relationship between temperature and reaction time for the Co(II)-catalyzed oxidation of tartrate.
References
- 1. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 2. Cobalt(II) Aqua Complex-Mediated Hydrogen Peroxide Activation: Possible Roles of HOOOH and Co(II)–OOOH Intermediates in Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt(II) Aqua Complex-Mediated Hydrogen Peroxide Activation: Possible Roles of HOOOH and Co(II)-OOOH Intermediates in Singlet Oxygen Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. researchgate.net [researchgate.net]
- 6. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 7. Generation of reactive oxygen species by Co(II) from H2O2 in the presence of chelators in relation to DNA damage and 2'-deoxyguanosine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemosensors for H2O2 Detection: Principles, Active Materials, and Applications [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Standard Solutions of Hexaaquacobalt(II) for Calibration Curve
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The preparation of accurate standard solutions is fundamental for the construction of a reliable calibration curve, a critical step in quantitative analysis. This document outlines the protocol for preparing standard solutions of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, typically from cobalt(II) salts like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), for spectrophotometric analysis.
The aqueous cobalt(II) ion, [Co(H₂O)₆]²⁺, exhibits a characteristic pink or rose color, making it suitable for colorimetric analysis.[1] The stability of the Co(II) aqua ion in aqueous solution is high, as it is not readily oxidized by atmospheric oxygen.[1][2] However, in the presence of strong complexing agents, Co(II) can be more easily oxidized to Co(III).[2][3][4][5] For the purposes of generating a standard curve with the hexaaquacobalt(II) ion, using a simple aqueous solution is sufficient.
The relationship between absorbance and concentration is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6] A calibration curve, a plot of absorbance versus a series of known concentrations, allows for the determination of the concentration of an unknown sample by measuring its absorbance.[7][8] The curve should be linear, and the equation of the line (y = mx + c) can be used to calculate the concentration of an unknown sample.[6][7][9]
For accurate results, it is imperative to use high-purity, analytical grade reagents and calibrated volumetric glassware. The spectrophotometer should be properly zeroed with a blank solution (the solvent used to prepare the standards, typically deionized water) before taking any measurements. The wavelength of maximum absorbance (λmax) for the hexaaquacobalt(II) ion should be determined experimentally to ensure the highest sensitivity and adherence to the Beer-Lambert Law.
Experimental Protocols
Preparation of a Stock Standard Solution of Hexaaquacobalt(II) (e.g., 0.1 M)
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (Analytical Grade)
-
Deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Wash bottle with deionized water
Procedure:
-
Calculate the mass of the cobalt(II) salt required to prepare 100 mL of a 0.1 M solution.
-
For CoCl₂·6H₂O (Molar Mass ≈ 237.93 g/mol ): Mass = 0.1 mol/L * 0.1 L * 237.93 g/mol = 2.3793 g
-
For Co(NO₃)₂·6H₂O (Molar Mass ≈ 291.03 g/mol ): Mass = 0.1 mol/L * 0.1 L * 291.03 g/mol = 2.9103 g
-
-
Accurately weigh the calculated mass of the cobalt(II) salt using an analytical balance.
-
Carefully transfer the weighed salt into a 100 mL volumetric flask using a funnel.
-
Rinse the weighing paper/boat and funnel with a small amount of deionized water to ensure all the salt is transferred into the flask.
-
Add approximately 50-70 mL of deionized water to the volumetric flask.
-
Swirl the flask gently to dissolve the salt completely.
-
Once the salt is fully dissolved, carefully add deionized water up to the calibration mark on the neck of the volumetric flask. Use a dropper for the final few drops to avoid overshooting the mark.
-
Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
Preparation of a Series of Standard Solutions by Serial Dilution
Materials:
-
0.1 M Hexaaquacobalt(II) stock solution
-
Deionized water
-
Five 50 mL or 100 mL volumetric flasks
-
Volumetric pipettes (e.g., 5 mL, 10 mL, 20 mL, 25 mL) and pipette bulb
Procedure:
-
Label the volumetric flasks with the desired concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M).
-
Use the dilution formula (M₁V₁ = M₂V₂) to calculate the volume of the stock solution needed for each standard. For example, to prepare 50 mL of a 0.02 M solution from a 0.1 M stock solution:
-
V₁ = (M₂V₂) / M₁ = (0.02 M * 50 mL) / 0.1 M = 10 mL
-
-
Using a clean volumetric pipette, transfer the calculated volume of the stock solution into the corresponding labeled volumetric flask.
-
Carefully add deionized water to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Repeat this process for each of the standard solutions you wish to prepare.
Spectrophotometric Analysis and Calibration Curve Construction
Materials:
-
Prepared standard solutions
-
Unknown sample solution
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Determine the wavelength of maximum absorbance (λmax) for the hexaaquacobalt(II) solution by scanning the absorbance of one of the standard solutions (e.g., 0.04 M) across a range of wavelengths (e.g., 400-600 nm). The literature value for the tetrachlorocobaltate(II) complex is around 655-660 nm, while the hexaaquacobalt(II) ion has a maximum absorbance around 510 nm.[10][11]
-
Set the spectrophotometer to the determined λmax.
-
Fill a cuvette with the blank solution (deionized water) and place it in the spectrophotometer. Zero the absorbance.
-
Rinse a cuvette with the first standard solution, then fill it and place it in the spectrophotometer. Record the absorbance.
-
Repeat step 5 for all the prepared standard solutions, starting from the least concentrated to the most concentrated.
-
Measure the absorbance of the unknown sample solution.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
Use the equation of the line and the absorbance of the unknown sample to calculate its concentration.[12]
Data Presentation
Table 1: Standard Solution Preparation
| Standard | Concentration (M) | Volume of 0.1 M Stock Solution (mL) | Final Volume (mL) |
| 1 | 0.01 | 5.00 | 50 |
| 2 | 0.02 | 10.00 | 50 |
| 3 | 0.04 | 20.00 | 50 |
| 4 | 0.06 | 30.00 | 50 |
| 5 | 0.08 | 40.00 | 50 |
Table 2: Calibration Curve Data
| Concentration (M) | Absorbance at λmax |
| 0.01 | [Insert Measured Absorbance] |
| 0.02 | [Insert Measured Absorbance] |
| 0.04 | [Insert Measured Absorbance] |
| 0.06 | [Insert Measured Absorbance] |
| 0.08 | [Insert Measured Absorbance] |
| Unknown | [Insert Measured Absorbance] |
Visualization
Caption: Experimental workflow for calibration curve preparation.
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. Explain why cobalt(ii) is stable in aqueous solution but in the prese - askIITians [askiitians.com]
- 3. allen.in [allen.in]
- 4. google.com [google.com]
- 5. sarthaks.com [sarthaks.com]
- 6. topblogtenz.com [topblogtenz.com]
- 7. How do you calculate concentration from absorbance? - MR PAULLER [mrpauller.weebly.com]
- 8. Spectrophotometry & Dilutions [websites.nku.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. datapdf.com [datapdf.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Role of Hexaaquacobalt(II) in Fischer-Tropsch Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of hexaaquacobalt(II), typically in the form of its chloride or nitrate (B79036) salt, as a precursor in the synthesis of cobalt-based catalysts for Fischer-Tropsch (F-T) synthesis. The F-T process is a key technology for the production of synthetic liquid fuels and valuable chemicals from synthesis gas (syngas, a mixture of CO and H₂). The choice of the cobalt precursor significantly influences the final catalyst's physicochemical properties and its catalytic performance.
Application Note 1: The Influence of the Precursor Anion on Catalyst Properties
The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the common cationic species in aqueous solutions of simple cobalt(II) salts. However, the associated anion (e.g., chloride, Cl⁻, or nitrate, NO₃⁻) plays a critical role during catalyst preparation, particularly in impregnation methods.
-
Cobalt Nitrate ([Co(NO₃)₂·6H₂O]): This is the most widely used precursor for preparing supported cobalt F-T catalysts. Upon calcination, the nitrate anion decomposes into nitrogen oxides, which can have an oxidizing effect and aid in the formation of well-dispersed cobalt oxide nanoparticles on the support surface.
-
Hexaaquacobalt(II) Chloride ([Co(H₂O)₆]Cl₂): The use of cobalt chloride as a precursor is less common and generally leads to catalysts with lower activity. This is attributed to several factors:
-
Weaker Metal-Support Interaction: Cobalt chloride tends to have a weaker interaction with common oxide supports like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) compared to cobalt nitrate. This can result in the formation of larger cobalt oxide particles upon calcination.
-
Residual Chloride: The presence of residual chloride ions on the catalyst surface, even after calcination and reduction, can act as a poison, blocking active sites and significantly reducing the catalytic activity.
-
Different Decomposition Pathway: The decomposition of cobalt chloride during calcination follows a different pathway than cobalt nitrate, which can influence the final cobalt oxide phases and their reducibility.
-
Data Presentation: Quantitative Comparison of Catalysts from Different Precursors
The following tables summarize quantitative data from studies comparing the performance of silica-supported cobalt catalysts prepared from different precursors.
Table 1: Physicochemical Properties of Co/SiO₂ Catalysts Prepared from Different Precursors
| Precursor Salt | Cobalt Crystallite Size (nm) | Degree of Reduction (%) |
| Co(NO₃)₂·6H₂O | 8 - 12 | 60 - 80 |
| [Co(H₂O)₆]Cl₂ | 15 - 25 | 40 - 60 |
| Co(CH₃COO)₂·4H₂O | 10 - 15 | 55 - 75 |
Table 2: Catalytic Performance of Co/SiO₂ Catalysts in Fischer-Tropsch Synthesis
| Precursor Salt | CO Conversion (%) | Methane Selectivity (%) | C₅+ Selectivity (%) |
| Co(NO₃)₂·6H₂O | 50 - 70 | 5 - 10 | 80 - 90 |
| [Co(H₂O)₆]Cl₂ | 10 - 30 | 15 - 25 | 60 - 75 |
| Co(CH₃COO)₂·4H₂O | 40 - 60 | 8 - 15 | 75 - 85 |
Note: The data presented are representative values from various literature sources and can vary depending on the specific support, cobalt loading, and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the preparation of a supported cobalt catalyst using hexaaquacobalt(II) chloride and, for comparison, the more common cobalt nitrate precursor.
Protocol 1: Preparation of 15 wt% Co/SiO₂ Catalyst using Hexaaquacobalt(II) Chloride
Materials:
-
Hexaaquacobalt(II) chloride ([Co(H₂O)₆]Cl₂)
-
Silica (SiO₂) support (e.g., mesoporous silica, surface area = 200-400 m²/g)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz reactor tube
Procedure:
-
Support Pre-treatment: Dry the silica support at 120°C for 12 hours to remove physisorbed water.
-
Impregnation Solution Preparation: Calculate the required amount of [Co(H₂O)₆]Cl₂ to achieve a 15 wt% cobalt loading on the silica support. Dissolve the calculated amount of the cobalt salt in a volume of deionized water equal to the pore volume of the silica support (incipient wetness impregnation).
-
Impregnation: Add the impregnation solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.
-
Calcination: Place the dried powder in a quartz reactor tube within a tube furnace. Calcine the material by heating under a flow of dry air or nitrogen at a ramp rate of 2°C/min to 350°C and hold for 5 hours. Caution: The decomposition of cobalt chloride can release corrosive HCl gas. Ensure proper ventilation and use of acid-resistant equipment.
-
Reduction: Prior to the Fischer-Tropsch reaction, the calcined catalyst must be reduced. In the same reactor setup, switch the gas flow to pure hydrogen (or a mixture of H₂ and N₂). Heat the catalyst at a ramp rate of 1°C/min to 400°C and hold for 10 hours.
-
Passivation (Optional): After reduction, the catalyst is highly pyrophoric. If it needs to be handled in air, it must be passivated. Cool the catalyst to room temperature under a hydrogen flow. Then, switch to a flow of a 1% O₂ in N₂ mixture for 1-2 hours to form a thin protective oxide layer.
Protocol 2: Preparation of 15 wt% Co/SiO₂ Catalyst using Cobalt(II) Nitrate Hexahydrate
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Silica (SiO₂) support (e.g., mesoporous silica, surface area = 200-400 m²/g)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz reactor tube
Procedure:
-
Support Pre-treatment: Dry the silica support at 120°C for 12 hours.
-
Impregnation Solution Preparation: Calculate the required amount of Co(NO₃)₂·6H₂O for a 15 wt% cobalt loading. Dissolve the salt in deionized water (volume equal to the pore volume of the support).
-
Impregnation: Add the solution dropwise to the silica support with constant mixing.
-
Drying: Dry the impregnated material at 120°C for 12 hours.
-
Calcination: Calcine the dried powder in a tube furnace under a flow of dry air. Heat at a ramp rate of 2°C/min to 350°C and maintain for 5 hours. The decomposition of cobalt nitrate will release NOx gases.
-
Reduction: Reduce the calcined catalyst in a flow of pure hydrogen. Heat at a ramp rate of 1°C/min to 350-400°C and hold for 10 hours.
-
Passivation (Optional): Follow the same passivation procedure as in Protocol 1.
Mandatory Visualization
Signaling Pathway: Influence of Precursor on Catalyst Properties and Performance
Caption: Influence of cobalt precursor on catalyst properties and performance.
Experimental Workflow: Catalyst Preparation via Incipient Wetness Impregnation
Caption: General workflow for preparing supported cobalt catalysts.
Application Notes and Protocols: Hexaaquacobalt(II) in Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, in environmental remediation, focusing on its application in Advanced Oxidation Processes (AOPs). The protocols detailed below are for the degradation of common organic pollutants, namely Orange II and Methylene Blue, serving as models for the remediation of dye-contaminated wastewater.
Introduction
Hexaaquacobalt(II) is the divalent cobalt ion in its hydrated form, which serves as a versatile catalyst in various chemical transformations. In the context of environmental remediation, it is particularly effective in activating oxidizing agents such as peroxymonosulfate (B1194676) (PMS) and hydrogen peroxide (H₂O₂) to generate highly reactive radicals. These radicals are capable of degrading a wide range of persistent organic pollutants into less harmful substances. The two primary systems explored in these notes are the Co(II)/Peroxymonosulfate (PMS) system and the Co(II)/Bicarbonate/H₂O₂ system.
Data Presentation
The following tables summarize the quantitative data from studies on the degradation of organic pollutants using Co(II)-based AOPs.
Table 1: Degradation of Organic Pollutants using Co(II)/Peroxymonosulfate (PMS) System
| Pollutant | Initial Concentration | [Co(II)] | [PMS] | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Orange II | 50 mg/L | 0.1 g/L (catalyst) | 0.5 g/L (Oxone) | 4.05 | 40 min | Complete | [1] |
| Orange II | 50 µM | 100 µM (Fe³⁺) | 150 µM | 3 | 5 min | 97.5 | [2] |
| Methylene Blue | 0.078 mM | 10 mg (catalyst) | - | 5.8 | 20 min | 100 | [3] |
Table 2: Degradation of Organic Pollutants using Co(II)/Bicarbonate/H₂O₂ System
| Pollutant | Initial Concentration | [Co(II)] | [H₂O₂] | [Bicarbonate] | pH | Reaction Time | Degradation Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methylene Blue | - | 20 µM | - | 25 mM | - | < 50 min | Nearly Complete | | | Methylene Blue | - | 10 µM | 10 mM | 10 mM | - | - | Fast Decolorization |[4] | | Orange II | 50 µM | 5 µM | 4 mM | 10 mM | - | 10 min | Complete | | | Allura Red AC | 41.86 mg/L | 9.00 µM | 5.58 mM | 2.00 mM | - | - | > 99.86 |[5][6] |
Experimental Protocols
Protocol for the Degradation of Orange II using the Co(II)/Peroxymonosulfate (PMS) System
This protocol describes the experimental procedure for the degradation of the azo dye Orange II using a Co(II)-activated peroxymonosulfate system.
Materials:
-
Hexaaquacobalt(II) nitrate (B79036) (--INVALID-LINK--₂) or Cobalt(II) chloride (CoCl₂)
-
Potassium peroxymonosulfate (Oxone®, KHSO₅·0.5KHSO₄·0.5K₂SO₄)
-
Orange II dye
-
Deionized water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Spectrophotometer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Orange II (e.g., 1 g/L) in deionized water.
-
Prepare a stock solution of Co(II) (e.g., 10 mM) from --INVALID-LINK--₂ or CoCl₂ in deionized water.
-
Prepare a fresh solution of PMS (e.g., 10 g/L) from Oxone® in deionized water immediately before use.
-
-
Degradation Experiment:
-
In a beaker, add a specific volume of the Orange II stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 50 mg/L) and a final volume (e.g., 100 mL).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Adjust the initial pH of the solution to the desired value (e.g., 4.0) using dilute H₂SO₄ or NaOH.[1]
-
Add the required volume of the Co(II) stock solution to the beaker to achieve the desired catalyst concentration (e.g., 0.1 g/L equivalent of a supported catalyst).[1]
-
Initiate the degradation reaction by adding the required volume of the PMS solution (e.g., to a final concentration of 0.5 g/L).[1]
-
Start a timer immediately after the addition of PMS.
-
-
Sample Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, and 40 minutes), withdraw a small aliquot of the reaction mixture (e.g., 2 mL).
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a small amount of sodium thiosulfate) to stop the degradation process.
-
Measure the absorbance of the Orange II in the quenched sample at its maximum wavelength (λ_max ≈ 485 nm) using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Protocol for the Degradation of Methylene Blue using the Co(II)/Bicarbonate/H₂O₂ System
This protocol outlines the procedure for the degradation of Methylene Blue dye using a Co(II)-catalyzed bicarbonate-activated hydrogen peroxide system.
Materials:
-
Hexaaquacobalt(II) nitrate (--INVALID-LINK--₂) or Cobalt(II) chloride (CoCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Methylene Blue dye
-
Deionized water
-
Spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Methylene Blue (e.g., 1 g/L) in deionized water.
-
Prepare a stock solution of Co(II) (e.g., 1 mM) from --INVALID-LINK--₂ or CoCl₂ in deionized water.
-
Prepare a stock solution of sodium bicarbonate (e.g., 1 M) in deionized water.
-
Prepare a stock solution of H₂O₂ (e.g., 1 M) by diluting the 30% stock.
-
-
Degradation Experiment:
-
In a beaker, add a specific volume of the Methylene Blue stock solution and dilute with deionized water to the desired initial concentration and a final volume (e.g., 100 mL).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Add the required volume of the sodium bicarbonate stock solution to achieve the desired concentration (e.g., 25 mM).[7]
-
Add the required volume of the Co(II) stock solution to the beaker to achieve the desired catalyst concentration (e.g., 20 µM).[7]
-
Initiate the degradation reaction by adding the required volume of the H₂O₂ solution.
-
Start a timer immediately after the addition of H₂O₂.
-
-
Sample Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 40, and 50 minutes), withdraw a small aliquot of the reaction mixture (e.g., 2 mL).
-
Measure the absorbance of the Methylene Blue in the sample at its maximum wavelength (λ_max ≈ 664 nm) using a spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the degradation of organic pollutants in the two systems.
Caption: Mechanism of pollutant degradation in the Co(II)/PMS system.
Caption: Mechanism of pollutant degradation in the Co(II)/Bicarbonate/H₂O₂ system.
Experimental Workflow
Caption: General experimental workflow for pollutant degradation studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cobalt(II) Complexes
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to prevent the unwanted oxidation of hexaaquacobalt(II) to cobalt(III) during synthetic procedures.
Troubleshooting and FAQs
Q1: Why did my pink hexaaquacobalt(II) solution turn a brownish or dark color during my synthesis?
A1: A color change from the characteristic pink of [Co(H₂O)₆]²⁺ to a brown, dark red, or greenish color typically indicates the oxidation of cobalt(II) to cobalt(III).[1] This is a common issue driven by specific reaction conditions that favor the Co(III) oxidation state.
Q2: What are the primary factors that promote the oxidation of Co(II)?
A2: The three main factors that facilitate the unwanted oxidation of Co(II) to Co(III) are:
-
High pH Environment: Alkaline conditions significantly increase the susceptibility of Co(II) to oxidation.[2][3]
-
Presence of Complexing Ligands: Electron-donating ligands, such as ammonia (B1221849) (NH₃), cyanide (CN⁻), or even some amino acids, can stabilize the Co(III) state, making the oxidation of Co(II) more favorable.[2][4][5][6][7] The presence of such ligands is often the primary driver for oxidation.[4][5]
-
Presence of Oxidizing Agents: Dissolved atmospheric oxygen is a common oxidizing agent that can readily oxidize Co(II), especially in the presence of stabilizing ligands like ammonia.[1][2] Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), will cause rapid and extensive oxidation.[8][9][10]
Q3: How does pH specifically influence the stability of cobalt(II)?
A3: In acidic to neutral aqueous solutions, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is relatively stable.[2][11][12] As the pH becomes more alkaline, the conditions favor the formation of Co(III) complexes, which are more stable in the presence of many ligands.[2][11] At high pH levels, Co(II) can first precipitate as cobalt(II) hydroxide, Co(OH)₂, a species that is very easily oxidized by air to form cobalt(III) species.[1][8]
Q4: I am using ammonia in my synthesis and the solution darkens almost immediately. What is happening?
A4: While the aqueous Co(II) ion is stable, the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is very easily oxidized to the corresponding cobalt(III) complex.[1][8] Ammonia is a strong-field ligand that provides a greater crystal field stabilization energy (CFSE) for the Co(III) ion (a d⁶ ion) than for the Co(II) ion (a d⁷ ion).[4][5] This energetic stabilization provides a strong thermodynamic driving force for the oxidation to occur, even with a mild oxidant like dissolved oxygen.[1][7]
Q5: What are the most effective strategies to prevent the oxidation of cobalt(II) during synthesis?
A5: The primary strategies involve controlling the factors mentioned above:
-
Maintain a Neutral to Acidic pH: Keeping the solution pH below 7 is critical for maintaining the stability of the simple aqueous Co(II) ion.[11]
-
Use Deoxygenated Solvents: Before starting the synthesis, bubble an inert gas like argon or nitrogen through your solvents to remove dissolved oxygen.
-
Employ an Inert Atmosphere: For reactions that are particularly sensitive, especially those involving ligands that stabilize Co(III), the entire synthesis should be performed under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to rigorously exclude oxygen.[13][14][15]
Q6: How do I decide if I need to use a full inert atmosphere setup?
A6: An inert atmosphere is crucial under the following conditions:
-
When using strong-field or electron-donating ligands (e.g., ammonia, amines, cyanides, phenanthroline) that are known to stabilize Co(III).[4][16]
-
When the reaction requires neutral to alkaline pH.
-
When the synthesis is performed at elevated temperatures, which can increase the rate of oxidation. If your synthesis only involves Co(II) salts in a simple acidic aqueous solution without strong complexing agents, rigorous inert atmosphere techniques may not be necessary, though using deoxygenated water is still good practice.
Data Presentation
The stability of the Co(II) oxidation state is highly dependent on its coordination environment. This can be quantitatively understood by examining the standard redox potential (E°) for the Co(III)/Co(II) couple. A more positive potential indicates that Co(III) is strongly oxidizing and that Co(II) is the more stable state. Conversely, a less positive or negative potential indicates that the Co(III) state is stabilized and Co(II) is more easily oxidized.
Table 1: Influence of Ligands on the Co(III)/Co(II) Redox Potential
| Redox Couple | E° (Volts vs. SHE) | Implication for Co(II) Stability |
| [Co(H₂O)₆]³⁺ / [Co(H₂O)₆]²⁺ | +1.82 V | Highly Stable. Co(III) is a very strong oxidant and will oxidize water; Co(II) is favored.[7] |
| [Co(NH₃)₆]³⁺ / [Co(NH₃)₆]²⁺ | +0.1 V | Unstable. Co(II) is very easily oxidized in the presence of ammonia.[7] |
| [Co(CN)₆]³⁻ / [Co(CN)₆]⁴⁻ | -0.83 V | Highly Unstable. The Co(III) state is strongly favored. |
| [Co(phen)₃]³⁺ / [Co(phen)₃]²⁺ (phen=phenanthroline) | +0.33 V | Unstable. Co(II) is readily oxidized.[16] |
Data compiled from multiple sources. Potentials are approximate and can vary with experimental conditions.
Visualizations
Caption: Factors promoting the oxidation of hexaaquacobalt(II).
Caption: Decision workflow for preventing Co(II) oxidation.
Experimental Protocols
Protocol 1: Synthesis of Hexaaquacobalt(II) Chloride from Cobalt(II) Carbonate (Aqueous, Air Atmosphere)
This protocol is suitable for preparing a simple Co(II) salt where the risk of oxidation is low, provided the correct conditions are maintained.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
pH paper or pH meter
-
Beakers, graduated cylinders, heating plate
Procedure:
-
In a fume hood, add approximately 5 g of cobalt(II) carbonate to a 250 mL beaker.
-
Slowly and with stirring, add concentrated HCl dropwise. Effervescence (CO₂ gas) will occur. Continue adding acid until all the solid has dissolved and the effervescence ceases. Avoid adding a large excess of acid.
-
The resulting solution will be a deep red/pink color, characteristic of [Co(H₂O)₆]²⁺.
-
Gently heat the solution to approximately 50-60°C to ensure the reaction is complete and to reduce the volume slightly. Do not boil vigorously for extended periods in air.
-
Allow the solution to cool to room temperature. Check the pH to ensure it is in the acidic range.
-
Slowly cool the solution in an ice bath to crystallize the pink product, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator. Do not heat extensively in an oven, as this can promote oxidation.
Protocol 2: Synthesis Under Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the general steps for performing a synthesis that requires the strict exclusion of oxygen, for example, the preparation of a Co(II)-amine complex.
Materials:
-
Schlenk flask and other appropriate oven-dried glassware
-
Schlenk line with dual vacuum/inert gas manifold
-
Inert gas (high purity Argon or Nitrogen)
-
Cannula for liquid transfers
-
Anhydrous, deoxygenated solvents
-
Cobalt(II) salt (e.g., CoCl₂) and desired ligand
Procedure:
-
Glassware Preparation: Assemble and flame-dry or oven-dry all glassware (Schlenk flask, stir bar, etc.) to remove adsorbed water. Assemble the apparatus while hot and place it under the inert atmosphere on the Schlenk line.
-
Atmosphere Exchange: Evacuate the air from the reaction flask using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure the atmosphere is completely inert.[17]
-
Reagent Addition: Add the solid cobalt(II) salt and ligand to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, deoxygenated solvent via a gas-tight syringe or a cannula transfer from a solvent reservoir that is also under an inert atmosphere.[17][18]
-
Running the Reaction: Perform the reaction (heating, stirring, cooling) while maintaining a slight positive pressure of inert gas. A bubbler is typically used to monitor the gas flow.
-
Workup and Isolation: All subsequent steps, including cooling, crystallization, and filtration, must also be performed under inert conditions. Filtration can be accomplished using a Schlenk filter stick or by transferring the entire apparatus into a glovebox.[19]
-
Storage: Store the final, air-sensitive Co(II) complex in a sealed vial inside a glovebox or a desiccator filled with an inert atmosphere.[15]
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. allen.in [allen.in]
- 5. shaalaa.com [shaalaa.com]
- 6. Cobalt(II) is very stable in aqueous solutions but gets easily oxidis - askIITians [askiitians.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Another oxidation of hexaaquacobalt(II) ions [mail.almerja.com]
- 11. Chemical Identification and Properties - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 13. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 14. What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions - Kintek Solution [kindle-tech.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.najah.edu [journals.najah.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing pH for Hexaaquacobalt(II) Complex Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the stability of the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic appearance of the hexaaquacobalt(II) complex in solution?
A1: In aqueous solutions, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is characterized by a distinct pink color.[1] This octahedral complex is the predominant species in acidic to near-neutral solutions.
Q2: How does pH affect the stability and color of a hexaaquacobalt(II) solution?
A2: The stability of the hexaaquacobalt(II) complex is highly dependent on pH. As the pH of the solution increases, the complex becomes less stable and can undergo hydrolysis. This process involves the deprotonation of the coordinated water molecules, leading to the formation of hydroxo and eventually insoluble hydroxide (B78521) species. This change is often accompanied by a color change from pink to a blue or pink precipitate.
Q3: At what pH range does the hexaaquacobalt(II) complex begin to precipitate?
A3: Precipitation of cobalt(II) hydroxide, Co(OH)₂, generally begins to occur in neutral to alkaline conditions, typically starting around pH 7 and becoming more significant as the pH increases. The exact pH of initial precipitation can be influenced by the concentration of the cobalt(II) salt and the ionic strength of the solution.
Q4: Can other ligands in the solution affect the stability of the hexaaquacobalt(II) complex?
A4: Yes, the presence of other ligands can lead to ligand exchange reactions, forming new complexes with different stabilities and colors. For instance, in the presence of a high concentration of chloride ions, the pink hexaaquacobalt(II) complex can be converted to the blue tetrachlorocobalt(II) complex, [CoCl₄]²⁻. Similarly, ammonia (B1221849) can replace the water ligands to form the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺.
Q5: How can I prepare a stable stock solution of hexaaquacobalt(II)?
A5: To prepare a stable stock solution, dissolve a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), in deionized water. It is advisable to slightly acidify the solution (e.g., with a non-coordinating acid like nitric acid) to a pH below 6 to prevent hydrolysis and maintain the integrity of the pink hexaaquacobalt(II) complex.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Pink solution turns cloudy or forms a precipitate upon standing. | The pH of the solution has increased, leading to the precipitation of cobalt(II) hydroxide. This can be due to the absorption of atmospheric CO₂ or the use of a basic solvent. | 1. Check the pH of your solution. 2. If the pH is above 7, carefully add a dilute non-coordinating acid (e.g., 0.1 M HNO₃) dropwise until the precipitate dissolves and the solution becomes clear and pink again. 3. For future preparations, consider using a slightly acidic buffer or preparing the solution in freshly deionized and boiled water to minimize dissolved CO₂. |
| The solution color changes from pink to blue unexpectedly. | This indicates the formation of the tetrachlorocobalt(II) complex, [CoCl₄]²⁻. This is likely due to a high concentration of chloride ions in your solution, which could be from the use of cobalt(II) chloride as the starting material in a concentrated solution or the addition of other chloride salts. | 1. Review the composition of your solution to identify the source of excess chloride. 2. To shift the equilibrium back towards the pink hexaaquacobalt(II) complex, you can dilute the solution with water. 3. If possible, use a non-chloride cobalt salt (e.g., cobalt(II) nitrate or sulfate) for your experiments to avoid this equilibrium. |
| Inconsistent experimental results when using the cobalt solution. | The speciation of cobalt(II) in your solution may be varying between experiments. This can be caused by inconsistent pH, temperature, or the presence of contaminating ligands. | 1. Standardize your experimental conditions. Always prepare your cobalt solution at the same pH and concentration. 2. Use high-purity water and reagents to avoid introducing unwanted ligands. 3. Control the temperature of your experiments, as the equilibrium between different cobalt(II) complexes can also be temperature-dependent. |
Quantitative Data: pH-Dependent Hydrolysis of Cobalt(II)
The stability of the hexaaquacobalt(II) complex in aqueous solution is governed by a series of hydrolysis reactions. The equilibrium constants (as log K at 298 K) for these reactions provide a quantitative measure of the formation of different hydroxo species as the pH changes.
| Equilibrium Reaction | log K (Baes and Mesmer, 1976) | log K (Brown and Ekberg, 2016) |
| Co²⁺ + H₂O ⇌ CoOH⁺ + H⁺ | -9.65 | -9.61 ± 0.17 |
| Co²⁺ + 2H₂O ⇌ Co(OH)₂ + 2H⁺ | -18.8 | -19.77 ± 0.11 |
| Co²⁺ + 3H₂O ⇌ Co(OH)₃⁻ + 3H⁺ | -31.5 | -32.01 ± 0.33 |
| 4Co²⁺ + 4H₂O ⇌ Co₄(OH)₄⁴⁺ + 4H⁺ | -30.53 | |
| Co(OH)₂(s) + 2H⁺ ⇌ Co²⁺ + 2H₂O | 12.3 | 13.24 ± 0.12 |
Experimental Protocols
Protocol: Spectrophotometric and Potentiometric Titration for Investigating pH-Dependent Stability
This protocol outlines a method to investigate the effect of pH on the stability of the hexaaquacobalt(II) complex by monitoring changes in both UV-Vis absorbance and pH.
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M nitric acid (HNO₃) solution
-
Deionized water (boiled to remove dissolved CO₂)
-
pH meter with a calibrated glass electrode
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker (100 mL)
Procedure:
-
Preparation of Cobalt(II) Solution:
-
Prepare a 0.01 M solution of hexaaquacobalt(II) by dissolving the appropriate amount of the cobalt(II) salt in deionized water.
-
Slightly acidify the solution to an initial pH of approximately 4 with a few drops of 0.1 M HNO₃ to ensure the starting species is predominantly [Co(H₂O)₆]²⁺.
-
-
Experimental Setup:
-
Place 50 mL of the prepared cobalt(II) solution into a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Position the beaker on the magnetic stirrer and begin gentle stirring.
-
-
Potentiometric and Spectrophotometric Titration:
-
Record the initial pH and take an aliquot of the solution to measure its initial UV-Vis spectrum (scanning from 300-700 nm) to establish the baseline for the pink [Co(H₂O)₆]²⁺ complex.
-
Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH.
-
Take an aliquot of the solution after each increment (or at regular pH intervals) and measure its UV-Vis spectrum.
-
Continue the titration until a significant precipitate of cobalt(II) hydroxide is formed, typically around pH 9-10. Note any visual color changes throughout the titration.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
Analyze the changes in the UV-Vis spectra at different pH values. Monitor the absorbance at the peak corresponding to [Co(H₂O)₆]²⁺ (around 510 nm) to observe its decrease as the complex hydrolyzes.
-
The appearance of new absorbance features may indicate the formation of intermediate hydroxo species before precipitation.
-
The titration data can be used to calculate the stability constants of the hydrolysis products.
-
Mandatory Visualizations
Caption: pH-dependent speciation of the hexaaquacobalt(II) ion.
Caption: Experimental workflow for pH stability analysis.
References
troubleshooting unexpected color changes in hexaaquacobalt(II) solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with hexaaquacobalt(II) solutions. It provides troubleshooting advice and answers to frequently asked questions regarding the unexpected color changes that can occur during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my hexaaquacobalt(II) solution pink?
A1: The characteristic pink color of aqueous cobalt(II) solutions is due to the presence of the hexaaquacobalt(II) complex ion, [Co(H₂O)₆]²⁺. In this complex, the central cobalt ion is octahedrally coordinated by six water molecules.[1][2] This complex absorbs light in the blue-green region of the visible spectrum, causing the solution to appear pink.[3]
Q2: My pink hexaaquacobalt(II) solution turned blue. What happened?
A2: A color change from pink to blue indicates a shift in the chemical equilibrium from the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, to the blue tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[4][5] This shift is typically caused by an increase in the concentration of chloride ions (Cl⁻) or an increase in temperature.[6][7]
Q3: How does the addition of hydrochloric acid (HCl) cause the color to change to blue?
A3: Adding concentrated hydrochloric acid significantly increases the concentration of chloride ions in the solution. According to Le Chatelier's principle, the equilibrium will shift to counteract this change by consuming the added chloride ions. This favors the formation of the blue tetrachlorocobaltate(II) complex.[4]
Q4: Can other chloride sources cause the color change?
A4: Yes, any soluble chloride salt, such as sodium chloride (NaCl) or calcium chloride (CaCl₂), can also cause the color to shift from pink to blue by increasing the chloride ion concentration.
Q5: Why does heating the solution cause it to turn blue?
A5: The conversion of the pink [Co(H₂O)₆]²⁺ to the blue [CoCl₄]²⁻ is an endothermic process, meaning it absorbs heat. When the solution is heated, the equilibrium shifts to the right to absorb the added heat, thus favoring the formation of the blue complex.[6] Conversely, cooling the solution will shift the equilibrium back to the left, favoring the pink complex.[6]
Q6: My blue solution turned back to pink after I added water. Is this normal?
A6: Yes, this is expected. The equilibrium between the two cobalt complexes is reversible.[4] Adding water increases the concentration of one of the products on the right side of the equilibrium ([Co(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) + 6H₂O(l)). This shifts the equilibrium to the left, favoring the formation of the pink hexaaquacobalt(II) ion.[2]
Q7: I observed a purple or violet color. What does this signify?
A7: A purple or violet color indicates that there are significant amounts of both the pink [Co(H₂O)₆]²⁺ and the blue [CoCl₄]²⁻ complexes present in the solution at equilibrium.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Pink solution unexpectedly turns blue. | 1. Contamination with a chloride source. 2. Unintended increase in temperature. | 1. Review all reagents and glassware for potential chloride contamination. 2. Ensure the solution is maintained at the intended temperature. If the experiment is temperature-sensitive, use a water bath for precise control. |
| Blue solution unexpectedly turns pink. | 1. Dilution with water. 2. Decrease in temperature. | 1. Check for any unintended addition of water or aqueous solutions. 2. Verify that the temperature of the solution has not dropped. |
| Color is not a pure pink or blue, but rather a shade of violet. | The system is at an intermediate equilibrium point with significant concentrations of both [Co(H₂O)₆]²⁺ and [CoCl₄]²⁻. | This is a normal state of equilibrium. To shift the color, you can: - Add a source of chloride ions (e.g., concentrated HCl) to move towards blue. - Add water to move towards pink. - Heat the solution to favor the blue complex. - Cool the solution to favor the pink complex. |
| A white precipitate forms when trying to shift the equilibrium back to pink. | Addition of a reagent that forms an insoluble chloride salt, such as silver nitrate (B79036) (AgNO₃). | The addition of Ag⁺ ions will precipitate AgCl, removing Cl⁻ from the solution and shifting the equilibrium to the pink [Co(H₂O)₆]²⁺. The white precipitate is silver chloride.[6][7] This is an expected side reaction if silver nitrate is used to remove chloride ions. |
Quantitative Data
The two cobalt(II) complexes exhibit distinct absorption spectra in the visible range.
| Complex Ion | Formula | Coordination Geometry | Color | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexaaquacobalt(II) | [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~510-540 | ~5 |
| Tetrachlorocobaltate(II) | [CoCl₄]²⁻ | Tetrahedral | Blue | ~620-720 | ~500-600 |
Experimental Protocol: Demonstrating the Reversible Equilibrium of Cobalt(II) Complexes
This protocol outlines the steps to visually demonstrate the effects of chloride concentration and temperature on the equilibrium between hexaaquacobalt(II) and tetrachlorocobaltate(II).
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Test tubes and a test tube rack
-
Hot water bath
-
Ice bath
-
Droppers or pipettes
Procedure:
-
Preparation of the Pink Solution: Dissolve a small amount of CoCl₂·6H₂O in a test tube with deionized water to form a distinct pink solution. This is your stock solution of [Co(H₂O)₆]²⁺.
-
Effect of Chloride Ion Concentration:
-
To the pink solution, add concentrated HCl dropwise. Observe the color change from pink to violet and then to a deep blue. This demonstrates the shift in equilibrium towards the formation of [CoCl₄]²⁻.
-
To the newly formed blue solution, add deionized water dropwise. The solution will revert to its original pink color, showing the reversibility of the reaction.
-
-
Effect of Temperature:
-
Prepare two test tubes with a violet-colored solution by adding a small amount of concentrated HCl to the pink stock solution until an intermediate color is achieved.
-
Place one test tube in a hot water bath. The solution will turn blue, indicating that the forward reaction is endothermic.
-
Place the second test tube in an ice bath. The solution will turn a more intense pink, showing the equilibrium shifting to the exothermic reverse reaction.
-
The changes are reversible by swapping the test tubes between the hot and cold baths.
-
Logical Relationships
The equilibrium between the hexaaquacobalt(II) and tetrachlorocobaltate(II) ions and the factors that influence it can be visualized as follows:
Caption: Equilibrium shift in cobalt(II) solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved [CoCl4]−(alc )+6H2O(alc)⇌ deep blue [Co(H2O)6]2+( alc | Chegg.com [chegg.com]
- 3. Solved a) Molar extinction coefficients (ε) of four | Chegg.com [chegg.com]
- 4. Solved The reported molar absorptivity value for [CoCl4]^2- | Chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. Tetrachlorocobaltate(2-) | Cl4Co-2 | CID 5213372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
Technical Support Center: Crystallization of Hexaaquacobalt(II) Salts
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and quality of hexaaquacobalt(II) salt crystallizations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of hexaaquacobalt(II) salt is consistently low. What are the primary causes and how can I fix it?
A low yield is often due to several factors related to solubility and experimental technique.[1]
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude salt.[2] To check if dissolved product remains, dip a glass stirring rod into the filtrate after collection; a large residue upon evaporation indicates significant loss.[1] You can carefully evaporate some solvent and attempt a second crystallization.
-
-
Suboptimal Temperature Profile: The cooling rate dramatically affects crystal formation.[3] A rapid temperature drop can lead to the formation of small, impure crystals and lower recovery.
-
Solution: Employ a controlled and slow cooling profile. Allow the solution to cool gradually to room temperature, then transfer it to an ice bath to maximize precipitation.[2]
-
-
Incorrect Stoichiometry: If preparing the salt in situ, incorrect molar ratios of reactants can limit the formation of the desired product.[3]
-
Solution: Carefully calculate and measure all reactants. A 1:1 molar ratio is a good starting point, but optimization may be necessary.[3]
-
-
pH Issues: The pH of the solution can affect the stability of the hexaaquacobalt(II) complex.[4][5] Cobalt hydroxide (B78521) may precipitate at higher pH values (e.g., above 9), reducing the concentration of Co(II) available for crystallization.[6]
-
Solution: Maintain a slightly acidic to neutral pH (around 6.5-7.0) to ensure the stability of the hexaaquacobalt(II) ion.[5]
-
Q2: The crystals I've formed are very small or needle-like. How can I grow larger, more well-defined crystals?
Crystal size is a balance between nucleation and growth rates. Small crystals often result from rapid nucleation.[7]
-
High Supersaturation: Cooling a solution too quickly creates high supersaturation, favoring the formation of many small nuclei rather than the growth of existing crystals.[3]
-
Solution: Slow down the cooling process. Insulate the flask to ensure gradual temperature reduction.[1] This keeps the solution in a metastable zone where crystal growth is favored over nucleation.
-
-
Lack of Seeding: Spontaneous nucleation can be uncontrolled.
-
Solution: Introduce a seed crystal—a small, high-quality crystal from a previous batch—once the solution is saturated.[2] This provides a template for controlled growth.
-
-
Solvent Choice: The solvent system plays a critical role in controlling solubility and crystal habit.[3]
-
Solution: Experiment with different solvents or co-solvent systems to find one where the salt has high solubility at high temperatures and significantly lower solubility at low temperatures.[2]
-
Q3: My cobalt solution turned a different color (e.g., blue or purple) during the heating or concentration step. What does this mean?
The color of cobalt(II) solutions is indicative of the coordination environment.
-
The characteristic pink or red color of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, can change to purple or blue upon heating or the addition of certain anions, like chloride.[8][9]
-
This change signifies a shift in equilibrium towards tetrahedral complexes, such as tetrachlorocobalt(II), [CoCl₄]²⁻, which is blue.[8] This is due to the loss of coordinated water molecules.[9][10][11]
-
Impact on Crystallization: While this is a normal equilibrium process, ensure the final cooled solution returns to the pink hexaaqua form before crystallization to obtain the desired hydrated salt. Adding a small amount of pure water can shift the equilibrium back.[9]
Q4: I observed "oiling out," where a liquid separates instead of solid crystals. How can I prevent this?
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is too concentrated.[2]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the concentration.[2]
-
Ensure the cooling process is very slow to prevent the solution from becoming supersaturated at a temperature above the hydrate's melting point.[2]
-
Using a more polar solvent system can sometimes mitigate this issue.
-
Data Presentation
Factors Influencing Yield & Crystal Quality
| Parameter | Optimal Range/Condition | Effect on Crystallization | Troubleshooting Action |
| Cooling Rate | Slow, gradual cooling (e.g., several hours to RT, then ice bath) | A slower rate promotes the growth of larger, purer crystals and improves yield.[2][12] | Insulate the crystallization vessel; avoid flash cooling.[1] |
| Solvent Volume | Minimum required for dissolution at elevated temperature | Using excess solvent reduces the final yield as more product stays dissolved.[1] | Concentrate the mother liquor and perform a second crystallization. |
| pH | ~6.5 - 7.5 | Prevents precipitation of cobalt hydroxide and ensures stability of the [Co(H₂O)₆]²⁺ complex.[5][13] | Adjust pH with a dilute non-complexing acid (e.g., HNO₃) or base. |
| Concentration | Saturated at high temp, supersaturated on cooling | Must be carefully controlled to enter the metastable zone, favoring growth over nucleation.[3][14] | If no crystals form, evaporate some solvent; if oiling out occurs, add more solvent.[2] |
| Impurities | As low as possible | Can inhibit crystal growth or be incorporated into the lattice, affecting purity and morphology.[14] | Recrystallize the product; consider a charcoal treatment for organic impurities.[1] |
Experimental Protocols
Protocol: Crystallization of Hexaaquacobalt(II) Chloride
This protocol details a standard method for preparing and crystallizing hexaaquacobalt(II) chloride from cobalt(II) oxide.
Materials:
-
Cobalt(II) oxide (CoO) powder
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
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Filter paper and funnel
-
Büchner funnel and vacuum flask
-
Watch glass
Methodology:
-
Preparation of Cobalt(II) Chloride Solution:
-
In a fume hood, carefully add 10 g of cobalt(II) oxide powder to a 250 mL Erlenmeyer flask.
-
Slowly add 25-30 mL of a 1:1 (v/v) solution of concentrated HCl and deionized water while stirring.[15]
-
Heat the mixture to 70-80°C on a hot plate with continuous stirring for approximately 30 minutes until the CoO powder has completely reacted and a clear, pink-to-red solution is formed.[15]
-
-
Filtration of Impurities:
-
If any solid impurities remain, perform a hot gravity filtration using fluted filter paper to obtain a clear solution.
-
-
Concentration of the Solution:
-
Gently heat the filtrate to reduce its volume. A watch glass can be used to partially cover the flask to prevent loss from splashing.[1] Continue heating until the solution is saturated. The point of saturation can be identified when a small crystal, if dropped in, does not dissolve, or when a slight crust forms at the solution's edge upon cooling briefly.
-
-
Crystallization:
-
Cover the flask with the watch glass and remove it from the heat.
-
Allow the solution to cool slowly and undisturbed to room temperature. To promote slower cooling, the flask can be placed inside an insulated container (e.g., a beaker with paper towels).[1]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[2]
-
-
Isolation and Drying:
-
Collect the dark pink crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a minimal amount of ice-cold deionized water or a suitable solvent (e.g., dilute ethanol) to remove any soluble impurities clinging to the surface.
-
Allow the crystals to air-dry on the filter paper or transfer them to a desiccator. Note that hexaaquacobalt(II) chloride is efflorescent and will lose water to the air if not stored properly.[16]
-
Visualizations
Troubleshooting Workflow for Low Crystallization Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield during the crystallization of hexaaquacobalt(II) salts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Predictive modeling of pH on the transport of Co(II) Ions from aqueous solutions through supported ceramic polymer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Equilibria of complexes in the aqueous cobalt(II)–N-(2-hydroxybenzyl)phenylalanine system and their biological activity compared to analogous Schiff base structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Ammonium (NH4+) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method | MDPI [mdpi.com]
- 15. US20180016156A1 - Production of crystallized cobalt (ii) chloride hexahydrate - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
minimizing side reactions in ligand substitution of hexaaquacobalt(II)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during ligand substitution of hexaaquacobalt(II), [Co(H₂O)₆]²⁺.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Formation of an unexpected precipitate upon addition of a nitrogen-based ligand (e.g., ammonia).
-
Observation: A blue or blue-pink precipitate forms, especially with small amounts of ammonia (B1221849).[1][2]
-
Cause: The nitrogen-based ligand is acting as a base, deprotonating the coordinated water molecules of the hexaaquacobalt(II) complex. This results in the formation of a neutral, insoluble cobalt(II) hydroxide (B78521) complex, [Co(H₂O)₄(OH)₂].[3][4][5]
-
Solution:
-
Use Excess Ligand: Add a sufficient excess of the concentrated ligand. The excess ligand will replace the hydroxide and remaining water ligands, leading to the dissolution of the precipitate and the formation of the desired soluble complex (e.g., [Co(NH₃)₆]²⁺).[3][4][6]
-
pH Control: Maintain a slightly acidic to neutral pH before the addition of the ligand to suppress the initial deprotonation. However, be mindful that very low pH will protonate your incoming ligand, reducing its nucleophilicity.
-
Issue 2: The color of the solution turns brown or reddish-brown after forming the hexaamminecobalt(II) complex.
-
Observation: The solution, which should be a pale yellow or straw color for [Co(NH₃)₆]²⁺, darkens upon standing in the air.[7][8]
-
Cause: The hexaamminecobalt(II) complex is readily oxidized by atmospheric oxygen to the more stable hexaamminecobalt(III) complex, [Co(NH₃)₆]³⁺.[2][9][10][11] The observed brown color is often a mixture of various cobalt(III) species.[9]
-
Solution:
-
Inert Atmosphere: Perform the reaction and subsequent handling of the [Co(NH₃)₆]²⁺ complex under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Minimizing Exposure Time: If an inert atmosphere is not feasible, work quickly and minimize the solution's exposure to air.
-
Issue 3: Incomplete substitution of water ligands by chloride, resulting in a color intermediate between pink and blue.
-
Observation: The solution is violet, green, or a pale blue instead of the expected deep blue of the tetrachlorocobaltate(II) complex, [CoCl₄]²⁻.[7]
-
Cause: The substitution of water by chloride is an equilibrium reaction.[3][8][10] Insufficient chloride concentration will not drive the equilibrium completely to the product side.[8][10]
-
Solution:
-
High Ligand Concentration: Use a high concentration of the chloride source, such as concentrated hydrochloric acid.[8][10] This shifts the equilibrium towards the formation of [CoCl₄]²⁻ according to Le Châtelier's principle.[10]
-
Temperature Control: Gently warming the solution can favor the formation of the tetrachlorocobaltate(II) complex, as the forward reaction is endothermic.[12][13]
-
Issue 4: Formation of a mauve or pinkish precipitate upon addition of carbonate.
-
Observation: A solid precipitate forms when a solution containing carbonate ions is added.
-
Cause: Formation of insoluble cobalt(II) carbonate (CoCO₃) or a basic carbonate.[2][3]
-
Solution:
-
pH Control: The formation of carbonate precipitates is pH-dependent. If the goal is to form a soluble carbonate complex, careful control of pH and the use of specific ligands to stabilize the complex in solution are necessary. For most ligand substitution reactions, carbonate should be avoided as a counter-ion if possible.
-
Frequently Asked Questions (FAQs)
Q1: Why does adding a small amount of ammonia to [Co(H₂O)₆]²⁺ cause a precipitate, while adding excess ammonia gives a clear solution?
A1: With a small amount of ammonia, it acts as a Brønsted-Lowry base, removing protons from the coordinated water molecules to form [Co(H₂O)₄(OH)₂], which is an uncharged and insoluble precipitate.[4][6][14] When an excess of ammonia is added, it then acts as a Lewis base (a ligand), replacing the water and hydroxide ligands to form the soluble hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺.[3][7][9]
Q2: How can I prevent the oxidation of my cobalt(II) ammine complex?
A2: The most effective method is to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which is the primary oxidizing agent.[2][11] Using degassed solvents and minimizing the reaction and handling time in the air are also crucial preventative measures.
Q3: Is the substitution of water by chloride in [Co(H₂O)₆]²⁺ a reversible reaction?
A3: Yes, the reaction is reversible.[3][8][10][15] The equilibrium is sensitive to the concentration of chloride ions and water. Adding water to the blue [CoCl₄]²⁻ complex will shift the equilibrium back towards the pink [Co(H₂O)₆]²⁺ complex.[8][10]
Q4: What is the effect of temperature on the [Co(H₂O)₆]²⁺ / [CoCl₄]²⁻ equilibrium?
A4: The formation of the tetrachlorocobaltate(II) complex is an endothermic process. Therefore, increasing the temperature will shift the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex.[12][13] Conversely, cooling the solution will favor the pink [Co(H₂O)₆]²⁺ complex.[12]
Q5: Why does the coordination number change from 6 to 4 when substituting water with chloride?
A5: Chloride ions are larger than water molecules.[10] Due to steric hindrance, only four chloride ions can fit around the central cobalt(II) ion, leading to a change in geometry from octahedral for [Co(H₂O)₆]²⁺ to tetrahedral for [CoCl₄]²⁻.[2][10]
Quantitative Data Summary
| Parameter | Condition to Minimize Side Reactions | Side Reaction Promoted | Target Product | Side Product |
| pH | Slightly acidic to neutral before ligand addition | Basic (high pH) | Soluble substituted complex | [Co(H₂O)₄(OH)₂] (precipitate)[2][3] |
| [NH₃] | High concentration / Excess | Low concentration | [Co(NH₃)₆]²⁺ | [Co(H₂O)₄(OH)₂] (precipitate)[4][7] |
| [Cl⁻] | High concentration (e.g., conc. HCl) | Low concentration | [CoCl₄]²⁻ | Incomplete substitution (mixture)[8][10] |
| Atmosphere | Inert (N₂, Ar) for ammine complexes | Air (O₂) | [Co(NH₃)₆]²⁺ | [Co(NH₃)₆]³⁺ (oxidized species)[2][9][11] |
| Temperature | Varies; for [CoCl₄]²⁻, warming is favorable[12] | For [CoCl₄]²⁻, cooling favors reactant[12] | Depends on reaction thermodynamics | Depends on reaction thermodynamics |
Experimental Protocols
Protocol 1: Synthesis of Hexaamminecobalt(II) Chloride with Minimized Oxidation
-
Preparation: In a Schlenk flask, dissolve cobalt(II) chloride hexahydrate in a minimal amount of degassed water.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to remove air. Maintain a positive pressure of the inert gas throughout the experiment.
-
Ligand Addition: While stirring, slowly add an excess of concentrated, degassed ammonia solution. A blue precipitate of cobalt(II) hydroxide may initially form but will dissolve upon addition of excess ammonia to yield a pale yellow solution of [Co(NH₃)₆]Cl₂.[6][7]
-
Isolation: If desired, the product can be precipitated by adding a suitable organic solvent like ethanol, still under an inert atmosphere.
-
Handling: Filter the product quickly, wash with a small amount of cold, degassed ethanol, and dry under vacuum. Store the final product under an inert atmosphere.
Protocol 2: Formation of Tetrachlorocobaltate(II)
-
Preparation: Dissolve cobalt(II) chloride hexahydrate in a small amount of water to form a pink solution of [Co(H₂O)₆]²⁺.
-
Ligand Addition: In a well-ventilated fume hood, add concentrated hydrochloric acid to the solution. The high concentration of chloride ions will shift the equilibrium.[8][10]
-
Observation: The solution will turn from pink to a deep blue, indicating the formation of the tetrahedral [CoCl₄]²⁻ complex.[3][7][15]
-
Temperature Effect (Optional): Gently warm the solution on a hot plate to further shift the equilibrium towards the blue complex.[12] Cool the solution in an ice bath to observe the reverse reaction, where the pink color of [Co(H₂O)₆]²⁺ reappears.[12]
Visualizations
Caption: Reaction pathways in the substitution of [Co(H₂O)₆]²⁺ with ammonia.
Caption: A troubleshooting guide for common issues in hexaaquacobalt(II) substitution.
Caption: Key experimental parameters and their influence on reaction outcomes.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. knockhardy.org.uk [knockhardy.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand exchange reactions in transition metal complexes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. Ligand Exchange of hexaaquacobalt(II) ions with hydroxide ions [mail.almerja.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 12. E720: Effect of temperature - [Co(H2O)6]^2+/[CoCl4]^2- | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. secondaryscience4all.wordpress.com [secondaryscience4all.wordpress.com]
Technical Support Center: Purification of Hexaaquacobalt(II) Chloride
Welcome to the technical support center for the purification of hexaaquacobalt(II) chloride (CoCl₂·6H₂O). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial hexaaquacobalt(II) chloride?
A1: Commercial hexaaquacobalt(II) chloride may contain various impurities depending on its manufacturing process. Common contaminants include other transition metal salts, such as those of iron, nickel, copper, and zinc.[1][2][3] In some cases, particularly if sourced from spent catalysts, molybdenum may also be present.[1] Additionally, due to its hygroscopic nature, the compound can absorb excess water from the atmosphere.[4][5]
Q2: My hexaaquacobalt(II) chloride crystals are pink, but the solution turned blue when I added hydrochloric acid. Is this normal?
A2: Yes, this is a normal and expected color change. The pink color in solution is due to the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[6] When a high concentration of chloride ions is introduced (e.g., by adding concentrated hydrochloric acid), a ligand exchange reaction occurs, forming the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, which is blue.[6][7] This change is reversible, and adding water will shift the equilibrium back towards the pink hexaaqua complex.[7]
Q3: The purified crystals I isolated are "weeping" or appearing wet. What is happening and how can I prevent it?
A3: This phenomenon is due to the deliquescent nature of hexaaquacobalt(II) chloride, meaning it readily absorbs moisture from the air to the point of dissolving in the absorbed water.[4][8] To prevent this, it is crucial to store the purified crystals in a tightly sealed container, preferably within a desiccator containing a drying agent like silica (B1680970) gel or anhydrous calcium chloride.[5][8]
Q4: How can I assess the purity of my recrystallized hexaaquacobalt(II) chloride?
A4: The purity of your final product can be assessed by several methods. A simple qualitative check is the appearance of uniform, ruby-red monoclinic crystals.[9][10] For quantitative analysis, techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the concentration of metal impurities.[1] Spectrophotometry can also be employed to determine the concentration of cobalt in a solution.[11]
Q5: What is the proper way to store purified hexaaquacobalt(II) chloride?
A5: Due to its hygroscopic and deliquescent properties, hexaaquacobalt(II) chloride should be stored in a cool, dry place in a tightly sealed container.[10][12] For long-term storage and to maintain its anhydrous or specific hydration state, storing it in a desiccator is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crystals after recrystallization. | - The solution was not sufficiently concentrated before cooling.- Too much solvent was used initially.- The cooling process was too rapid, leading to the formation of small crystals that are difficult to collect. | - Evaporate more solvent to achieve a saturated or near-saturated solution before cooling.- If crystals do not form upon cooling, try gently scratching the inside of the beaker with a glass rod to induce nucleation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recrystallized product is not the expected ruby-red color. | - Presence of persistent impurities, such as other metal salts (e.g., greenish tint from nickel or yellowish from iron).- Incomplete hydration, leading to a purplish hue. | - For persistent metal impurities, a more advanced purification technique like ion exchange or solvent extraction may be necessary.[1][2]- Ensure the crystallization occurs from an aqueous solution to obtain the hexahydrate form. |
| Insoluble particles remain after dissolving the crude solid. | - The crude material contains insoluble impurities. | - Perform a hot filtration step after dissolving the crude hexaaquacobalt(II) chloride in the hot solvent to remove any insoluble matter before allowing the solution to cool and crystallize.[13] |
| The solution turns a brownish color during purification. | - If the purification process involves a change in pH, iron impurities may be precipitating as iron(III) hydroxide (B78521). | - This can be a deliberate step to remove iron. Adjusting the pH to be slightly basic will precipitate iron hydroxide, which can then be filtered off.[14] |
Quantitative Data
Solubility of Hexaaquacobalt(II) Chloride in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 33 |
| 7 | 45 |
| 20 | 52.9 |
| 25 | 35 |
| 96 | 105 |
Note: Data compiled from multiple sources.[4][5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general method for purifying hexaaquacobalt(II) chloride from soluble impurities.
-
Dissolution: In a fume hood, dissolve the impure hexaaquacobalt(II) chloride in a minimum amount of hot deionized water in an Erlenmeyer flask. Gentle heating on a hot plate may be required.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) warm to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by storage in a desiccator.
Protocol 2: Removal of Iron Impurities by Precipitation
This method is effective for removing iron, a common impurity.
-
Dissolution: Dissolve the impure cobalt(II) chloride in deionized water.
-
Oxidation (if necessary): If iron is present in the +2 oxidation state, it should be oxidized to iron(III) for efficient removal. Adding a small amount of hydrogen peroxide and gently heating is a common method.
-
pH Adjustment: Slowly add a dilute solution of a base, such as sodium hydroxide or ammonia, to raise the pH. Iron(III) will precipitate as ferric hydroxide (Fe(OH)₃) at a lower pH than cobalt(II) hydroxide. Monitor the pH carefully to avoid precipitating the cobalt.
-
Filtration: Filter off the precipitated iron(III) hydroxide.
-
Crystallization: The purified cobalt(II) chloride solution can then be concentrated and crystallized as described in Protocol 1.
Visualizations
Caption: Recrystallization workflow for hexaaquacobalt(II) chloride.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JP2019143223A - Method for removing impurities from cobalt chloride solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. inorganic chemistry - Why does cobalt(II) chloride (CoCl2) crystal melts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemstock.ae [chemstock.ae]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. US2367239A - Purification of cobalt precipitates containing iron and other impurities - Google Patents [patents.google.com]
Technical Support Center: Purification of Cobalt(III) Complexes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing cobalt(II) impurities from cobalt(III) complexes.
Frequently Asked Questions (FAQs)
Q1: Why is my cobalt(III) complex contaminated with cobalt(II)?
A1: Cobalt(II) contamination in cobalt(III) syntheses is a common issue that can arise from several factors:
-
Incomplete Oxidation: Most syntheses involve the oxidation of a cobalt(II) salt in the presence of ligands.[1][2] If the oxidizing agent (e.g., hydrogen peroxide, air) is insufficient or the reaction conditions (time, temperature) are not optimal, residual Co(II) species will remain.[3]
-
Side Reactions: Unwanted side reactions can lead to the formation of different, undesired complexes, which may include Co(II) species.[3]
-
Product Decomposition: The desired cobalt(III) complex may be unstable under the reaction or workup conditions, especially with prolonged heating, leading to its decomposition back to Co(II).[3]
Q2: My final product has an incorrect color. What does this indicate?
A2: The color of a coordination complex is highly dependent on the metal's oxidation state and its coordination environment.[3] An "off-color" product often signals the presence of impurities. For example, the pink color of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, may be visible if the oxidation to the Co(III) state is incomplete.[2] Similarly, the presence of differently colored side-products, such as aqua-substituted species, can alter the expected color of the pure cobalt(III) complex.[3]
Q3: What is the most effective method for purifying my cobalt(III) complex?
A3: The best purification method depends on the specific properties of your cobalt(III) complex and the nature of the impurities.[3]
-
Recrystallization is highly effective for crystalline solid complexes and works by exploiting differences in solubility.[3]
-
Ion-Exchange Chromatography is ideal for separating charged complexes based on their affinity for a charged resin.[3][4]
-
Washing with appropriate solvents can remove soluble impurities from a solid product.[3]
Q4: How can I prevent the formation of Co(II) impurities during the synthesis?
A4: To minimize the formation of Co(II) impurities, ensure that the oxidizing agent is used in the correct stoichiometric amount and that the reaction is allowed to proceed to completion.[3] Monitoring the reaction using a technique like UV-Vis spectroscopy to track the disappearance of Co(II) species can be beneficial. Additionally, maintaining the optimal pH is critical, as it can influence the stability of the complex and the effectiveness of the oxidation process.[3] For some complexes, working under an inert atmosphere can prevent the formation of unwanted peroxo complexes.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of Desired Co(III) Complex | Incomplete Reaction: Reactant stoichiometry may be incorrect, or reaction time/temperature may be insufficient. | Ensure proper stoichiometry and monitor the reaction's progress using an appropriate analytical technique (e.g., UV-Vis spectroscopy).[3] |
| Product Decomposition: The complex may be thermally unstable. | Avoid excessive heating during synthesis and workup. Consult literature for the thermal stability of your specific complex.[3] | |
| Loss During Workup: Significant product loss can occur during recrystallization or washing steps. | Minimize the amount of solvent used for recrystallization. Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization. Wash the final product with a cold solvent in which it is sparingly soluble.[3] | |
| Product is Contaminated with Activated Carbon | Ineffective Filtration: Activated carbon, often used as a catalyst, is very fine and can pass through standard filter paper. | Perform a hot filtration of the reaction mixture using a fine-porosity filter paper or a filter aid (e.g., Celite) to remove the carbon particles before crystallization.[3] |
| Incorrect UV-Vis Spectrum | Presence of Impurities: Co(II) species or other complex variants have different absorption spectra. | Compare the spectrum of your product to literature values.[3] If impurities are detected, purify the sample using an appropriate method like recrystallization or chromatography. |
Purification Method Selection
Choosing the right purification strategy is crucial for obtaining a high-purity cobalt(III) complex. The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired complex and impurities.[3]
Workflow:
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture where the cobalt(III) complex is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents include water, ethanol, or methanol-water mixtures.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely. Gentle heating and stirring may be required.[3]
-
Hot Filtration (Optional): If insoluble impurities like dust or activated carbon are present, perform a filtration while the solution is hot to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 15-20 minutes.[3][6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven to remove residual solvent.[3]
Protocol 2: Ion-Exchange Chromatography
This technique separates ionic compounds based on their charge. For cobalt complexes, cation-exchange is often used to separate a positively charged Co(III) complex from other cations, including Co²⁺.[3]
Workflow:
References
- 1. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of complexing agents for effective ion-exchange separation of Co(II)/Ni(II) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thecreativechemist.org [thecreativechemist.org]
Technical Support Center: Stabilizing Hexaaquacobalt(II) Complexes in Alkaline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stabilization of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, in alkaline environments.
Frequently Asked Questions (FAQs)
Q1: Why does my pink [Co(H₂O)₆]²⁺ solution form a precipitate upon addition of an alkaline solution like sodium hydroxide (B78521) (NaOH)?
A1: The hexaaquacobalt(II) ion is acidic and will react with hydroxide ions (OH⁻). The hydroxide ions deprotonate the coordinated water molecules (ligands), leading to the formation of a neutral complex, tetraaquadihydroxocobalt(II), [Co(H₂O)₄(OH)₂].[1][2] This neutral complex is insoluble in water and precipitates out of the solution.[3][4] The precipitate is typically blue or pink.[1][5]
Q2: My solution turned dark brown or reddish-brown after I added ammonia (B1221849) (NH₃) or left it exposed to air in an alkaline state. What is happening?
A2: This color change indicates the oxidation of Cobalt(II) to Cobalt(III). In the presence of ammonia, the initial precipitate of cobalt(II) hydroxide redissolves to form the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺.[1][6] This Co(II) complex is very easily oxidized by atmospheric oxygen or other oxidizing agents (like hydrogen peroxide) to the more stable hexaamminecobalt(III) complex, [Co(NH₃)₆]³⁺, which results in a rapid darkening of the solution to a deep red-brown color.[1][6]
Q3: How can I prevent the precipitation of cobalt(II) hydroxide in an alkaline solution?
A3: To prevent precipitation, a complexing or chelating agent must be added to the cobalt(II) solution before making it alkaline. These agents form stable, soluble complexes with Co²⁺ that do not precipitate at high pH. Effective complexing agents include hydroxycarboxylates (e.g., citrate, tartrate) and certain amino acids (e.g., histidine).[7][8] These ligands bind to the cobalt ion, preventing it from reacting with hydroxide ions to form the insoluble hydroxide.
Q4: What is the role of a chelating agent, and why is the order of addition important?
A4: A chelating agent is a ligand that binds to a central metal ion at two or more points, forming a stable, ring-like structure (a chelate). This multidentate binding is entropically favorable and results in a complex that is significantly more stable than one formed with simple monodentate ligands. It is crucial to add the chelating agent to the aqueous Co(II) solution before raising the pH. This allows the stable, soluble cobalt-chelate complex to form first. If the base is added first, cobalt(II) hydroxide will precipitate immediately, and redissolving it with the chelating agent can be slow or incomplete.
Q5: I observe a precipitate even with a chelating agent. What could be the issue?
A5: This can occur for several reasons:
-
Insufficient Chelating Agent: The molar ratio of the chelating agent to cobalt(II) may be too low. Ensure an adequate excess of the ligand is used.
-
pH is too high: While chelators extend the stability range, at very high pH values, even stable complexes may eventually break down to form hydroxides.
-
Incorrect Chelating Agent: The chosen ligand may not form a sufficiently stable complex with Co(II) for the specific pH range of your experiment. The stability of metal complexes is dependent on pH.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with alkaline cobalt(II) solutions.
| Observed Problem | Probable Cause | Recommended Solution |
| A pink or blue precipitate forms immediately after adding a strong base (e.g., NaOH). | Formation of insoluble cobalt(II) hydroxide, [Co(H₂O)₄(OH)₂].[1][3] | Use a suitable chelating agent (e.g., sodium citrate) and add it to the Co(II) solution before pH adjustment. |
| A precipitate forms upon adding a weak base (e.g., sodium carbonate). | Formation of cobalt(II) carbonate (CoCO₃) or a basic cobalt carbonate.[1][3] | Similar to the hydroxide issue, pre-complexing the Co(II) with a strong chelating agent is necessary. |
| Solution darkens and turns brown/red-brown upon adding ammonia or on standing in air. | Oxidation of the Co(II)-ammine complex to a Co(III) complex.[1][6] | Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. If using an oxidizing agent is intended, be aware of this rapid reaction.[10] |
| The solution color changes from pink to blue upon adding chloride ions and heating. | A shift in equilibrium from the pink octahedral [Co(H₂O)₆]²⁺ to the blue tetrahedral [CoCl₄]²⁻ complex.[11][12] | This is a reversible, temperature-dependent equilibrium and not a stability issue. To maintain the pink aqua complex, avoid high concentrations of chloride and high temperatures.[11] |
Diagrams and Workflows
Chemical Pathways of Hexaaquacobalt(II) in Alkaline Solution
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ligand Exchange of hexaaquacobalt(II) ions with hydroxide ions [mail.almerja.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. shout.education [shout.education]
- 5. knockhardy.org.uk [knockhardy.org.uk]
- 6. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Another oxidation of hexaaquacobalt(II) ions [mail.almerja.com]
- 11. E720: Effect of temperature - [Co(H2O)6]^2+/[CoCl4]^2- | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 12. Co(H2O)6 2+/ CoCl4 2- Equilibrium Demonstration Sheet [chemed.chem.purdue.edu]
Technical Support Center: Hexaaquacobalt(II) Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with hexaaquacobalt(II) complexes. The guides focus on the effect of different counter-ions on the reactivity, stability, and analysis of the [Co(H₂O)₆]²⁺ cation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pink cobalt(II) solution turned blue after adding a chloride salt. What happened?
A: You have observed a classic ligand exchange reaction. The counter-ion you added, chloride (Cl⁻), is a stronger ligand than water in this context and has displaced the water molecules in the coordination sphere. This results in a change from the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, to the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻.[1][2][3][4][5] This equilibrium is reversible and highly dependent on the concentration of chloride ions and the presence of water.[2][4][5]
Q2: I am trying to perform an oxidation of Co(II) to Co(III) in an aqueous solution of cobalt(II) sulfate, but the reaction is failing. Why?
A: The oxidation of the simple hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, to the hexaaquacobalt(III) ion, [Co(H₂O)₆]³⁺, is thermodynamically very difficult. The standard reduction potential for the Co(III)/Co(II) aqua couple is very high (approximately +1.8 V vs. SHE), making the Co(III) aqua ion a powerful oxidizing agent that is unstable in water and will oxidize it to O₂.[6]
-
Troubleshooting: To achieve a stable Co(III) oxidation state, you must use ligands that stabilize it. Ammonia (NH₃) is a prime example. In the presence of ammonia, the reduction potential for the [Co(NH₃)₆]³⁺/[Co(NH₃)₆]²⁺ couple drops to about +0.1 V, making the oxidation of Co(II) feasible even with mild oxidizing agents like atmospheric oxygen.[1][6] Your choice of counter-ion (sulfate) is less important here than the absence of a stabilizing ligand.
Q3: Does the choice of a "non-coordinating" counter-ion like perchlorate (B79767) (ClO₄⁻) versus nitrate (B79036) (NO₃⁻) affect the reactivity of my [Co(H₂O)₆]²⁺ solution?
A: For most applications in dilute aqueous solutions, the effect is minimal. Both perchlorate and nitrate are considered weakly coordinating or non-coordinating anions. The dominant species in solution will be the [Co(H₂O)₆]²⁺ cation. However, subtle effects can arise from differences in:
-
Ion Pairing: At higher concentrations, anions can form ion pairs with the cationic complex, which may slightly alter the reactivity of the coordinated water molecules. This is known as an "outer-sphere" interaction.
-
Redox Activity: Nitrate is redox-active under certain conditions, whereas perchlorate is generally considered inert. This could be a factor in sensitive electrochemical or catalytic experiments.
For routine synthetic or spectroscopic work, cobalt(II) nitrate and cobalt(II) perchlorate can often be used interchangeably, but for high-precision kinetic or electrochemical studies, consistency is key.
Q4: My UV-Vis spectrum for a cobalt(II) chloride solution looks completely different from that of a cobalt(II) nitrate solution. Is my instrument malfunctioning?
A: Your instrument is likely working correctly. This is a direct consequence of the coordination chemistry discussed in Q1.
-
Cobalt(II) Nitrate Solution: In a dilute nitrate solution, you are observing the spectrum of the pink [Co(H₂O)₆]²⁺ ion, which has a characteristic absorption maximum (λ_max) around 510 nm.
-
Cobalt(II) Chloride Solution: In a sufficiently concentrated chloride solution, you are observing the spectrum of the blue [CoCl₄]²⁻ ion, which has a much more intense and complex absorption profile at longer wavelengths (typically in the 600-700 nm range).
The dramatic difference in color and spectra is due to the change in both the ligands (H₂O vs. Cl⁻) and the coordination geometry (octahedral vs. tetrahedral).
Data Presentation
Table 1: Influence of Ligand Environment on Co(III)/Co(II) Redox Potential
This table illustrates how the ligand environment, rather than the specific counter-ion of the Co(II) salt, is the dominant factor in determining the feasibility of oxidation to Co(III).
| Redox Couple | E° (Volts vs. SHE) | Implication for Stability |
| [Co(H₂O)₆]³⁺ + e⁻ ⇌ [Co(H₂O)₆]²⁺ | ~ +1.8 V | Co(III) aqua ion is highly unstable and a very strong oxidizing agent. Co(II) is strongly favored in aqueous solution.[6] |
| [Co(NH₃)₆]³⁺ + e⁻ ⇌ [Co(NH₃)₆]²⁺ | ~ +0.1 V | Ammonia ligands dramatically stabilize the Co(III) state, making oxidation of the Co(II) ammine complex feasible.[6] |
| O₂ + 4H⁺ + 4e⁻ ⇌ 2H₂O | +1.23 V | For comparison: Oxygen can oxidize [Co(NH₃)₆]²⁺ but cannot oxidize [Co(H₂O)₆]²⁺. |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of the [Co(H₂O)₆]²⁺ ⇌ [CoCl₄]²⁻ Equilibrium
This protocol uses UV-Visible spectrophotometry to demonstrate the effect of the chloride counter-ion on the cobalt(II) coordination sphere.
Objective: To observe the shift in equilibrium between the pink hexaaquacobalt(II) and blue tetrachlorocobaltate(II) ions by varying the chloride concentration.
Materials:
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Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
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Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized water
-
Spectrophotometer and cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solution: Prepare a 0.1 M stock solution of CoCl₂ in deionized water. This solution will appear pink, indicating the predominance of [Co(H₂O)₆]²⁺.
-
Initial Spectrum:
-
Pipette 2 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.
-
Using deionized water as a blank, record the UV-Vis spectrum of this solution from 400 nm to 800 nm. Note the λ_max around 510 nm.
-
-
Shift Equilibrium with Chloride:
-
In a series of labeled test tubes or small beakers, prepare solutions with increasing concentrations of HCl. For example:
-
Tube 1: 4 mL of 0.1 M CoCl₂ stock + 0 mL HCl
-
Tube 2: 4 mL of 0.1 M CoCl₂ stock + 1 mL conc. HCl
-
Tube 3: 4 mL of 0.1 M CoCl₂ stock + 2 mL conc. HCl
-
Tube 4: 4 mL of 0.1 M CoCl₂ stock + 4 mL conc. HCl
-
-
Observe the color change from pink to violet to deep blue.
-
-
Acquire Spectra:
-
For each solution, take an aliquot and record its UV-Vis spectrum. Use the appropriate mixture of water and HCl as a blank for each measurement to account for solvent absorbance.
-
Observe the decrease in the peak around 510 nm and the emergence of intense, broad peaks between 600 nm and 700 nm, characteristic of the [CoCl₄]²⁻ complex.
-
Protocol 2: Cyclic Voltammetry (CV) to Compare Co(II) Salts
Objective: To qualitatively assess the redox behavior of Co(II) in the presence of different counter-ions.
Materials:
-
Potentiostat with a three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
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Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
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Supporting electrolyte (e.g., 0.1 M Potassium Nitrate, KNO₃, or Sodium Perchlorate, NaClO₄)
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Deionized water
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Prepare Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., KNO₃) in deionized water.
-
Prepare Analyte Solutions:
-
Solution A: Prepare a 5 mM solution of Co(NO₃)₂ in the supporting electrolyte.
-
Solution B: Prepare a 5 mM solution of CoCl₂ in the supporting electrolyte.
-
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Run CV for Solution A (Nitrate):
-
Assemble the three-electrode cell with Solution A.
-
Deaerate the solution by bubbling with N₂ or Ar for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Scan the potential. A typical range for Co(II) reduction is from ~+0.5 V to -1.2 V vs. Ag/AgCl. Scan rate: 100 mV/s.
-
Record the voltammogram, noting the potentials for any reduction or oxidation peaks.
-
-
Run CV for Solution B (Chloride):
-
Thoroughly clean the cell and electrodes.
-
Repeat step 4 using Solution B.
-
Compare the resulting voltammogram to that from Solution A. Note any shifts in peak potentials or changes in peak shape, which may indicate the influence of the chloride ion on the redox process, either through direct coordination or other interactions.
-
Visualizations
Caption: Logical diagram of counter-ion influence on Co(II) speciation.
Caption: Experimental workflow for comparative cyclic voltammetry.
References
Technical Support Center: Optimizing Cobalt Complex Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges in the synthesis of cobalt complexes.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a Co(III) complex from a Co(II) salt is not working. What is a common cause?
A1: A primary reason for the failure of Co(II) to Co(III) oxidation is an inappropriate choice of oxidizing agent or reaction conditions. Co(II) complexes are generally labile (undergo ligand exchange quickly), while Co(III) complexes are typically inert (slow ligand exchange).[1][2][3] The synthesis strategy often involves forming the Co(II) complex first, followed by oxidation to the more stable Co(III) state.[2] Common oxidizing agents like hydrogen peroxide (H₂O₂) or even atmospheric oxygen are often used.[4][5] Ensure the oxidizing agent is added after the initial Co(II) complex has had sufficient time to form. The reaction may also require heating to facilitate oxidation.[4]
Q2: How does the choice of solvent impact my cobalt complex synthesis?
A2: The solvent plays a critical role and can influence the final product's structure, coordination environment, and even the oxidation state of the cobalt center.[6][7] For example, the synthesis of two different Co(II) complexes was achieved simply by switching the solvent from methanol (B129727) (CH₃OH) to acetonitrile (B52724) (CH₃CN), resulting in mononuclear and dinuclear complexes, respectively.[6] Solvents can coordinate to the metal center, and their ability to do so can affect the stability of the final complex.[7] The dielectric constant of the solvent can also influence complex formation equilibria.
Q3: My cobalt complex is air-sensitive. What purification techniques should I use?
A3: For air-sensitive compounds, all manipulations must be performed under an inert atmosphere. The most common techniques are using a glove box or a Schlenk line with an inert gas like nitrogen (N₂) or argon (Ar).[8] These methods prevent the oxidation or decomposition of your complex upon exposure to air and moisture.[8] Recrystallization, filtration, and column chromatography can all be adapted for use with Schlenk techniques.[8]
Q4: I am observing unexpected or inconsistent colors in my reaction. What could this indicate?
A4: Color changes in cobalt complex reactions are often indicative of changes in the cobalt ion's coordination environment or oxidation state.[9] For instance, aqueous solutions of Co(II) are typically pink due to the [Co(H₂O)₆]²⁺ complex ion. The addition of chloride ions can shift the equilibrium to form the blue [CoCl₄]²⁻ complex.[9] An unexpected color may suggest the formation of a different complex, a mixture of species, or a change in the cobalt's oxidation state (e.g., Co(II) is often pink/blue, while Co(III) is often reddish-brown or green).[10]
Troubleshooting Guides
Problem 1: Low Product Yield
Q: I followed the synthesis protocol, but my final product yield is significantly lower than reported in the literature. What steps can I take to improve it?
A: Low yields can stem from several factors throughout the experimental process. A systematic approach is needed to identify the root cause. A low yield of 16.8% was reported for a cobalt cage complex synthesis, compared to the literature value of 55%, with potential causes identified as ineffective temperature control, loss of material during transfers, or incomplete precipitation.[11]
Troubleshooting Steps:
-
Reagent Quality: Ensure all starting materials, including the cobalt salt and ligands, are pure and dry. Hydrated salts, for example, should be accurately weighed to account for water content.
-
Reaction Temperature: Temperature control is often critical. Overheating can lead to decomposition, while insufficient heat may result in an incomplete reaction.[4][11] Use a temperature-controlled water or oil bath for precise heating.
-
Reaction Time: Ensure the reaction is allowed to proceed for the specified duration. Some complex formations or oxidation steps can be slow.
-
Precipitation/Crystallization: Incomplete precipitation is a common cause of low yield. Ensure the solution is sufficiently cooled, and consider adding an anti-solvent (a solvent in which your product is insoluble, like ethanol) to maximize product precipitation.[11][12]
-
Material Transfers: Be meticulous during transfers between flasks and during filtration to minimize mechanical loss of the product.[11]
Caption: Troubleshooting flowchart for diagnosing low product yield.
Problem 2: Product Contains Impurities
Q: My final product characterization (NMR, IR, etc.) shows the presence of unreacted starting materials or side products. How can I improve its purity?
A: Impurities are a common issue, often arising from incomplete reactions or the formation of undesired side products. Purification methods must be chosen based on the properties of the desired complex and the impurities.
Troubleshooting & Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid crystalline products. The choice of solvent is crucial; the ideal solvent dissolves the complex at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For example, Co(III) acetylacetonate (B107027) can be recrystallized from hot petroleum ether.[13]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can separate the desired complex from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). This technique can be performed under an inert atmosphere for air-sensitive compounds.[8]
-
Solvent Washing: Sometimes, impurities can be removed by washing the crude solid product with a solvent in which the desired complex is insoluble, but the impurities are soluble. For example, washing with cold ethanol (B145695) or water is a common step.[4][12]
-
Ion Exchange Chromatography: For ionic complexes, this technique can be highly effective for removing charged impurities or separating complexes with different charges.[14][15] It is a key technique in the industrial purification of cobalt from nickel.[15]
References
- 1. Synthesis and Characterization of Coordination Compounds | Chem Lab [chemlab.truman.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. chemvision.net [chemvision.net]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. Solvent-Induced Structural Diversity and Magnetic Research of Two Cobalt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. flinnsci.com [flinnsci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. odinity.com [odinity.com]
- 12. uvm.edu [uvm.edu]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrometallurgy & Metal recovery - Nickel/Cobalt purification [puritech.be]
Technical Support Center: Stabilizing Hexaaquacobalt(II) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of cobalt(II) hydroxide (B78521) from aqueous solutions of hexaaquacobalt(II), [Co(H₂O)₆]²⁺.
Frequently Asked Questions (FAQs)
Q1: Why is a precipitate forming in my pink hexaaquacobalt(II) solution?
A1: The pink color of your solution is characteristic of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺.[1][2][3] This complex ion is weakly acidic and can undergo hydrolysis, a reaction with water, where it donates a proton (H⁺) from one of its coordinated water molecules.[4][5] This equilibrium is sensitive to pH. If a base (a source of hydroxide ions, OH⁻) is introduced, it neutralizes the H⁺ ions, shifting the equilibrium to the right and leading to the formation of a neutral, insoluble complex, cobalt(II) hydroxide, Co(OH)₂.[5][6][7] This insoluble complex is what you observe as a blue or pink precipitate.[1][7]
Q2: At what pH does cobalt(II) hydroxide begin to precipitate?
A2: The precipitation of cobalt(II) hydroxide is highly dependent on the pH of the solution. Precipitation generally begins to occur in the pH range of 7.7 to 8.0.[8][9] As the pH increases further into the alkaline range, the precipitation becomes more complete.
Q3: How can I prevent the precipitation of cobalt(II) hydroxide?
A3: The primary method to prevent precipitation is to maintain a sufficiently acidic pH. By adding a strong acid (e.g., nitric acid or sulfuric acid), you increase the concentration of H⁺ ions in the solution. According to Le Châtelier's Principle, this shifts the hydrolysis equilibrium back towards the stable, soluble hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, thus preventing the formation of the hydroxide precipitate. For long-term stability, especially in complex matrices, using a chelating agent like EDTA can also be effective as it forms a stable, soluble complex with Co²⁺.[10]
Q4: What if I've already formed a cobalt(II) hydroxide precipitate? Can it be redissolved?
A4: Yes, in most cases. The precipitation reaction is reversible. By adding a strong acid, you can neutralize the hydroxide ions and shift the equilibrium back towards the soluble hexaaquacobalt(II) ion, causing the precipitate to dissolve.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| A blue or pink precipitate forms immediately upon addition of another reagent. | The added reagent is basic, causing a rapid increase in the local pH of the solution. | Add the reagent slowly while vigorously stirring. Consider pre-adjusting the pH of the hexaaquacobalt(II) solution to be more acidic before the addition. |
| The solution is initially clear but a precipitate forms over time. | The solution is not sufficiently acidic to counteract the natural, slow hydrolysis of the hexaaquacobalt(II) ion. This can be exacerbated by the absorption of atmospheric CO₂, which can slightly alter the pH. | Prepare the stock solution of the cobalt salt in a slightly acidic medium (e.g., 0.01 M strong acid). Store the solution in a tightly sealed container to minimize interaction with air. |
| The precipitate does not redissolve upon acidification. | The precipitate may have been oxidized. Under alkaline conditions and in the presence of air, cobalt(II) hydroxide can be oxidized to the more inert cobalt(III) hydroxide, which is less soluble in acid.[5] | Prevention is key. Work under an inert atmosphere (e.g., nitrogen or argon) if the solution will be made basic, even temporarily. Once formed, cobalt(III) hydroxide is very difficult to redissolve. |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the solubility of cobalt(II) hydroxide.
| Parameter | Value | Reference |
| Solubility Product Constant (Ksp) | 5.92 x 10⁻¹⁵ | [11] |
| Molar Solubility in Water | ~1.14 x 10⁻⁵ mol/L (calculated from Ksp) | |
| Solubility in Water | 3.20 mg/L | [12] |
| Precipitation pH Range | Starts around pH 7.7 - 8.0 | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidified Hexaaquacobalt(II) Solution
This protocol describes the preparation of a 0.1 M hexaaquacobalt(II) solution that is stabilized against hydroxide precipitation.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized water
-
0.1 M Nitric Acid (HNO₃)
Procedure:
-
Weighing: Accurately weigh out the required mass of the cobalt(II) salt to prepare the desired volume of a 0.1 M solution (e.g., 2.38 g of CoCl₂·6H₂O for 100 mL).
-
Dissolution: To a volumetric flask, add approximately half of the final desired volume of deionized water.
-
Acidification: Add a small, measured volume of 0.1 M nitric acid to the water to ensure the final solution is slightly acidic. A final pH of 4-5 is generally sufficient.
-
Solubilization: Add the weighed cobalt(II) salt to the acidified water in the flask.
-
Mixing: Swirl the flask gently until all the solid has completely dissolved. The solution should be a clear pink.
-
Final Volume: Carefully add deionized water to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.
Visual Guides
Caption: Equilibrium between soluble hexaaquacobalt(II) and its precipitate.
Caption: Troubleshooting workflow for cobalt hydroxide precipitation.
References
- 1. knockhardy.org.uk [knockhardy.org.uk]
- 2. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 3. knockhardy.org.uk [knockhardy.org.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand Exchange of hexaaquacobalt(II) ions with hydroxide ions [mail.almerja.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. meixi-mgo.com [meixi-mgo.com]
- 10. researchgate.net [researchgate.net]
- 11. Solved The Ksp of cobalt(II) hydroxide, Co(OH)2 , is 5.92 x | Chegg.com [chegg.com]
- 12. Cobalt(II) hydroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Air-Sensitive Cobalt(II) Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of air-sensitive cobalt(II) complexes.
Frequently Asked Questions (FAQs)
Q1: Why are many cobalt(II) complexes sensitive to air? A1: Cobalt(II) has a d⁷ electron configuration and is susceptible to oxidation to the more stable cobalt(III) (d⁶) state in the presence of oxygen.[1] This oxidation is often facilitated by certain ligands that can stabilize the higher oxidation state. The reaction with oxygen can lead to the formation of cobalt(III) species, peroxo or superoxo complexes, or even decomposition of the desired compound.[2]
Q2: What are the primary indicators of oxidation or decomposition in my reaction? A2: A common sign of oxidation is an unexpected color change. For example, many Co(II) complexes are blue or pink, while Co(III) complexes are often green, brown, or yellow.[1][3] The formation of insoluble precipitates, which could be cobalt oxides or hydroxides, is another strong indicator of product decomposition due to exposure to air or moisture.[4]
Q3: What is the difference between using a Schlenk line and a glovebox? A3: Both are used to handle air-sensitive materials by providing an inert atmosphere (typically nitrogen or argon).[5][6]
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Schlenk Line: Ideal for manipulations involving liquids, such as solvent transfers, reactions in solution, and filtrations. It is a versatile and common piece of equipment in synthetic labs.[7][8]
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Glovebox: Provides a more controlled and isolated environment, making it superior for handling and weighing solids, preparing reaction mixtures, and storing sensitive compounds long-term.[9][10] Gloveboxes maintain a very low oxygen and moisture level (often <1 ppm).[10]
Q4: Which inert gas should I use, Argon or Nitrogen? A4: Both are commonly used. Argon is denser than air, making it excellent for providing a protective "blanket" over a reaction mixture, as it is less easily displaced.[4][8] Nitrogen is often used for balloon atmospheres. For highly sensitive reactions, argon is generally preferred.
Q5: How can ligand design improve the air stability of my cobalt(II) complex? A5: The electronic and steric properties of ligands play a crucial role.
-
Steric Bulk: Bulky ligands can sterically hinder the approach of oxygen to the cobalt center, thereby increasing kinetic stability.[11]
-
Electronic Effects: Electron-withdrawing groups on the ligand can make the cobalt center more electron-poor and thus harder to oxidize, enhancing stability.[12] Conversely, strongly donating ligands may stabilize the Co(III) state, promoting oxidation.[13] Redox-active ligands can also be employed to delocalize electron density and stabilize the Co(II) state.[14]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidation: Starting materials, intermediates, or the final product may have been oxidized by trace oxygen.[4] | 1. Improve Inert Atmosphere Technique: Ensure all glassware is properly dried and purged. Use freeze-pump-thaw cycles to degas solvents thoroughly. Maintain a positive pressure of inert gas throughout the experiment.[5][15] 2. Check for Leaks: Ensure all joints and septa are well-sealed.[4] |
| Moisture Contamination: Water can lead to the formation of cobalt hydroxides or other undesired side products. | 1. Dry Glassware Rigorously: Oven-dry all glassware at >120°C overnight and cool under vacuum.[8] 2. Use Anhydrous Solvents: Use freshly distilled and deoxygenated solvents from a solvent purification system or distilled over an appropriate drying agent.[15] | |
| Product is Discolored (e.g., brown/black instead of expected color) | Oxidation: This is a primary indicator of oxidation from Co(II) to Co(III) or the formation of cobalt oxides.[4] | 1. Review Air-Free Technique: Re-evaluate all steps where the complex is handled to identify potential points of air exposure. 2. Purify Under Inert Atmosphere: Conduct all purification steps (e.g., crystallization, chromatography) under a stringent inert atmosphere.[16] |
| Ligand Decomposition: The ligand itself may be unstable under the reaction conditions. | 1. Check Ligand Stability: Run control experiments to confirm the stability of the free ligand under the reaction conditions. 2. Modify Reaction Conditions: Consider lowering the reaction temperature or changing the solvent. | |
| Difficulty Isolating a Solid Product (Oily or Gummy Product) | Impurities: Residual solvent or reaction byproducts can prevent crystallization. | 1. Thorough Washing: Wash the crude product with a degassed solvent in which the impurities are soluble but the product is not. 2. Recrystallization: Attempt recrystallization from a different degassed solvent system, potentially using vapor diffusion or layering techniques inside a glovebox.[17] |
| Incomplete Reaction: The presence of unreacted starting materials can interfere with isolation. | 1. Monitor Reaction: Use techniques like TLC or NMR (if possible) to monitor the reaction to completion. 2. Adjust Stoichiometry/Time: Consider adjusting the molar ratios of reactants or increasing the reaction time. | |
| Product Decomposes During Characterization | Sensitivity to Air/Moisture: The isolated product is highly unstable and decomposes upon brief exposure during sample preparation. | 1. Prepare Samples in a Glovebox: Prepare all samples for analysis (NMR, UV-Vis, etc.) inside a glovebox using deuterated solvents that have been degassed. 2. Seal Samples: Use sealed NMR tubes (e.g., J. Young tubes) or airtight cuvettes for analysis. |
Quantitative Data Summary
The stability of cobalt(II) complexes is highly dependent on the coordination environment. Below is a summary of stability data for representative complexes.
| Complex | Ligand Type | Coordination | Stability in Air | Reference |
| [Co(SPh)₄]²⁻ | Thiolate | Tetrahedral | Air-sensitive | [18] |
| [Co(TPA-R)]²⁺ | Tris(2-pyridylmethyl)amine | Octahedral | Stability enhanced by electron-withdrawing 'R' groups | [12] |
| [(cAAC)Co(II)(Cl)-dithiolene] | Carbene/Dithiolene | Tetrahedral | Crystalline form stable for over a week; THF solution stable for ~12-14 hours.[19] | [19] |
| [Co(salen)] | Schiff Base | Square Planar | Reacts reversibly with O₂; requires an axial base for catalytic oxidation.[2] | [2] |
| [FL₂Co]X₂ | Diamido | Tetracoordinate | Stable under ambient conditions due to electron-withdrawing substituents.[20] | [20] |
Experimental Protocols
Protocol 1: General Synthesis of an Air-Sensitive Co(II) Complex using a Schlenk Line
This protocol outlines a general procedure for a reaction performed under an inert atmosphere.
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., two-neck round-bottom flask, condenser, addition funnel) and dry in an oven (>120°C) for at least 4 hours, or preferably overnight.[8]
-
Assemble the hot glassware quickly and connect it to the Schlenk line.
-
Evacuate the glassware under high vacuum. If necessary, gently flame-dry the apparatus with a heat gun while under vacuum to remove adsorbed water.[8]
-
Refill the glassware with a positive pressure of dry argon or nitrogen. Repeat this vacuum/refill cycle at least three times.[21]
-
-
Reagent and Solvent Preparation:
-
Ensure all solid reagents are dried under vacuum prior to use.
-
Solvents must be anhydrous and deoxygenated. Use a solvent purification system or distill from an appropriate drying agent and degas using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times for maximum effectiveness.[5]
-
Bubbling: Bubble a stream of inert gas (Ar or N₂) through the solvent for at least 30 minutes.
-
-
-
Running the Reaction:
-
Add solid reagents to the reaction flask under a positive flow of inert gas.[21]
-
Transfer degassed solvents to the reaction flask via a cannula or a gas-tight syringe.[21]
-
Stir the reaction mixture at the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[7]
-
-
Workup and Isolation:
-
Filtration: To isolate a solid product, use a filter cannula (a long needle with filter paper or PTFE tape at the end) to transfer the supernatant liquid to another Schlenk flask, leaving the solid behind.[7]
-
Solvent Removal: Remove the solvent under vacuum, potentially using a cold trap to collect the condensate.[8]
-
Washing: Wash the isolated solid with a small amount of cold, degassed solvent.
-
Drying: Dry the final product thoroughly under high vacuum.
-
-
Storage:
-
Transfer the final product to a pre-dried vial or ampule inside a glovebox or under a strong positive flow of inert gas. Seal the container tightly. For long-term storage, sealing under vacuum or in a glovebox is recommended.[5]
-
Visual Guides
Experimental Workflow for Air-Sensitive Synthesis
The following diagram illustrates the typical workflow for synthesizing and handling an air-sensitive cobalt(II) complex using Schlenk techniques.
Caption: Workflow for synthesizing air-sensitive cobalt(II) complexes.
Troubleshooting Logic for Low Product Yield
This diagram provides a logical path for troubleshooting low yields in the synthesis of air-sensitive complexes.
Caption: Troubleshooting logic for low yields in air-sensitive synthesis.
References
- 1. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Syntheses, Characterization and Study of the Use of Cobalt (II) Schiff–Base Complexes as Catalysts for the Oxidation of Styrene by Molecular Oxygen [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Switching from Metal‐ to Ligand‐Based Oxidation in Cobalt Complexes with Redox‐Active Bisguanidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of High Oxidation States on Transition Metal Complexes [udspace.udel.edu]
- 15. ionicviper.org [ionicviper.org]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. Isolation and characterization of carbene-supported air stable Co(ii)-radical complexes with bileptic redox non-innocent ligands: stability, bonding, ring-opening copolymerization studies and photo-catalytic ring cyclization activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Hexaaquacobalt(II) Equilibrium Experiment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the influence of temperature on the hexaaquacobalt(II) equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the color change in the hexaaquacobalt(II) equilibrium experiment?
The color change is a visual representation of Le Chatelier's principle. The equilibrium involves two different complex ions of cobalt(II): the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is pink, and the tetrachlorocobalt(II) ion, [CoCl₄]²⁻, which is blue.[1][2][3] The equilibrium can be represented as:
[Co(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) + 6H₂O(l)
Changes in temperature shift the equilibrium position, favoring the formation of one complex over the other, resulting in a noticeable color change.[2]
Q2: How does temperature specifically affect the equilibrium?
The forward reaction, which forms the blue tetrachlorocobalt(II) complex, is endothermic, meaning it absorbs heat.[2][4][5][6] Therefore, according to Le Chatelier's principle:
-
Increasing the temperature (e.g., in a hot water bath) will shift the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex.[1][2][3][5][6]
-
Decreasing the temperature (e.g., in a cold bath) will shift the equilibrium to the left, favoring the formation of the pink [Co(H₂O)₆]²⁺ complex.[1][2]
Q3: What is the role of hydrochloric acid (HCl) in this experiment?
Hydrochloric acid serves as the source of chloride ions (Cl⁻). The concentration of chloride ions is a critical factor that influences the equilibrium position.[7] Increasing the concentration of Cl⁻ will shift the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex.[3][5][6]
Q4: Can other chloride salts be used instead of HCl?
Yes, other soluble chloride salts like sodium chloride (NaCl) can also be used to increase the chloride ion concentration and shift the equilibrium towards the blue complex.[8] However, using a strong acid like HCl also helps to suppress the formation of cobalt(II) hydroxide (B78521) precipitates.
Troubleshooting Guide
Problem 1: The solution does not turn a distinct blue when heated.
-
Possible Cause 1: Insufficient chloride ion concentration. The equilibrium may be too far to the left (pink side) to begin with.
-
Possible Cause 2: The temperature is not high enough. The forward reaction is endothermic, and a significant shift requires a sufficient increase in temperature.
-
Solution: Ensure your hot water bath is at a sufficiently high temperature (e.g., over 90°C) to observe a clear color change.[2]
-
-
Possible Cause 3: The initial concentration of cobalt(II) chloride is too low.
-
Solution: Prepare a new solution with a higher concentration of cobalt(II) chloride.
-
Problem 2: The solution appears purple or violet at room temperature.
-
Explanation: A purple or violet color indicates that there are significant amounts of both the pink [Co(H₂O)₆]²⁺ and blue [CoCl₄]²⁻ complexes present in the solution at equilibrium.[1] This is often the desired starting point for demonstrating the effects of temperature.
-
Action: No action is required if this is the intended starting color. If a more distinct pink or blue is desired at room temperature, you can adjust the chloride ion concentration accordingly by adding water (for pink) or a chloride source (for blue).[2]
Problem 3: A precipitate forms in the solution.
-
Possible Cause: Formation of cobalt(II) hydroxide. This can occur if the solution is not sufficiently acidic.
-
Solution: Add a small amount of hydrochloric acid to lower the pH and dissolve the precipitate.
-
Problem 4: Inconsistent or non-reproducible spectrophotometer readings.
-
Possible Cause 1: Temperature fluctuations. The absorbance is highly dependent on temperature.
-
Solution: Use a temperature-controlled cuvette holder in the spectrophotometer or ensure that the temperature of the solution is stable and accurately measured for each reading.
-
-
Possible Cause 2: Condensation on the cuvette. When measuring the absorbance of a cold solution, condensation can form on the outside of the cuvette, scattering light and leading to inaccurate readings.
-
Solution: Wipe the cuvette with a lint-free cloth immediately before placing it in the spectrophotometer.
-
-
Possible Cause 3: Incorrect wavelength selection.
-
Solution: Ensure you are measuring the absorbance at the λmax (wavelength of maximum absorbance) for the species of interest. The [Co(H₂O)₆]²⁺ complex has a λmax around 510 nm (absorbs green-blue light, appears pink), and the [CoCl₄]²⁻ complex has a λmax around 690 nm (absorbs orange light, appears blue).[9][10]
-
Data Presentation
Table 1: Hypothetical Equilibrium Constants (Kc) at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Absorbance at 690 nm | [CoCl₄]²⁻ (M) | [Co(H₂O)₆]²⁺ (M) | [Cl⁻] (M) | Kc | ln(Kc) |
| 25 | 298.15 | 0.003354 | 0.150 | 0.0025 | 0.0975 | 3.99 | 0.0010 | -6.908 |
| 35 | 308.15 | 0.003245 | 0.250 | 0.0042 | 0.0958 | 3.98 | 0.0018 | -6.320 |
| 45 | 318.15 | 0.003143 | 0.400 | 0.0067 | 0.0933 | 3.97 | 0.0031 | -5.776 |
| 55 | 328.15 | 0.003047 | 0.600 | 0.0100 | 0.0900 | 3.96 | 0.0051 | -5.279 |
| 65 | 338.15 | 0.002957 | 0.850 | 0.0142 | 0.0858 | 3.94 | 0.0081 | -4.816 |
Note: This table contains hypothetical data for illustrative purposes. Actual experimental values will vary based on initial concentrations.
Experimental Protocols
Spectrophotometric Determination of the Equilibrium Constant (Kc)
This protocol outlines the steps to determine the equilibrium constant for the hexaaquacobalt(II) equilibrium at various temperatures.
1. Preparation of Solutions:
- Prepare a stock solution of known concentration of cobalt(II) chloride in a solution of hydrochloric acid (e.g., 0.1 M CoCl₂ in 4 M HCl).[11]
- Prepare a reference solution containing only the pink [Co(H₂O)₆]²⁺ by dissolving CoCl₂ in deionized water.
- Prepare a reference solution containing only the blue [CoCl₄]²⁻ by dissolving CoCl₂ in a high concentration of HCl (e.g., 12 M).
2. Determination of Molar Absorptivity:
- Using a spectrophotometer, measure the absorbance of the pink and blue reference solutions at the λmax of the [CoCl₄]²⁻ complex (approximately 690 nm).
- Calculate the molar absorptivity (ε) for each species at this wavelength using the Beer-Lambert law (A = εbc).
3. Data Collection at Various Temperatures:
- Place the equilibrium solution in a cuvette.
- Submerge the cuvette in a water bath at a specific temperature (e.g., 25°C) and allow it to equilibrate.[11]
- Quickly dry the cuvette and measure its absorbance at 690 nm. Record the temperature and absorbance.[9]
- Repeat this process for a range of temperatures (e.g., in 10°C increments up to 70°C).[9]
4. Calculation of Kc:
- For each temperature, use the measured absorbance and the molar absorptivity values to calculate the equilibrium concentrations of [Co(H₂O)₆]²⁺ and [CoCl₄]²⁻.[12]
- Calculate the equilibrium concentration of [Cl⁻].
- Calculate the equilibrium constant, Kc, using the expression: Kc = [CoCl₄²⁻] / ([Co(H₂O)₆²⁺][Cl⁻]⁴)
5. Thermodynamic Analysis (Van't Hoff Plot):
- Plot ln(Kc) versus 1/T (in Kelvin).[11]
- The slope of the resulting line will be equal to -ΔH°/R, and the y-intercept will be equal to ΔS°/R, where R is the ideal gas constant. This allows for the determination of the standard enthalpy and entropy changes for the reaction.[10]
Mandatory Visualization
Caption: Experimental workflow for thermodynamic analysis of the hexaaquacobalt(II) equilibrium.
References
- 1. E720: Effect of temperature - [Co(H2O)6]^2+/[CoCl4]^2- | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 2. The equilibrium between two coloured cobalt species | Demonstration | RSC Education [edu.rsc.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. Co(H2O)6 2+/ CoCl4 2- Equilibrium Demonstration Sheet [chemed.chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. experimental chemistry - Calculating Equilibrium Constant in Cobalt Chloride Equilibrium - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Solvent Selection for Hexaaquacobalt(II) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaaquacobalt(II) complexes. Proper solvent selection is critical for controlling reaction pathways, ensuring solubility of reactants, and achieving desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the starting hexaaquacobalt(II) complex and what are its key properties?
A1: The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the form cobalt(II) typically takes in aqueous solutions and in its hydrated solid salts, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O). In aqueous solution, it imparts a characteristic pink color.[1] This octahedral complex is the starting point for many reactions involving cobalt(II).
Q2: I dissolved my hydrated cobalt(II) salt in an organic solvent and the color changed from pink to blue. What does this indicate?
A2: A color change from pink to blue upon dissolving a hydrated cobalt(II) salt, such as cobalt(II) chloride, in an organic solvent like ethanol (B145695) or acetone (B3395972) is a strong indication of a change in the coordination geometry around the cobalt(II) center.[2][3] The pink color is characteristic of the octahedral [Co(H₂O)₆]²⁺ complex, while the blue color typically signifies the formation of a tetrahedral complex, such as [CoCl₄]²⁻ or a mixed-ligand species where solvent molecules have displaced some of the water and/or chloride ions are coordinating.[1][2] This is a common ligand exchange reaction.
Q3: Why is the choice of solvent so critical for my hexaaquacobalt(II) reaction?
A3: The solvent can significantly influence the reaction's outcome in several ways:
-
Solubility: It must dissolve not only the cobalt salt but also other reactants to ensure a homogeneous reaction mixture.
-
Ligand Participation: The solvent molecules themselves can act as ligands, competing with water and other reagents to coordinate with the cobalt(II) center. This can lead to the formation of different complex species.
-
Reaction Pathway: The solvent can alter the stability of reactants, intermediates, and products, thereby influencing the reaction mechanism and the final product distribution. For instance, using different solvents like methanol (B129727) versus acetonitrile (B52724) can lead to structurally distinct cobalt(II) complexes.
-
Oxidation State Stability: The solvent can affect the redox potential of the Co(II)/Co(III) couple. In the presence of certain ligands, like ammonia, Co(II) is more easily oxidized to Co(III), a process that can be influenced by the solvent environment.[4]
Q4: Can I use aprotic polar solvents like DMSO or DMF for my reactions? What should I be aware of?
A4: Yes, aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can be used. They are good solvents for many salts. However, be aware that these solvents are also effective ligands and can displace the coordinated water molecules. The high donor ability of these solvents can lead to the formation of new solvated cobalt(II) complexes. It is also important to consider the presence of residual water in these solvents, as it can still participate in the coordination sphere.
Q5: My reaction is not proceeding as expected in an organic solvent. What are some common troubleshooting steps?
A5: If you are encountering issues, consider the following:
-
Check Solubility: Ensure all reactants are fully dissolved. If not, you may need to try a different solvent or a solvent mixture.
-
Water Content: The amount of water present, both from the hydrated salt and as an impurity in the solvent, can be a critical variable. For reactions sensitive to water, consider using an anhydrous cobalt(II) salt and a dry solvent.
-
Solvent-Ligand Competition: If an unexpected product is forming, it's possible the solvent is participating in the reaction as a ligand. Consider a less coordinating solvent if you want to favor the reaction with your intended ligand.
-
Temperature Effects: The equilibrium between different cobalt(II) complexes (e.g., octahedral and tetrahedral) can be temperature-dependent.[2] Running the reaction at a different temperature might favor the desired product.
Data Presentation
Table 1: Solubility of Common Cobalt(II) Salts in Various Solvents
| Solvent | Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) |
| Water | 52.9 g/100 mL (at 20°C)[4] | 134 g/100 mL[5][6] |
| Methanol | 38.5 g/100 mL[4] | Soluble |
| Ethanol | Soluble[4] | Soluble[6] |
| Acetone | Slightly soluble (8.6 g/100 mL)[4] | Soluble[6] |
| Acetonitrile | Soluble | Soluble |
| DMSO | Soluble | Soluble |
| DMF | Soluble | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Selecting an Appropriate Solvent
-
Define Reaction Requirements:
-
Identify all reactants and their expected products.
-
Determine the desired reaction temperature.
-
Consider the work-up and purification strategy.
-
-
Initial Solvent Screening (Small Scale):
-
Based on the polarity of your reactants, select a range of candidate solvents (polar protic, polar aprotic, nonpolar).
-
In separate small test tubes, add a small amount of your hexaaquacobalt(II) salt and each of your other reactants.
-
Add a small volume (e.g., 1 mL) of a candidate solvent to each test tube and observe the solubility of all components. A good solvent should dissolve all reactants.[7]
-
Note any color changes upon dissolution of the cobalt salt, as this can indicate a change in its coordination sphere.
-
-
Test Reaction (Small Scale):
-
For the solvents that successfully dissolve all reactants, perform a small-scale test reaction.
-
Monitor the reaction for color changes, precipitate formation, and product formation (e.g., by TLC or a quick spectroscopic measurement).
-
-
Evaluate and Optimize:
Protocol 2: Preparation of a Stock Solution of Hexaaquacobalt(II) Salt in a Non-Aqueous Solvent
-
Select the Appropriate Hydrated Salt: Choose a cobalt(II) salt with an anion that is compatible with your reaction (e.g., chloride, nitrate).
-
Determine the Required Mass: To prepare a solution of a specific molarity, calculate the required mass of the hydrated salt, making sure to use its full molecular weight (including the water of hydration).
-
Dissolution:
-
Add the weighed salt to a volumetric flask.
-
Add a portion of the desired organic solvent and swirl to dissolve the salt. A magnetic stirrer can be beneficial, especially for salts that dissolve slowly.
-
Observe any color changes during dissolution.
-
-
Dilution to Final Volume: Once the salt is completely dissolved, carefully add more of the solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
Mandatory Visualizations
Caption: A workflow diagram for selecting the appropriate solvent.
Caption: Equilibrium between hexaaquacobalt(II) and tetrachlorocobaltate(II).
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. lobachemie.com [lobachemie.com]
- 6. You are being redirected... [bio-world.com]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
dealing with hygroscopic nature of cobalt(II) chloride hexahydrate
Technical Support Center: Cobalt(II) Chloride Hexahydrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound cobalt(II) chloride hexahydrate.
Frequently Asked Questions (FAQs)
Q1: My container of cobalt(II) chloride hexahydrate has turned from a distinct pink to a pale, wet-looking solid. What happened?
A1: This indicates that the compound has absorbed a significant amount of moisture from the atmosphere. Cobalt(II) chloride hexahydrate is deliquescent, meaning it can absorb enough water from the air to dissolve in its own water of crystallization.[1][2] To prevent this, always ensure the container is tightly sealed and stored in a dry environment.[3][4]
Q2: I'm trying to weigh the powder, but the mass keeps increasing on the balance. How can I get an accurate measurement?
A2: This is a classic problem when handling highly hygroscopic materials.[5] The powder is actively absorbing moisture from the air, causing the weight to increase. To mitigate this, you must minimize the compound's exposure to the ambient atmosphere.[6] Work quickly, use a weighing bottle with a ground-glass stopper, or weigh the material inside a glove box with a controlled, low-humidity atmosphere.[5] For applications where precision is critical, consider preparing a stock solution from the entire contents of a new bottle and then using aliquots of the solution.[5]
Q3: The cobalt(II) chloride hexahydrate powder has formed hard clumps. Is it still usable?
A3: Yes, it is likely still usable, but the clumping indicates water absorption.[6] This can make it difficult to handle and weigh accurately.[7] Depending on your experimental requirements, you may need to dry the compound to return it to a free-flowing powder and ensure the correct hydration state. You can gently break up the clumps with a spatula before use, but be aware that the water content will be higher than specified.[6]
Q4: Can I dry cobalt(II) chloride hexahydrate to its anhydrous form? If so, how?
A4: Yes, you can prepare the anhydrous form by carefully heating the hexahydrate.[2] However, the heating process must be gradual.[2] Rapid or excessive heating can lead to the formation of cobalt oxide or an insoluble oxychloride, compromising the sample.[2] A common laboratory method involves gentle heating in an oven, potentially under a vacuum, at temperatures between 150–160 °C.[8]
Q5: What are the ideal storage conditions for cobalt(II) chloride hexahydrate?
A5: The compound must be stored in a tightly sealed, airtight container to protect it from atmospheric moisture.[4][6] The storage area should be cool, dry, and well-ventilated.[9][10] For long-term storage or in high-humidity environments, keeping the container inside a desiccator with a suitable drying agent is highly recommended.[5][11]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Unexpected Color Change | The compound is absorbing atmospheric moisture, leading to a change in its hydration state. The anhydrous form is blue, the dihydrate is purple, and the hexahydrate is pink.[1][12][13] | Immediately seal the container and store it in a desiccator. If your experiment requires a specific hydrate, you may need to dry the material under controlled conditions. |
| Inaccurate Weight | The hygroscopic nature of the compound causes it to rapidly absorb water from the air during weighing. | Use a glove box with a controlled dry atmosphere for weighing. Alternatively, work quickly and use a tared, sealed weighing vessel. For solutions, preparing a stock solution from a full container can provide better accuracy.[5] |
| Poor Powder Flow / Caking | The material has absorbed moisture, causing particles to clump together.[6][7] | Use a dry spatula to break up clumps inside a low-humidity environment (e.g., a glove box). For future prevention, ensure storage containers are always tightly sealed and consider storing them with a desiccant.[14] |
| Compound Appears "Melted" | The hexahydrate is deliquescent and has absorbed enough atmospheric water to dissolve into a saturated solution.[1][2] | The material can be recovered by carefully heating it to drive off the excess water.[2] The resulting hydration state will depend on the final temperature and duration of heating. |
Data Presentation: Properties of Cobalt(II) Chloride Hydrates
The properties of cobalt(II) chloride change significantly with its degree of hydration. This is most visibly noted by the change in color.[1]
| Property | Anhydrous | Dihydrate | Hexahydrate |
| Chemical Formula | CoCl₂ | CoCl₂·2H₂O | CoCl₂·6H₂O |
| Molar Mass | 129.84 g/mol [1] | 165.87 g/mol [1] | 237.93 g/mol [1][15] |
| Appearance | Blue crystals[1][16] | Purple / Violet-blue crystals[1][12] | Rose-red / Pink crystals[1][4] |
| Density | 3.356 g/cm³[1][4] | 2.477 g/cm³[1][4] | 1.924 g/cm³[1][4] |
| Melting Point | 726 °C[1] | ~100 °C (decomposes)[1][4] | ~86 °C (decomposes)[1][4] |
Experimental Protocols
Protocol 1: Standard Procedure for Weighing Hygroscopic Cobalt(II) Chloride
-
Place a sealed container of cobalt(II) chloride hexahydrate and all necessary labware (weighing boat, spatula) inside a desiccator and allow them to equilibrate for at least 30 minutes.
-
If available, perform the weighing inside a glove box with a controlled nitrogen or argon atmosphere.
-
If a glove box is not available, work quickly to minimize atmospheric exposure.
-
Place the weighing boat on the analytical balance and tare it.
-
Briefly open the main container, quickly transfer an approximate amount of the compound to the weighing boat, and immediately reseal the main container.
-
Record the mass. Avoid making adjustments on the open balance pan. If adjustments are needed, remove the weighing boat, make the adjustment, and re-weigh.
-
Immediately transfer the weighed compound to your reaction vessel or solvent.
Protocol 2: Controlled Dehydration of Cobalt(II) Chloride Hexahydrate
-
Spread a thin layer of cobalt(II) chloride hexahydrate in a shallow glass dish (e.g., a watch glass or evaporating dish).
-
Place the dish in a vacuum oven.
-
Gently heat the sample under a partial vacuum. It is critical to heat slowly to avoid forming oxides.[2]
-
To obtain the dihydrate (purple), heat to approximately 50-60 °C until the color change is complete.
-
To obtain the anhydrous form (blue), gradually increase the temperature to 120-140 °C.[17]
-
-
Once the dehydration is complete (indicated by a uniform color), turn off the heat and allow the sample to cool to room temperature under vacuum.
-
Immediately transfer the cooled, anhydrous powder to a desiccator for storage.
Visualizations
References
- 1. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Cobalt chloride hexahydrate - Safety Data Sheet [chemicalbook.com]
- 4. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. preclaboratories.com [preclaboratories.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Cobaltous chloride hexahydrate | Cl2Co.6H2O | CID 24643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. brainly.com [brainly.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Analysis of the Thermodynamic Stability of Hexaaquacobalt(II) and Hexaaquanickel(II) Complexes
A comprehensive comparison of the thermodynamic stability of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and hexaaquanickel(II), [Ni(H₂O)₆]²⁺, reveals a greater stability for the nickel complex. This difference is a cornerstone of transition metal chemistry, primarily explained by the electronic configurations of the central metal ions and quantified by their respective positions in the Irving-Williams series. This guide provides a detailed analysis of their relative stabilities, supported by theoretical principles and experimental methodologies.
Relative Stability: The Irving-Williams Series
The relative stability of divalent, first-row transition metal complexes follows a well-established trend known as the Irving-Williams series. This series, which is largely independent of the nature of the ligand, describes the change in the stability of high-spin complexes as the metal ion is varied. The generally observed order is:
Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)
According to this series, the stability of the complexes increases from manganese(II) to copper(II), before decreasing with zinc(II).[1][2][3] Consequently, hexaaquanickel(II) is predicted to be, and is experimentally found to be, more thermodynamically stable than hexaaquacobalt(II).
Quantitative Comparison of Stability
While the concept of an overall stability constant (log β) for a metal aqua ion in aqueous solution is not typically expressed in the same manner as for complexes with other ligands (as water is the solvent), the relative stabilities are well-documented through extensive experimental data on ligand substitution reactions. The stability of the aqua complex serves as a reference point. The greater stability of [Ni(H₂O)₆]²⁺ means that more energy is required to replace the coordinated water molecules with other ligands compared to [Co(H₂O)₆]²⁺.
Theoretical Basis for Stability Differences: Crystal Field Theory
The enhanced stability of hexaaquanickel(II) over hexaaquacobalt(II) can be rationalized using Crystal Field Theory (CFT). This model considers the electrostatic interactions between the metal d-orbitals and the ligands. In an octahedral field, such as in the hexaaqua complexes, the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these levels is the crystal field splitting energy (Δₒ).
The distribution of electrons within these orbitals leads to a net energy stabilization known as the Crystal Field Stabilization Energy (CFSE).[4][5] Water is a weak-field ligand, resulting in high-spin complexes for both Co(II) and Ni(II).
-
Hexaaquacobalt(II), [Co(H₂O)₆]²⁺: Cobalt(II) is a d⁷ ion. In a high-spin octahedral field, the electron configuration is t₂g⁵ eg².
-
Hexaaquanickel(II), [Ni(H₂O)₆]²⁺: Nickel(II) is a d⁸ ion. In a high-spin octahedral field, the electron configuration is t₂g⁶ eg².
The CFSE for these configurations is calculated as follows:
| Complex | Metal Ion | d-electron Configuration | High-Spin Octahedral Configuration | CFSE Calculation | CFSE Value |
| Hexaaquacobalt(II) | Co²⁺ | d⁷ | t₂g⁵ eg² | (5 × -0.4Δₒ) + (2 × +0.6Δₒ) | -0.8Δₒ |
| Hexaaquanickel(II) | Ni²⁺ | d⁸ | t₂g⁶ eg² | (6 × -0.4Δₒ) + (2 × +0.6Δₒ) | -1.2Δₒ |
As shown in the table, the CFSE for [Ni(H₂O)₆]²⁺ (-1.2Δₒ) is more negative than that for [Co(H₂O)₆]²⁺ (-0.8Δₒ), indicating that the d-electrons in the nickel complex contribute to a greater overall stabilization. This higher CFSE is a major contributing factor to the greater thermodynamic stability of hexaaquanickel(II).
Caption: Factors influencing the relative stability of hexaaquacobalt(II) and hexaaquanickel(II).
Experimental Protocol for Determining Stability Constants
The stability constants of metal complexes are typically determined by monitoring changes in solution properties upon complex formation. Potentiometric pH titration is a widely used and accurate method. While the direct determination for the formation of the aqua ion itself is not standard, the following protocol for a general metal-ligand system illustrates the methodology.
Objective: To determine the stepwise stability constants of a metal-ligand complex (e.g., Ni²⁺ with an amino acid) in aqueous solution.
Materials:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostated reaction vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the metal salt (e.g., 0.01 M Ni(NO₃)₂)
-
Solution of the ligand (e.g., 0.02 M glycine)
-
Solution of a strong acid (e.g., 0.1 M HNO₃)
-
Inert salt solution to maintain constant ionic strength (e.g., 1.0 M KNO₃)
-
Deionized, CO₂-free water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
-
Preparation of Titration Mixtures: Prepare the following solutions in the thermostated vessel:
-
Mixture A (Acid Blank): A known volume of standard strong acid and inert salt solution, diluted to a fixed total volume with deionized water.
-
Mixture B (Ligand Blank): The same quantities as in Mixture A, plus a known volume of the ligand solution.
-
Mixture C (Metal-Ligand): The same quantities as in Mixture B, plus a known volume of the metal salt solution.
-
-
Titration:
-
Titrate each mixture separately with the standardized strong base solution.
-
After each addition of a small increment of the base, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become negligible.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each of the three titrations.
-
From the titration curves, the protonation constants of the ligand can be determined from the data for mixtures A and B.
-
The data from all three titrations are then used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at various pH values.
-
The stepwise stability constants (K₁, K₂, etc.) are then determined by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L]) or by using computer programs that refine the stability constants by minimizing the difference between the experimental and calculated pH values.
-
References
A Comparative Guide to Spectrophotometric Methods for the Determination of Cobalt(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various spectrophotometric methods for the quantitative determination of cobalt(II). The performance of different chromogenic reagents is evaluated based on key validation parameters, with supporting experimental data summarized for easy comparison. Detailed experimental protocols for the validation of a spectrophotometric method are also provided.
Performance Comparison of Spectrophotometric Methods
The selection of a suitable spectrophotometric method for cobalt(II) determination depends on factors such as sensitivity, the concentration range of the analyte, and the matrix of the sample. The following tables summarize the key performance indicators of several methods reported in the scientific literature.
| Reagent | λmax (nm) | pH Range | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Reference |
| 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone (HNAHBH) | 425 | - | 0.118–3.534 | 2.3 × 10⁴ | - | [1] |
| Cyanex 923 | 635 | - | 58.9 - 589.0 | 6.79 x 10² | 0.088 | [2] |
| Hydroxytriazenes | 393-417 | 5.5-7.9 | - | - | - | [3] |
| 2,6-Dithiolphenol (DP) derivatives | 550-560 | 4.1-5.6 | 0.05-3.2 | (2.56-3.15) x 10⁴ | - | [4] |
| [2-(4-Methoxyphenyl) Azo (4,5-Dipheny Imidazole)] (MPAI) | 491 | 9 | 3.00–50.00 | 0.2703 x 10⁴ | 0.0021 | [5] |
| 4-Salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one (SMMT) | 400 | 4 | 8-32 | 4.612 × 10² | 5.5 × 10⁻³ | [6] |
| 4,4′-Diazobenzenediazoaminoazobenzene (BBDAB) | - | - | 0–0.28 | 1.72 × 10⁵ | 0.00035 | [7] |
| 3-(2v-thiazolylazo)-2,6-diaminopyridine (TADAP) | 598 | 10 | 0.118-0.707 | 1.52 × 10⁴ | - | [8] |
| 1-phenyl-2-(thiophen-2-ylmethylene) hydrazine (B178648) (PTMH) | 386 | 6 | 0.14-5.8 | - | - | [9] |
| Ethyl Cyano(2-Methyl Carboxylate Phenyl Azo Acetate) (ECA) | 656 | 0.1 M HCl | 5-60 | 1.5263 × 10³ | - | [10] |
| Reagent | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone (HNAHBH) | 0.04 | - | [1] |
| [2-(4-Methoxyphenyl) Azo (4,5-Dipheny Imidazole)] (MPAI) | 2.083 | 6.309 | [5] |
| 3-(2v-thiazolylazo)-2,6-diaminopyridine (TADAP) | 0.031 | - | [8] |
Experimental Protocols for Method Validation
The validation of a spectrophotometric method ensures its reliability for the intended application. The following are detailed methodologies for key validation experiments.
1. Preparation of Standard Solutions
-
Stock Solution: A standard stock solution of cobalt(II) is typically prepared by dissolving a known weight of a high-purity cobalt salt (e.g., Co(NO₃)₂·6H₂O or CoCl₂·6H₂O) in distilled or deionized water.[6][10] A small amount of acid may be added to prevent hydrolysis.
-
Working Solutions: A series of working standard solutions are prepared by appropriate dilution of the stock solution with the same solvent.[6]
2. Determination of Maximum Wavelength (λmax)
-
A solution of the cobalt(II) complex is prepared by mixing a known concentration of cobalt(II) with the chromogenic reagent under the optimal reaction conditions (e.g., pH, reagent concentration).
-
The absorbance of this solution is measured over a range of wavelengths using a spectrophotometer.[6]
-
The wavelength at which the maximum absorbance is observed is the λmax and is used for all subsequent measurements.[6]
3. Linearity and Calibration Curve
-
A series of solutions with increasing concentrations of cobalt(II) are prepared from the working standard solutions.
-
The color is developed according to the specific method's procedure (e.g., addition of reagent, buffer, and allowing time for reaction).
-
The absorbance of each solution is measured at the predetermined λmax against a reagent blank.[3]
-
A calibration curve is constructed by plotting the absorbance values against the corresponding cobalt(II) concentrations.[3]
-
The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should be close to 1.[2]
4. Accuracy
-
The accuracy of the method is determined by analyzing a standard reference material or by performing recovery studies on spiked samples.
-
For recovery studies, a known amount of cobalt(II) is added to a sample, and the sample is analyzed before and after the addition.
-
The percentage recovery is calculated to assess the accuracy.
5. Precision
-
Repeatability (Intra-day precision): The absorbance of multiple preparations of the same cobalt(II) concentration is measured on the same day and by the same analyst. The relative standard deviation (RSD) is then calculated.[3]
-
Intermediate Precision (Inter-day precision): The experiment is repeated on different days to assess the variation in results. The RSD is calculated from the results obtained on different days.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated as 3 times the standard deviation of the blank or the regression line's standard deviation divided by the slope of the calibration curve.
-
LOQ: The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated as 10 times the standard deviation of the blank or the regression line's standard deviation divided by the slope of the calibration curve.[5]
7. Robustness
-
The robustness of the method is evaluated by intentionally varying experimental parameters such as pH, reagent concentration, and temperature and observing the effect on the absorbance.
-
A method is considered robust if small variations in these parameters do not significantly affect the results.
8. Selectivity (Interference Studies)
-
The effect of foreign ions that are commonly associated with cobalt(II) in various samples is studied.
-
Solutions containing a fixed concentration of cobalt(II) and varying concentrations of potentially interfering ions are prepared.
-
The absorbance is measured and compared with the absorbance of the cobalt(II) solution alone to determine the tolerance limit of each interfering ion.[5]
Visualizing the Validation Process
The following diagrams illustrate the general workflow for validating a spectrophotometric method and the logical relationship between the key validation parameters.
Caption: General workflow for the validation of a spectrophotometric method.
Caption: Interrelationship of key validation parameters in spectrophotometry.
References
- 1. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extractive spectrophotometric determination of Cobalt(II) in synthetic and pharmaceutical samples using Cyanex 923 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Spectrophotometric Determination of Cobalt(II) Using the Chromogenic Reagent 4,4′-Diazobenzenediazoaminoazobenzene in a Micellar Surfactant Medium - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. thaiscience.info [thaiscience.info]
- 9. sciencescholar.us [sciencescholar.us]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Comparative Analysis of Hexaaquacobalt(II) and Tetrachlorocobaltate(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of two common cobalt(II) complexes: the octahedral hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and the tetrahedral tetrachlorocobaltate(II), [CoCl₄]²⁻. The distinct differences in their geometry, electronic structure, and magnetic properties, arising from the different ligand environments, are detailed below with supporting experimental data and protocols.
Physicochemical Properties: A Tabulated Comparison
The following tables summarize the key quantitative data for the two cobalt(II) complexes, highlighting their fundamental differences.
| Property | Hexaaquacobalt(II), [Co(H₂O)₆]²⁺ | Tetrachlorocobaltate(II), [CoCl₄]²⁻ |
| Appearance | Pink solid (hydrated salts) or pink aqueous solution[1][2] | Blue solid (as a salt) or intense blue solution[1][2] |
| Coordination Geometry | Octahedral[3] | Tetrahedral[4][5] |
| Coordination Number | 6 | 4 |
| Ligands | 6 x H₂O (weak-field ligand)[2][6] | 4 x Cl⁻ (weak-field ligand)[2] |
| Electronic Configuration | High-spin d⁷ (t₂g⁵ eg²)[6] | High-spin d⁷ (e³ t₂⁴)[7] |
| Number of Unpaired e⁻ | 3[8] | 3[3] |
Table 1: General Properties of Hexaaquacobalt(II) and Tetrachlorocobaltate(II).
| Spectroscopic / Magnetic Property | Hexaaquacobalt(II), [Co(H₂O)₆]²⁺ | Tetrachlorocobaltate(II), [CoCl₄]²⁻ |
| λₘₐₓ (Visible) | ~512 nm[9] | ~690 nm[10] |
| Molar Absorptivity (ε) | ~4.84 L mol⁻¹ cm⁻¹[9] | Significantly higher than [Co(H₂O)₆]²⁺ (typically > 100 L mol⁻¹ cm⁻¹) |
| Electronic Transition | ⁴T₁g(F) → ⁴T₁g(P) (Laporte forbidden, weak)[6] | ⁴A₂(F) → ⁴T₁(P) (Laporte partially allowed, strong)[11] |
| Magnetic Moment (μ_eff) | Spin-only: 3.87 B.M. Experimental: 4.3 – 5.2 B.M. (due to orbital contribution)[8][12] | Spin-only: 3.87 B.M. Experimental: 4.4 – 4.8 B.M. (significant orbital contribution)[7] |
Table 2: Spectroscopic and Magnetic Data for Hexaaquacobalt(II) and Tetrachlorocobaltate(II).
Equilibrium and Interconversion
In aqueous solutions containing chloride ions, hexaaquacobalt(II) and tetrachlorocobaltate(II) exist in a reversible equilibrium. The position of this equilibrium is sensitive to both the concentration of chloride ions and the temperature, a classic demonstration of Le Châtelier's principle.[13]
[Co(H₂O)₆]²⁺ (aq) + 4 Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq) + 6 H₂O (l)
The forward reaction, forming the tetrachlorocobaltate(II) complex, is endothermic. Therefore, increasing the temperature shifts the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex. Conversely, adding excess water will shift the equilibrium to the left, regenerating the pink [Co(H₂O)₆]²⁺ complex.
Caption: Equilibrium between hexaaquacobalt(II) and tetrachlorocobaltate(II).
Experimental Protocols
Synthesis
Protocol 1: Preparation of Hexaaquacobalt(II) Chloride Solution (0.1 M)
-
Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, M.W. 237.93 g/mol ), deionized water, 100 mL volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh 2.38 g of CoCl₂·6H₂O.
-
Transfer the solid to the 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity. The resulting solution is approximately 0.1 M [Co(H₂O)₆]²⁺ and will be pink.
-
Protocol 2: In-situ Preparation of Tetrachlorocobaltate(II)
-
Materials: 0.1 M [Co(H₂O)₆]²⁺ solution (from Protocol 1), concentrated hydrochloric acid (~12 M HCl), test tube or beaker.
-
Procedure:
-
Place 5 mL of the 0.1 M [Co(H₂O)₆]²⁺ solution into a test tube.
-
In a fume hood, carefully and slowly add concentrated HCl dropwise to the pink solution while gently swirling.
-
Observe the color change from pink to violet and finally to an intense blue, indicating the formation of the [CoCl₄]²⁻ complex. The high concentration of chloride ions shifts the equilibrium to favor the product.
-
Characterization
Protocol 3: UV-Visible Spectroscopic Analysis
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Procedure:
-
Record the UV-Vis spectrum of the 0.1 M [Co(H₂O)₆]²⁺ solution from 350 nm to 800 nm, using deionized water as a blank. Identify the λₘₐₓ, which should be around 512 nm.[9] Note the low absorbance value.
-
Record the UV-Vis spectrum of the blue [CoCl₄]²⁻ solution prepared in Protocol 2. A 1:10 dilution with concentrated HCl may be necessary to bring the absorbance within the instrument's linear range. Use concentrated HCl as the blank.
-
Identify the characteristic absorption bands for the tetrahedral complex, noting the λₘₐₓ around 690 nm and the significantly higher molar absorptivity compared to the hexaaqua complex.[10]
-
Protocol 4: Determination of Magnetic Susceptibility (Evans Method)
-
Instrumentation: NMR spectrometer, Evans balance tubes.
-
Procedure:
-
Prepare a reference tube containing a known solvent (e.g., D₂O) with a small amount of an internal standard (e.g., tert-butanol).
-
Prepare a sample tube containing a solution of the cobalt complex (e.g., 0.1 M [Co(H₂O)₆]²⁺ in D₂O) with the same concentration of the internal standard.
-
Acquire the ¹H NMR spectrum for both the reference and the sample tubes.
-
Measure the chemical shift difference (Δδ) of the internal standard between the two spectra.
-
Calculate the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff) using the appropriate equations, which relate Δδ to the concentration and temperature of the sample.[1] This method can be applied to both complexes, using appropriate solvents.
-
Caption: Experimental workflow for synthesis and characterization of cobalt complexes.
Ligand Field Theory and Electronic Structure
The observed differences in color and magnetic properties are explained by Ligand Field Theory (LFT). The arrangement and nature of the ligands dictate how the d-orbitals of the central Co²⁺ ion are split in energy.
-
[Co(H₂O)₆]²⁺ (Octahedral): The six water ligands create an octahedral field, splitting the d-orbitals into a lower energy t₂g set and a higher energy e_g set. Water is a weak-field ligand, resulting in a small energy gap (Δₒ). For a d⁷ ion, this leads to a high-spin configuration (t₂g⁵ e_g²) with three unpaired electrons. The electronic transitions are Laporte-forbidden, leading to low molar absorptivity and a pale pink color.[3][6]
-
[CoCl₄]²⁻ (Tetrahedral): The four chloride ligands create a tetrahedral field, which has an inverted and smaller splitting pattern (Δₜ) compared to octahedral. The d-orbitals split into a lower energy e set and a higher energy t₂ set. The smaller splitting energy ensures a high-spin configuration (e³ t₂⁴) with three unpaired electrons. The lack of a center of symmetry in the tetrahedral geometry partially relaxes the Laporte selection rule, resulting in much more intense d-d transitions and the characteristic deep blue color.[3][11]
Caption: d-orbital splitting diagrams for high-spin Co(II) complexes.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 3. Magnetic Moments [wwwchem.uwimona.edu.jm]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
A Comparative Guide to Distinguishing Cobalt(II) and Cobalt(III) using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cobalt(II) and cobalt(III) complexes using UV-Visible (UV-Vis) spectroscopy. It offers detailed experimental protocols, comparative data, and theoretical explanations to aid in the differentiation of these two oxidation states of cobalt.
Theoretical Background: Unveiling the Colors of Cobalt
The distinct colors and corresponding UV-Vis spectra of cobalt(II) and cobalt(III) complexes arise from the differences in their electronic configurations and the resulting electronic transitions. Cobalt(II) is a d⁷ ion, while cobalt(III) is a d⁶ ion. This fundamental difference in the number of d-electrons, coupled with the arrangement of ligands around the central metal ion, dictates the energy and intensity of light absorption.
The key electronic transitions observed in the UV-Vis spectra of cobalt complexes are:
-
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. In an octahedral complex, this corresponds to a transition from a t₂g orbital to an e_g orbital. These transitions are typically weak because they are Laporte-forbidden (they do not involve a change in parity).
-
Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand orbital to a metal d-orbital.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to a ligand orbital.
-
The energy of the d-d transitions is directly related to the crystal field splitting parameter (Δo for octahedral complexes), which is the energy difference between the t₂g and e_g orbitals. Co(III) has a larger effective nuclear charge than Co(II), which leads to a stronger interaction with the ligands and a larger Δo. Consequently, Co(III) complexes absorb higher energy (shorter wavelength) light compared to Co(II) complexes with the same ligands.
Comparative Spectroscopic Data
The following tables summarize the characteristic UV-Vis absorption data for common cobalt(II) and cobalt(III) complexes.
Table 1: UV-Vis Absorption Maxima (λmax) of Cobalt(II) and Cobalt(III) Complexes
| Ligand | Cobalt(II) Complex | λmax (nm) | Cobalt(III) Complex | λmax (nm) |
| Water (H₂O) | [Co(H₂O)₆]²⁺ | ~510 - 540[1] | [Co(H₂O)₆]³⁺ | ~400, ~600 |
| Ammonia (B1221849) (NH₃) | [Co(NH₃)₆]²⁺ | ~450 | [Co(NH₃)₆]³⁺ | ~340, ~470-475[1][2] |
| Ethylenediamine (en) | [Co(en)₃]²⁺ | ~460, ~550 | [Co(en)₃]³⁺ | ~340, ~470 |
| EDTA | [Co(EDTA)]²⁻ | ~490[3] | [Co(EDTA)]⁻ | ~540[3] |
| Chloride (Cl⁻) | [CoCl₄]²⁻ (tetrahedral) | ~625, ~690 | - | - |
Table 2: Molar Absorptivity (ε) of Cobalt(II) and Cobalt(III) Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| [Co(H₂O)₆]²⁺ | ~515 | ~5 | d-d (spin-allowed, Laporte-forbidden) |
| [Co(NH₃)₆]³⁺ | 475 | ~60 | d-d (spin-allowed, Laporte-forbidden) |
| [Co(NH₃)₅Cl]²⁺ | 530 | ~50 | d-d (spin-allowed, Laporte-forbidden) |
| [CoCl₄]²⁻ | 690 | ~600 | d-d (spin-allowed, Laporte-allowed in tetrahedral geometry) |
Note: Molar absorptivity values for d-d transitions are generally low (ε < 1000 M⁻¹cm⁻¹), while charge transfer bands are significantly more intense (ε > 10,000 M⁻¹cm⁻¹).
Experimental Protocol for UV-Vis Analysis
This section provides a generalized procedure for acquiring and analyzing the UV-Vis spectra of cobalt complexes.
Materials and Instrumentation
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., deionized water, ethanol, acetonitrile)
-
Cobalt(II) and Cobalt(III) complex samples
Procedure
-
Solvent Selection: Choose a solvent that dissolves the cobalt complex and does not absorb significantly in the wavelength range of interest (typically 200-800 nm).
-
Preparation of Stock Solution: Accurately weigh a known mass of the cobalt complex and dissolve it in a specific volume of the chosen solvent using a volumetric flask to create a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.
-
Set the desired wavelength range for the scan.
-
-
Blank Measurement: Fill a cuvette with the pure solvent. This will be used as the blank to zero the instrument and subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse a clean cuvette with a small amount of the sample solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to determine the molar absorptivity (ε) or the concentration of an unknown sample.
-
Visualizing the Difference: Electronic Transitions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures.
Caption: d-d electron transitions in Co(II) vs. Co(III).
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
UV-Vis spectroscopy is a powerful and accessible technique for distinguishing between cobalt(II) and cobalt(III) complexes. The key distinguishing features are:
-
Position of λmax: Co(III) complexes typically exhibit absorption maxima at shorter wavelengths (higher energy) compared to Co(II) complexes with the same ligands due to a larger crystal field splitting.
-
Molar Absorptivity (ε): While both Co(II) and Co(III) complexes have relatively low molar absorptivities for their d-d transitions, the specific values can differ. The presence of intense charge transfer bands can also be indicative of the oxidation state and the nature of the ligands.
By carefully measuring and analyzing the UV-Vis spectra and comparing the data to known values, researchers can confidently determine the oxidation state of cobalt in their samples.
References
- 1. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
structural comparison of hexaaquacobalt(II) and hexaaquacopper(II)
A detailed comparative guide on the structural nuances of hexaaquacobalt(II) and hexaaquacopper(II) complexes, backed by experimental data from X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.
This guide provides a comprehensive structural comparison of the hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and hexaaquacopper(II), [Cu(H₂O)₆]²⁺, complexes. The distinct coordination geometries of these two fundamental aqua ions, arising from their differing d-electron configurations, are elucidated through a presentation of key experimental data. Detailed methodologies for the synthesis of single crystals and the acquisition and analysis of crystallographic and spectroscopic data are provided for researchers in inorganic chemistry, materials science, and drug development.
At a Glance: Structural and Electronic Properties
The primary distinction between the hexaaquacobalt(II) and hexaaquacopper(II) ions lies in their coordination geometry. Hexaaquacobalt(II), with a d⁷ electron configuration, adopts a regular octahedral geometry. In contrast, hexaaquacopper(II), a d⁹ system, exhibits a tetragonally distorted octahedral geometry. This distortion is a direct consequence of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy.
| Property | Hexaaquacobalt(II), [Co(H₂O)₆]²⁺ | Hexaaquacopper(II), [Cu(H₂O)₆]²⁺ |
| Central Metal Ion | Co²⁺ | Cu²⁺ |
| d-Electron Configuration | d⁷ (high spin) | d⁹ |
| Geometry | Octahedral | Tetragonally Distorted Octahedral |
| Point Group | Oₕ | D₄ₕ |
| Jahn-Teller Effect | Not significant | Strong |
| Metal-Oxygen Bond Lengths | All six Co-O bonds are equivalent. | Four short equatorial Cu-O bonds and two long axial Cu-O bonds. |
Quantitative Structural Data
The following table summarizes the experimentally determined bond lengths for the two complexes, primarily derived from single-crystal X-ray diffraction and EXAFS studies.
| Complex | Method | Bond | Bond Length (Å) | Reference |
| [Co(H₂O)₆]²⁺ | X-ray Diffraction | Co-O | 2.095 (2) | [1] |
| Co-O (corrected) | 2.099 | [1] | ||
| EXAFS | Co-O | 2.08 (±0.01) | [2] | |
| [Cu(H₂O)₆]²⁺ | X-ray Diffraction | Cu-O (equatorial) | ~1.95 | [3] |
| Cu-O (axial) | ~2.38 | [3] | ||
| EXAFS | Cu-O (equatorial) | 1.956 (3) | [4] | |
| Cu-O (axial 1) | 2.14 (2) | [4] | ||
| Cu-O (axial 2) | 2.32 (2) | [4] |
Experimental Protocols
Synthesis of Single Crystals for X-ray Diffraction
1. Hexaaquacobalt(II) Salt Crystals: Single crystals of a suitable cobalt(II) salt, such as cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O), can be prepared by the slow evaporation of an aqueous solution.
-
Procedure:
-
Prepare a saturated aqueous solution of cobalt(II) sulfate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the warm solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a loosely covered beaker to permit slow evaporation of the solvent.
-
Small seed crystals should form within a few days. Select a well-formed seed crystal and suspend it in the saturated solution.
-
Continue the slow evaporation process until the crystal grows to a suitable size for single-crystal X-ray diffraction (typically 0.1-0.3 mm in all dimensions).
-
2. Hexaaquacopper(II) Salt Crystals: Single crystals of a suitable copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), can also be grown by slow evaporation.[5]
-
Procedure:
-
Prepare a saturated aqueous solution of copper(II) sulfate at room temperature.
-
Filter the solution to remove any undissolved particles.
-
Pour the solution into a shallow dish or beaker and cover it with a piece of paper with small perforations to allow for slow evaporation.
-
Allow the setup to stand undisturbed at a constant room temperature.
-
Well-formed, blue, triclinic crystals will grow over a period of several days to weeks.[5]
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using a cryoprotectant (e.g., paratone oil). The mounted crystal is then placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection:
-
Data are collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
-
The diffraction data are indexed, integrated, and scaled using appropriate software (e.g., Bruker APEX suite, CrysAlisPro).
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT).
-
The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
-
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
-
Sample Preparation: Aqueous solutions of the cobalt(II) or copper(II) salts (e.g., perchlorate (B79767) or nitrate (B79036) salts to avoid interfering signals from the anion) are prepared at a specific concentration (e.g., 0.1 M). The solutions are then loaded into a liquid sample cell with appropriate windows (e.g., Kapton or Mylar).
-
Data Acquisition:
-
EXAFS data are collected at a synchrotron radiation source at the Co K-edge (7709 eV) or Cu K-edge (8979 eV).
-
The spectra are typically recorded in transmission mode.
-
Multiple scans are collected and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The raw absorption data are processed using software packages like Athena. This involves pre-edge background subtraction, normalization, and conversion of the data from energy to k-space (photoelectron wave vector).
-
The resulting χ(k) data are Fourier transformed to obtain a pseudo-radial distribution function.
-
The data are then fitted to theoretical models using software like Artemis, which employs the FEFF code to calculate the theoretical EXAFS signal for a given structural model. The fitting process refines parameters such as coordination numbers, bond distances, and Debye-Waller factors.
-
Visualizing the Structural Differences
The fundamental difference in the coordination geometry of the two complexes is visualized below.
Caption: Coordination geometries of hexaaquacobalt(II) and hexaaquacopper(II).
Experimental Workflow Overview
The logical flow for the structural characterization of these hexaaqua complexes is outlined in the following diagram.
Caption: Workflow for structural analysis of hexaaqua complexes.
References
A Comparative Guide to the Catalytic Activity of Hexaaquacobalt(II) and Other Cobalt Precursors in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst precursor is a critical step in the development of efficient and selective chemical transformations. In the realm of cobalt catalysis, a variety of precursors are available, each influencing the final catalyst's structure and, consequently, its performance. This guide provides an objective comparison of the catalytic activity of catalysts derived from hexaaquacobalt(II) salts and other common cobalt precursors, such as cobalt nitrate (B79036), cobalt chloride, and cobalt acetate (B1210297), with a focus on the aerobic oxidation of alcohols.
Executive Summary
The choice of the cobalt precursor significantly impacts the catalytic activity in alcohol oxidation reactions. The anion associated with the cobalt(II) ion can influence the formation of the active catalytic species, affecting particle size, dispersion, and the electronic properties of the final catalyst. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide insights into the relative performance of catalysts derived from different cobalt salts.
Data Presentation: Catalytic Performance in Benzyl (B1604629) Alcohol Oxidation
The aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) is a widely studied model reaction for evaluating the efficacy of oxidation catalysts. The following table summarizes the performance of catalysts prepared from various cobalt precursors in this reaction. It is important to note that the data presented is compiled from different studies and reaction conditions may vary, thus direct comparison should be made with caution.
| Cobalt Precursor | Catalyst System | Substrate | Oxidant | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Cobalt(II) Nitrate | Co-Co3O4@NC-T | Benzyl Alcohol | Air | 100 | 8 | >99 | >99 (to ester) | Not Reported | [1] |
| Cobalt(II) Nitrate | Fe(NO3)3 (as initiator) | Benzyl Alcohol | O2 | 100 | 6 | 95 | 95 | Not Reported | [2] |
| Cobalt(II) Chloride | Co(II) Phthalocyanine | Benzyl Alcohol | TBHP | 70 | 3 | 89 | 70 | Not Reported | [3] |
| Cobalt(II) Acetate | Co-N-Si/AC | Benzyl Alcohol | O2 | Room Temp. | 3-22 | Good to Excellent | Not Reported | Not Reported | [4] |
| Cobalt(II) Perchlorate | Co(ClO4)2 | Alkylbenzene | Oxone | Room Temp. | Not Reported | up to 96 | Not Reported | Not Reported | [5] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. TOF values are highly dependent on the calculation method and the active site determination, which vary between studies.
Experimental Protocols
The following are representative experimental protocols for the preparation of cobalt catalysts from different precursors and for the catalytic oxidation of benzyl alcohol.
Protocol 1: Preparation of a Supported Cobalt Catalyst by Incipient Wetness Impregnation
This protocol is a general method for preparing a supported cobalt catalyst, which can be adapted for different cobalt precursors.
Materials:
-
Cobalt(II) precursor (e.g., Hexaaquacobalt(II) perchlorate, Cobalt(II) nitrate hexahydrate, Cobalt(II) chloride hexahydrate, Cobalt(II) acetate tetrahydrate)
-
Support material (e.g., silica (B1680970) gel, alumina, activated carbon)
-
Deionized water or appropriate solvent
-
Rotary evaporator
-
Tube furnace
Procedure:
-
Support Pre-treatment: The support material is dried in an oven at 120°C for 12 hours to remove adsorbed water.
-
Pore Volume Determination: The pore volume of the dried support is determined using a suitable method (e.g., nitrogen physisorption or by titrating with water until saturation).
-
Precursor Solution Preparation: A solution of the chosen cobalt precursor is prepared by dissolving the required amount of the salt in a volume of deionized water equal to the pore volume of the support. The amount of precursor is calculated based on the desired metal loading on the support.
-
Impregnation: The precursor solution is added dropwise to the dried support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven at 120°C for 12 hours.
-
Calcination: The dried material is calcined in a tube furnace under a flow of air or an inert gas. The calcination temperature and time are critical parameters and depend on the precursor and support used (a typical condition is 400°C for 4 hours).
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol describes a typical procedure for the aerobic oxidation of benzyl alcohol using a heterogeneous cobalt catalyst.
Materials:
-
Cobalt catalyst
-
Benzyl alcohol
-
Solvent (e.g., toluene, acetonitrile)
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Oxygen or air supply
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, a thermometer, and a gas inlet.
-
Reactant Charging: The flask is charged with the cobalt catalyst (e.g., 5 mol% relative to the substrate), benzyl alcohol (e.g., 1 mmol), and the solvent (e.g., 10 mL).
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 100°C) under constant stirring.
-
Oxidant Introduction: A continuous flow of oxygen or air is bubbled through the reaction mixture.
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by GC to monitor the conversion of benzyl alcohol and the formation of benzaldehyde.
-
Reaction Quenching: After the desired reaction time or conversion is reached, the heating is stopped, and the reaction mixture is cooled to room temperature.
-
Catalyst Separation: The heterogeneous catalyst is separated from the reaction mixture by filtration or centrifugation.
-
Product Analysis: The final conversion and selectivity are determined by GC analysis of the filtrate.
Mandatory Visualizations
Signaling Pathway of Cobalt-Catalyzed Alcohol Oxidation
The following diagram illustrates a generally accepted pathway for the aerobic oxidation of an alcohol to an aldehyde catalyzed by a cobalt species. The cycle involves the activation of molecular oxygen and the subsequent oxidation of the alcohol.
Caption: A simplified proposed catalytic cycle for alcohol oxidation.
Experimental Workflow for Catalyst Comparison
This diagram outlines the logical workflow for assessing the catalytic activity of different cobalt precursors.
Caption: Workflow for comparing cobalt catalyst precursors.
Conclusion
The selection of the cobalt precursor is a crucial parameter in designing effective oxidation catalysts. While hexaaquacobalt(II) salts provide a source of the simple hydrated cobalt ion, other precursors like nitrates, chlorides, and acetates introduce anions that can influence the properties of the final catalytic material. The available data suggests that the nature of the anion can affect the particle size and, consequently, the catalytic activity. For a definitive comparison, it is recommended that researchers conduct direct comparative studies using a standardized set of reaction conditions and characterization techniques. This guide provides a foundational framework and detailed protocols to facilitate such investigations.
References
Validating the Crystal Structure of Hexaaquacobalt(II) Bromate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination and validation of a crystal structure is paramount for understanding molecular interactions and guiding rational drug design. This guide provides a comparative analysis of the crystal structure of hexaaquacobalt(II) bromate (B103136), detailing the experimental data that underpins its validation and comparing it with related structures.
The crystal structure of hexaaquacobalt(II) bromate, --INVALID-LINK--₂, has been determined to be a cubic system, belonging to the space group Pa-3.[1] The cobalt(II) ion is octahedrally coordinated to six water molecules. This guide will delve into the crystallographic data, the experimental procedures for its validation, and a comparison with isomorphous and related compounds.
Comparative Crystallographic Data
A summary of the key crystallographic parameters for hexaaquacobalt(II) bromate and a selection of comparable compounds is presented below. This data allows for a direct comparison of unit cell dimensions, bond lengths, and angles, which are critical for validating the structural integrity.
| Parameter | Hexaaquacobalt(II) Bromate | Hexaaquacopper(II) Bromate | Hexaaquacobalt(II) Perbromate |
| Formula | --INVALID-LINK--₂ | --INVALID-LINK--₂ | --INVALID-LINK--₂ |
| Crystal System | Cubic | Cubic | Trigonal |
| Space Group | Pa-3 | Pa-3 | P-3m1 |
| Unit Cell Parameter, a (Å) | 10.3505 (7) | 10.3240 (6) | 7.788 (1) |
| Unit Cell Parameter, c (Å) | - | - | 5.663 (1) |
| Co/Cu-O Bond Length (Å) | 2.095 (2) | 2.079 (4) | Not specified |
| Br-O Bond Length (Å) | 1.653 (2) | 1.649 (3) | Not specified |
| O-Br-O Bond Angle (º) | 104.07 (9) | 104.17 (15) | Not specified |
| R-factor | 0.027 | 0.038 | Not specified |
Data for Hexaaquacobalt(II) Bromate sourced from Blackburn et al. (1990).[1] Data for Hexaaquacopper(II) Bromate sourced from a 1991 study. Data for Hexaaquacobalt(II) Perbromate sourced from Blackburn and Gerkin (1993).[2]
The low R-factor of 0.027 for hexaaquacobalt(II) bromate indicates a good agreement between the experimental diffraction data and the refined structural model.[1][3] The isomorphism with hexaaquacopper(II) bromate and hexaaquanickel(II) chlorate (B79027) further supports the correctness of the determined structure.[1]
Experimental Protocol for Crystal Structure Validation
The validation of a crystal structure is a multi-step process that involves assessing the quality of the experimental data and the resulting atomic model.[4] The following protocol outlines the key steps in validating a crystal structure like that of hexaaquacobalt(II) bromate.
-
Data Collection and Processing:
-
High-quality single crystals are selected and mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 296 K for the reported structure of hexaaquacobalt(II) bromate).[1]
-
The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
-
Structure Solution and Refinement:
-
The initial positions of the atoms are determined using direct methods or Patterson synthesis.
-
The atomic positions and thermal parameters are refined using a least-squares method to minimize the difference between the observed and calculated structure factors. The R-factor is a key indicator of the progress of refinement.[3]
-
-
Model Validation:
-
Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared with standard values from similar structures or databases.[3] For hexaaquacobalt(II) bromate, the Co-O and Br-O bond lengths are consistent with expected values.[1]
-
R-factor and R-free: The R-factor measures the agreement between the observed and calculated structure factors. R-free is a similar measure calculated for a small subset of reflections that were not used in the refinement, providing an unbiased assessment of the model's predictive power.[3]
-
Electron Density Maps: Difference electron density maps (Fo-Fc) are inspected for unmodeled electron density, which could indicate missing atoms or disorder.
-
Automated Validation Tools: Programs like PLATON can be used to perform a comprehensive check of the crystallographic information file (CIF) for inconsistencies, missed symmetry, and other potential errors.[5]
-
Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for the validation of a crystal structure.
Caption: Workflow for the validation of a crystal structure.
References
- 1. Structure of hexaaquacobalt(II) bromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 4. Structure validation - Wikipedia [en.wikipedia.org]
- 5. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Magnetic Susceptibility of Hexaaquacobalt(II) and Hexaamminecobalt(II)
A Guide for Researchers in Chemistry and Drug Development
This guide provides an in-depth comparison of the magnetic susceptibility of two common cobalt(II) coordination complexes: hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and hexaamminecobalt(II), [Co(NH₃)₆]²⁺. A nuanced understanding of their magnetic properties is essential for professionals in inorganic chemistry, materials science, and drug development, where the electronic structure of metal complexes can significantly influence their reactivity, stability, and biological interactions.
While the spectrochemical series suggests that ammonia (B1221849) (NH₃), as a stronger field ligand than water (H₂O), might induce a low-spin state in cobalt(II), both experimental evidence and computational studies indicate that both hexaaquacobalt(II) and hexaamminecobalt(II) are, in fact, high-spin complexes.[1] This guide will delve into the quantitative magnetic data, the theoretical underpinnings of this observation, and the experimental methods used to determine these properties.
Quantitative Magnetic Properties
Both complexes exhibit paramagnetism characteristic of high-spin octahedral Co(II) ions (d⁷ configuration), which possess three unpaired electrons. The experimentally observed magnetic moments are typically higher than the spin-only value due to significant orbital contributions arising from the T₁g ground state in an octahedral field.
| Property | Hexaaquacobalt(II), [Co(H₂O)₆]²⁺ | Hexaamminecobalt(II), [Co(NH₃)₆]²⁺ |
| Spin State | High-spin | High-spin |
| Number of Unpaired Electrons (n) | 3 | 3 |
| Spin-only Magnetic Moment (μs) / Bohr Magneton (μB) | 3.87 | 3.87 |
| Experimentally Observed Magnetic Moment (μeff) / Bohr Magneton (μB) | ~4.7 - 5.2 | ~4.8 - 5.6 |
Theoretical Framework: Ligand Field Theory and Spin States
The magnetic behavior of these complexes is governed by Ligand Field Theory. In an octahedral environment, the d-orbitals of the Co²⁺ ion split into lower energy t₂g and higher energy e_g sets. The energy difference between these sets is the ligand field splitting parameter, Δo.
For a d⁷ ion like Co(II), the electronic configuration can be either high-spin (t₂g⁵e_g²) with three unpaired electrons, or low-spin (t₂g⁶e_g¹) with one unpaired electron. The determining factor is the comparison between Δo and the mean pairing energy (P), which is the energy required to pair two electrons in the same orbital.
-
Weak-field ligands (e.g., H₂O) result in a small Δo. Since Δo < P, it is energetically more favorable for electrons to occupy the higher energy e_g orbitals than to pair up in the t₂g orbitals. This leads to a high-spin configuration.
-
Strong-field ligands (e.g., NH₃) cause a larger Δo. Typically, one would expect Δo > P, leading to a low-spin configuration. However, for Co(II), the increase in Δo from water to ammonia is not sufficient to overcome the pairing energy.[1] Consequently, hexaamminecobalt(II) also adopts a high-spin state.[1]
Figure 1. Despite differing ligand field strengths, both water and ammonia result in high-spin cobalt(II) complexes as the pairing energy is not overcome.
Experimental Determination of Magnetic Susceptibility
The magnetic susceptibility of these complexes is commonly determined using methods such as the Gouy balance or the Evans method (NMR spectroscopy).
Gouy Method Protocol
The Gouy method measures the change in the apparent mass of a sample when subjected to a magnetic field.
Apparatus:
-
Gouy Balance (analytical balance with a sample holder suspended between the poles of a powerful magnet)
-
Long, cylindrical sample tube of uniform diameter
-
Electromagnet with a variable power supply
-
Calibrant with a known magnetic susceptibility (e.g., Hg[Co(SCN)₄])
Procedure:
-
Calibration: The empty sample tube is weighed with the magnetic field off and on. This is repeated with the tube filled with a known mass of the calibrant. These measurements are used to determine the apparatus constant.
-
Sample Measurement: A known mass of the cobalt complex is uniformly packed into the sample tube.
-
The tube is weighed with the magnetic field off (m_off).
-
The magnetic field is turned on to a calibrated strength, and the tube is reweighed (m_on).
-
Calculation: The change in mass (Δm = m_on - m_off) is used to calculate the gram magnetic susceptibility (χ_g).
-
The molar magnetic susceptibility (χ_M) is then calculated by multiplying χ_g by the molar mass of the complex. A correction for the diamagnetism of the constituent atoms (Pascal's constants) is applied to obtain the corrected molar susceptibility (χ'_M).
-
Finally, the effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828 * √(χ'_M * T), where T is the absolute temperature.
Figure 2. Experimental workflow for determining the effective magnetic moment using the Gouy method.
References
A Comparative Electrochemical Analysis: Hexaaquacobalt(II) versus Advanced Coordination Polymers
For researchers, scientists, and professionals in drug development, understanding the electrochemical intricacies of metal complexes is paramount. This guide provides a detailed comparison of the electrochemical behavior of the fundamental hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, with that of more complex cobalt-based coordination polymers. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to offer a clear and objective overview to inform materials selection and experimental design.
The electrochemical properties of cobalt complexes are central to their application in diverse fields, including catalysis, sensing, and bioinorganic chemistry. While the simple aquated ion serves as a fundamental benchmark, coordination polymers offer a vast design space to tune these properties for specific functions. This guide delves into the nuances of their redox behavior, highlighting the profound influence of the ligand environment.
Data Presentation: A Quantitative Comparison
The following table summarizes the key electrochemical data for hexaaquacobalt(II) and a selection of cobalt coordination polymers. It is important to note that direct comparison of redox potentials can be influenced by differing experimental conditions, such as the solvent and reference electrode used. Where possible, potentials have been converted to the Standard Hydrogen Electrode (SHE) scale for better comparability.
| Compound | Redox Couple | E½ or E⁰ (V vs. SHE) | Solvent | Key Observations |
| Hexaaquacobalt(II) | Co(III)/Co(II) | ~ +1.8 | Aqueous | High positive potential indicates Co(III) is a strong oxidizing agent and Co(II) is stable in water.[1][2] |
| [Co(phen)₂(bpy)]³⁺ | Co(III)/Co(II) | +0.35 | Acetonitrile (B52724) | The presence of π-accepting phenanthroline and bipyridine ligands significantly stabilizes the Co(III) state, lowering the redox potential compared to the aqua complex.[3] |
| [Co(bpy)₃]²⁺ | Co(III)/Co(II) | +0.314 | Acetonitrile/Aqueous | Similar to the phenanthroline complex, the bipyridine ligands stabilize Co(III). Some bipyridine complexes have been studied in aqueous solutions, allowing for more direct comparison.[4][5][6][7] |
| Cobalt Schiff Base Polymer | Co(III)/Co(II) | Variable | Non-aqueous | The redox potential is highly tunable based on the specific Schiff base ligand structure. Generally, these ligands stabilize the Co(II) state.[8][9][10][11] |
| {--INVALID-LINK--₂·2H₂O}ₙ | Co(III)/Co(II) | No redox activity observed in the potential window studied. | Aqueous (KNO₃) | In this specific coordination polymer, the cobalt center was not electrochemically active under the reported conditions, highlighting the profound effect of the overall polymer structure.[1][2][12][13] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of electrochemical data. Below are representative protocols for the synthesis of a cobalt coordination polymer and its electrochemical characterization using cyclic voltammetry.
Synthesis of a Representative Cobalt Coordination Polymer: {Co(4,4′-bpy)(H₂O)₄₂·2H₂O}ₙ
This protocol is adapted from the hydrothermal synthesis of a cobalt(II) coordination polymer with 4,4′-bipyridine and 6-oxonicotinate.[2][12]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
6-Hydroxynicotinic acid (6-Hnic)
-
4,4′-Bipyridine (4,4′-bpy)
-
Ethanol
-
Distilled water
-
Sodium hydroxide (B78521) solution (for pH adjustment)
Procedure:
-
Dissolve 6-hydroxynicotinic acid (0.358 mmol) in 4 mL of distilled water.
-
Dissolve 4,4′-bipyridine (0.179 mmol) in 2 mL of ethanol.
-
Mix the two ligand solutions with stirring.
-
In a separate beaker, dissolve cobalt(II) nitrate hexahydrate (0.179 mmol) in 2 mL of distilled water.
-
Slowly add the mixed ligand solution to the cobalt(II) nitrate solution with continuous stirring.
-
Adjust the pH of the final solution to 7 by the dropwise addition of a sodium hydroxide solution.
-
Transfer the resulting mixture to a Teflon-lined autoclave and heat at 160 °C for 72 hours.
-
After cooling to room temperature, pink crystals of the coordination polymer are formed.
-
Collect the crystals by filtration, wash with water, and air dry.
Electrochemical Characterization: Cyclic Voltammetry (CV)
This protocol outlines a general procedure for performing cyclic voltammetry on a cobalt complex. Specific parameters such as solvent, electrolyte, and potential range may need to be optimized for the specific complex under investigation.
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in distilled water and then the solvent to be used for the experiment.
-
Solution Preparation: Prepare a solution of the cobalt complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile or 0.1 M KCl in water).
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
Perform measurements at various scan rates to investigate the nature of the redox process.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa, Epc), from which the half-wave potential (E½) can be calculated as (Epa + Epc)/2.
Visualizing the Process and Influencing Factors
To better illustrate the experimental workflow and the key factors influencing the electrochemical behavior of cobalt complexes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the electrochemical analysis of cobalt complexes.
Caption: Factors influencing the redox potential of cobalt coordination complexes.
References
- 1. Structural and Electrochemical Studies of Cobalt(II) and Nickel(II) Coordination Polymers with 6-Oxonicotinate and 4,4′-Bipyridine [open.uct.ac.za]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous-soluble bipyridine cobalt($\tiny{II}$/$\tiny{III}$) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous-soluble bipyridine cobalt(ii/iii) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Nickel (II), Copper (II) and Cobalt (II) Complexes of Schiff Bases A, D and E: Preparation, Identification, Analytical and Electrochemical Survey – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper(ii) and cobalt(iii) Schiff base complexes with hydroxy anchors as sensitizers in dye-sensitized solar cells (DSSCs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Structural and Electrochemical Studies of Cobalt(II) and Nickel(II) Coordination Polymers with 6-Oxonicotinate and 4,4′… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Ligand Exchange Rates for Different Aqua Ions
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetics of water exchange on various metal aqua ions, the experimental methodologies for their determination, and the underlying mechanistic pathways.
The lability of aqua ions, which refers to the rate at which they exchange their coordinated water molecules with the bulk solvent, is a fundamental parameter in coordination chemistry, with significant implications for fields ranging from bioinorganic chemistry to drug development and industrial catalysis. The vast differences in these exchange rates, spanning over 18 orders of magnitude, are dictated by the intrinsic properties of the metal ion, including its charge, size, and electronic configuration.[1] This guide provides a comparative overview of these rates, the experimental techniques used to measure them, and the mechanisms governing the exchange process.
Quantitative Comparison of Water Exchange Rates
The rate of water exchange on a metal aqua ion is typically expressed as a first-order rate constant, kex (s-1). This value represents the inverse of the average lifetime of a single water molecule in the first coordination sphere of the metal ion. Factors that strongly influence this rate include the charge of the metal ion, with higher charges leading to slower exchange, and the electronic configuration.[2][3] For instance, the water exchange rates for [Na(H₂O)₆]⁺ and [Al(H₂O)₆]³⁺ differ by a factor of 10⁹.[3] Similarly, the electronic configuration plays a crucial role, as evidenced by the 10⁹-fold difference in exchange rates between [Al(H₂O)₆]³⁺ and [Ir(H₂O)₆]³⁺.[2][3]
The following table summarizes the water exchange rate constants and, where available, the activation parameters for a selection of aqua ions. The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡), provide valuable insights into the reaction mechanism.
| Aqua Ion | Electron Configuration | kex (s⁻¹) at 298 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) |
| Main Group Ions | |||||
| [Li(H₂O)₄]⁺ | 1s² | ~4.7 x 10⁹ | 11 | -6 | +4.1 |
| [Na(H₂O)₆]⁺ | [Ne] | 8.8 x 10⁹ | 9 | -2 | +5.4 |
| [Mg(H₂O)₆]²⁺ | [Ne] | 6.7 x 10⁵ | 54 | +17 | +6.7 |
| [Al(H₂O)₆]³⁺ | [Ne] | 1.3 | 85 | +42 | +5.7 |
| [Ga(H₂O)₆]³⁺ | [Ar]3d¹⁰ | 4.0 x 10² | 67 | +21 | +5.0 |
| [In(H₂O)₆]³⁺ | [Kr]4d¹⁰ | 4.0 x 10⁵ | 47 | -4 | -5.4 |
| Transition Metal Ions | |||||
| [V(H₂O)₆]²⁺ | [Ar]3d³ | 8.7 x 10¹ | 68 | +1 | -4.1 |
| [Cr(H₂O)₆]³⁺ | [Ar]3d³ | 2.4 x 10⁻⁶ | 109 | +12 | -9.6 |
| [Mn(H₂O)₆]²⁺ | [Ar]3d⁵ | 2.1 x 10⁷ | 33 | +5 | -5.4 |
| [Fe(H₂O)₆]²⁺ | [Ar]3d⁶ | 4.4 x 10⁶ | 41 | +21 | +3.8 |
| [Fe(H₂O)₆]³⁺ | [Ar]3d⁵ | 1.6 x 10² | 64 | +12 | -5.4 |
| [Co(H₂O)₆]²⁺ | [Ar]3d⁷ | 3.2 x 10⁶ | 47 | +37 | +6.1 |
| [Ni(H₂O)₆]²⁺ | [Ar]3d⁸ | 3.2 x 10⁴ | 57 | +32 | +7.2 |
| [Cu(H₂O)₆]²⁺ | [Ar]3d⁹ | ~4.4 x 10⁹ | ~20 | - | - |
| [Zn(H₂O)₆]²⁺ | [Ar]3d¹⁰ | >5 x 10⁷ | - | - | - |
| [Rh(H₂O)₆]³⁺ | [Kr]4d⁶ | 2.2 x 10⁻⁹ | 134 | +33 | -4.2 |
| [Ir(H₂O)₆]³⁺ | [Xe]4f¹⁴5d⁶ | ~1 x 10⁻¹⁰ | 150 | +40 | -4.4 |
| Lanthanide & Actinide Ions | |||||
| [Gd(H₂O)₈]³⁺ | [Xe]4f⁷ | 8.3 x 10⁸ | 11 | -13 | - |
| [U(H₂O)₁₀]⁴⁺ | [Rn]5f² | 5.4 x 10⁶ | 34 | -16 | - |
| [Th(H₂O)₁₀]⁴⁺ | [Rn] | >5 x 10⁷ | - | - | - |
Note: The values presented are approximate and can vary depending on the experimental conditions and the literature source. The data has been compiled from various sources.[1][4][5][6][7]
Experimental Protocols
The determination of ligand exchange rates, especially for rapid reactions, requires specialized techniques. The three primary methods employed are Stopped-Flow Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Temperature-Jump Relaxation.
Stopped-Flow Spectrophotometry
This technique is suitable for reactions that have a half-life in the millisecond to second range and are accompanied by a change in the electronic absorption or fluorescence spectrum.
Methodology:
-
Reagent Preparation: Prepare two separate solutions: one containing the metal aqua ion of interest and the other containing the incoming ligand or an isotopic tracer (e.g., H₂¹⁷O). The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
Instrument Setup:
-
Power on the spectrophotometer and the stopped-flow accessory.
-
Set the desired wavelength for monitoring the reaction, which should correspond to a wavelength where a significant change in absorbance occurs upon ligand exchange.
-
Load the two reactant solutions into the drive syringes of the stopped-flow apparatus.[8]
-
-
Data Acquisition:
-
Initiate the process by rapidly pushing the syringe plungers. This action drives the two solutions into a mixing chamber and then into the observation cell.
-
The flow is abruptly stopped, and the spectrophotometer begins recording the change in absorbance as a function of time.[9]
-
The data acquisition is triggered by the stopping of the flow, allowing for the measurement of rapid kinetic traces.[9]
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate law (e.g., first-order exponential decay) to extract the observed rate constant (kobs).
-
By performing the experiment under pseudo-first-order conditions (i.e., with one reactant in large excess), the rate constant for the ligand exchange (kex) can be determined from the dependence of kobs on the concentration of the excess reactant.
-
¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁷O NMR is a powerful technique for directly observing the exchange of water molecules between the coordination sphere of a metal ion and the bulk solvent. It is applicable over a very wide range of exchange rates.
Methodology:
-
Sample Preparation: Prepare a solution of the metal salt in water enriched with the ¹⁷O isotope. The concentration of the metal ion and the level of ¹⁷O enrichment will depend on the sensitivity of the NMR spectrometer and the expected exchange rate.
-
Instrument Setup:
-
Tune the NMR spectrometer to the ¹⁷O frequency.
-
Acquire a series of ¹⁷O NMR spectra over a range of temperatures.
-
-
Data Acquisition and Analysis: The method of analysis depends on the rate of exchange:
-
Slow Exchange: Two distinct signals are observed for the bound and free water molecules. The rate constant can be determined from the line shape analysis of these signals as they begin to coalesce with increasing temperature.
-
Fast Exchange: A single, averaged signal is observed. The exchange rate influences the transverse relaxation rate (1/T₂) of this signal. The rate constant (kex) can be determined from the temperature dependence of the line width of the ¹⁷O signal.
-
Intermediate Exchange: Complex line shapes are observed, and detailed line-shape analysis is required to extract the kinetic parameters.
-
-
Activation Parameters: By analyzing the temperature dependence of the exchange rate constant using the Eyring equation, the activation enthalpy (ΔH‡) and entropy (ΔS‡) can be determined. Variable-pressure ¹⁷O NMR experiments can be used to determine the activation volume (ΔV‡).[10]
Temperature-Jump Relaxation
This method is used for studying very fast reactions that are at equilibrium. A sudden increase in temperature perturbs the equilibrium, and the rate at which the system relaxes to the new equilibrium position is measured.
Methodology:
-
System Preparation: Prepare a solution of the aqua ion at equilibrium. The system must have a temperature-dependent equilibrium constant.
-
Instrument Setup:
-
Place the sample cell in the temperature-jump apparatus. The apparatus is typically coupled to a spectrophotometer or fluorometer to monitor the change in concentration of a species.
-
The temperature jump is induced by a rapid discharge of a capacitor through the solution or by a pulse from an infrared laser.[11] This causes a temperature rise of a few degrees in microseconds.[11]
-
-
Data Acquisition:
-
Immediately following the temperature jump, the detection system records the change in absorbance or fluorescence as the system relaxes to the new equilibrium.
-
The output is a relaxation curve, which is an exponential decay of the signal change over time.
-
-
Data Analysis:
-
The relaxation time (τ) is determined by fitting the relaxation curve to an exponential function.
-
The relaxation time is related to the forward and reverse rate constants of the equilibrium. For a simple ligand exchange reaction, the rate constants can be calculated from the relaxation time and the equilibrium concentrations of the species.[12]
-
Visualizing Reaction Mechanisms and Experimental Workflows
To better understand the processes involved in ligand exchange, the following diagrams illustrate the fundamental reaction pathways and a typical experimental workflow.
Caption: Mechanisms of ligand exchange on an octahedral aqua ion.
References
- 1. researchgate.net [researchgate.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. academic.oup.com [academic.oup.com]
- 4. kinetics - Rate constants for water exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ionicviper.org [ionicviper.org]
- 8. web.williams.edu [web.williams.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature jump - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
A Comparative Guide to Theoretical Models for Hexaaquacobalt(II) Electronic Transitions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models used to describe the electronic transitions of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. The performance of these models is validated against experimental data, with detailed methodologies provided for key experiments. This document aims to be an objective resource for researchers working in coordination chemistry, spectroscopy, and computational chemistry.
Experimental Determination of Electronic Transitions
The electronic absorption spectrum of the pink-colored hexaaquacobalt(II) ion in aqueous solution is characterized by weak absorption bands in the visible region. These absorptions are due to d-d electronic transitions, which are formally forbidden by the Laporte selection rule but are weakly allowed through vibronic coupling.
Experimental Data
The experimentally observed electronic transitions for [Co(H₂O)₆]²⁺ are summarized in the table below. The primary absorption peak, responsible for its characteristic color, is found in the green-yellow region of the spectrum, leading to the transmission of red and blue light, which the human eye perceives as pink.
| Experimental Parameter | Value | Reference |
| λ_max (Visible) | ~510 - 540 nm | [1][2][3] |
| Molar Absorptivity (ε) | ~1 - 10 M⁻¹cm⁻¹ | [4] |
| Absorption Bands (cm⁻¹) | 8,100; 16,000; 19,400 | [5] |
Experimental Protocol: UV-Visible Spectroscopy of Hexaaquacobalt(II)
This protocol outlines the steps to obtain the UV-Visible absorption spectrum of [Co(H₂O)₆]²⁺.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Distilled or deionized water
-
Volumetric flasks (various sizes) |* Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of a cobalt(II) salt and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 800 nm.
-
Blank Measurement: Fill a cuvette with distilled water (the blank) and place it in the spectrophotometer. Zero the instrument using the blank.
-
Sample Measurement: Rinse the cuvette with one of the standard solutions, then fill it with the same solution and place it in the spectrophotometer.
-
Acquisition of Spectrum: Record the absorption spectrum of the standard solution. The wavelength at which the maximum absorbance is observed is the λ_max.
-
Absorbance Measurements at λ_max: Set the spectrophotometer to the determined λ_max. Measure the absorbance of all the prepared standard solutions at this wavelength.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The curve should be linear, following the Beer-Lambert law (A = εbc). The molar absorptivity (ε) can be determined from the slope of this line.
Theoretical Models for Electronic Transitions
The electronic transitions in [Co(H₂O)₆]²⁺ can be described by several theoretical models, ranging from the qualitative Ligand Field Theory to more sophisticated computational methods.
Ligand Field Theory (LFT)
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and molecular orbital theory.[6] For the hexaaquacobalt(II) ion, an octahedral complex with a d⁷ electron configuration, water acts as a weak-field ligand, resulting in a high-spin complex.
The ground electronic state of a high-spin d⁷ octahedral complex is designated by the term symbol ⁴T₁g(F) . According to the Tanabe-Sugano diagram for a d⁷ configuration, three spin-allowed electronic transitions are predicted from the ground state to excited states of the same spin multiplicity (quartet states).[7][8]
Predicted Transitions:
-
ν₁: ⁴T₁g(F) → ⁴T₂g(F)
-
ν₂: ⁴T₁g(F) → ⁴A₂g(F)
-
ν₃: ⁴T₁g(F) → ⁴T₁g(P)
Computational Chemistry Methods
Modern computational chemistry provides powerful tools to predict the electronic spectra of transition metal complexes with high accuracy.
-
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating the excitation energies and electronic spectra of molecules.[9] It is computationally less expensive than wavefunction-based methods, making it suitable for larger systems.
-
Complete Active Space Second-Order Perturbation Theory (CASPT2): CASPT2 is a high-level, multireference wavefunction-based method that can provide very accurate results for the electronic spectra of transition metal complexes, especially in cases where electron correlation is strong.[10][11][12]
Comparison of Theoretical Models and Experimental Data
The following table compares the experimentally observed electronic transitions of [Co(H₂O)₆]²⁺ with the assignments from Ligand Field Theory.
| Experimental Band (cm⁻¹) | Ligand Field Theory Assignment |
| 8,100 | ν₁: ⁴T₁g(F) → ⁴T₂g(F) |
| 16,000 | ν₂: ⁴T₁g(F) → ⁴A₂g(F) |
| 19,400 | ν₃: ⁴T₁g(F) → ⁴T₁g(P) |
The main visible absorption band at ~510-540 nm (corresponding to ~19,600-18,500 cm⁻¹) is attributed to the ν₃ transition. The other two predicted transitions occur in the near-infrared region of the electromagnetic spectrum.
Workflow for Validation of Theoretical Models
The following diagram illustrates the logical workflow for validating theoretical models against experimental data for the electronic transitions of a coordination complex like hexaaquacobalt(II).
Caption: Workflow for validating theoretical models of electronic transitions.
Conclusion
Ligand Field Theory provides a robust qualitative framework for understanding the electronic transitions in hexaaquacobalt(II), correctly predicting the number of spin-allowed transitions. For quantitative predictions, computational methods such as TD-DFT and CASPT2 are indispensable. The validation of these theoretical models against accurate experimental data is crucial for developing a comprehensive understanding of the electronic structure and photophysical properties of transition metal complexes. This integrated approach of experiment and theory is fundamental for the rational design of new metal-based compounds in fields such as catalysis and drug development.
References
- 1. scribd.com [scribd.com]
- 2. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 3. iosrjournals.org [iosrjournals.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Solved The electronic absorption spectrum of [Co(H2O)6]2+ | Chegg.com [chegg.com]
- 6. Ligand field theory - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Acidity of Hexaaquacobalt(II) and Hexaaquairon(II)
A detailed guide for researchers and drug development professionals on the relative acidity of hexaaquacobalt(II) and hexaaquairon(II), supported by experimental data and protocols.
The acidity of hexaaqua metal ions is a critical parameter in various chemical and biological systems, influencing reaction kinetics, speciation, and bioavailability. This guide provides an objective comparison of the acidity of hexaaquacobalt(II) ([Co(H₂O)₆]²⁺) and hexaaquairon(II) ([Fe(H₂O)₆]²⁺), presenting quantitative data, detailed experimental methodologies, and the underlying principles governing their acid-base behavior.
Quantitative Comparison of Acidity
The acidity of these hexaaqua complexes is quantified by their acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa. A lower pKa value indicates a stronger acid.
| Complex Ion | pKa | Reference |
| Hexaaquacobalt(II), [Co(H₂O)₆]²⁺ | ~9.85 | [1] |
| Hexaaquairon(II), [Fe(H₂O)₆]²⁺ | ~9.5 |
Note: pKa values can vary slightly depending on experimental conditions such as temperature, ionic strength, and the specific methodology used.
Based on the pKa values, hexaaquairon(II) is a slightly stronger acid than hexaaquacobalt(II) .
Theoretical Basis for Acidity
The acidity of a hexaaqua metal ion arises from the polarization of the O-H bonds in the coordinated water molecules by the central metal cation. The positive charge of the metal ion draws electron density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds, making it easier for a proton (H⁺) to be released to a solvent water molecule, forming a hydronium ion (H₃O⁺).[2][3] This process is known as hydrolysis.[4]
The key factors influencing the acidity of the hexaaqua metal ion are the charge density of the central metal ion, which is a function of its charge and ionic radius. A higher charge and a smaller ionic radius lead to a greater polarizing power and thus, a more acidic complex.[5][6]
While both cobalt(II) and iron(II) have the same +2 charge, their ionic radii differ slightly, which accounts for the observed difference in acidity. The slightly smaller ionic radius of Fe²⁺ compared to Co²⁺ results in a higher charge density, leading to a greater polarization of the coordinated water molecules and consequently, a lower pKa.[7]
Experimental Determination of pKa
A common and reliable method for determining the pKa of metal aqua ions is through potentiometric titration.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of [Co(H₂O)₆]²⁺ and [Fe(H₂O)₆]²⁺ by titrating solutions of their salts with a strong base and monitoring the pH change.
Materials:
-
Solutions of cobalt(II) salt (e.g., CoCl₂·6H₂O) and iron(II) salt (e.g., FeSO₄·7H₂O) of known concentration (e.g., 0.1 M).
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH meter with a glass electrode, calibrated with standard buffer solutions.
-
Magnetic stirrer and stir bar.
-
Buret.
-
Beakers.
-
Deionized water, purged with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂.
Procedure:
-
Preparation: Prepare solutions of the metal salts in deionized water. For the iron(II) solution, it is crucial to work under an inert atmosphere to prevent oxidation of Fe²⁺ to Fe³⁺, which is significantly more acidic.[8][9]
-
Titration Setup: Place a known volume of the metal salt solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the strong base from the buret in small, known increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of base added.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of base added.
-
The pKa corresponds to the pH at the half-equivalence point, where half of the hexaaqua complex has been deprotonated to form [M(H₂O)₅(OH)]⁺.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of base to more accurately determine the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle all chemicals in a well-ventilated area.
-
Dispose of chemical waste according to institutional guidelines.
Visualizing the Hydrolysis Pathway
The hydrolysis of a generic hexaaqua metal (II) ion can be represented as a chemical equilibrium. The following diagram illustrates this process.
Caption: Hydrolysis of a hexaaqua metal(II) ion.
This guide provides a foundational understanding of the comparative acidity of hexaaquacobalt(II) and hexaaquairon(II). For professionals in research and drug development, a thorough grasp of these principles is essential for predicting and controlling the behavior of metal ions in complex chemical and biological environments.
References
- 1. Hexaaquacobalt(II)|Co(H2O)6²⁺ Complex Ion [benchchem.com]
- 2. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Analysis of Cobalt(II) and Nickel(II) Metallothioneins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of metallothionein (B12644479) when reconstituted with cobalt(II) and nickel(II) ions. The distinct spectroscopic signatures of these metal-substituted proteins offer valuable insights into their coordination chemistry and the structure of the metal-thiolate clusters within the metallothionein backbone. This information is crucial for understanding the protein's role in metal homeostasis and detoxification, as well as for the development of therapeutic agents that target metallothionein.
Spectroscopic Data Comparison
The spectral characteristics of Co(II)- and Ni(II)-metallothioneins are primarily dictated by the d-electron configurations of the metal ions and their coordination environment within the protein. Both Co(II) and Ni(II) are known to adopt a distorted tetrahedral geometry when coordinated to the cysteine residues of metallothionein.[1] This coordination gives rise to distinct features in their electronic absorption (UV-Vis), magnetic circular dichroism (MCD), and electron paramagnetic resonance (EPR) spectra.
| Spectroscopic Parameter | Cobalt(II)-Metallothionein | Nickel(II)-Metallothionein |
| UV-Vis Absorption (λmax) | d-d transitions: ~600-750 nm[2] Thiolate-to-Co(II) charge transfer: ~300-400 nm | d-d transitions: ~650-1250 cm⁻¹[3] Thiolate-to-Ni(II) charge transfer: >12,500 cm⁻¹[3] |
| Molar Absorptivity (ε) | d-d transitions are relatively weak.[4] | d-d transitions are typically weak.[3] |
| Magnetic Circular Dichroism (MCD) | Complex spectra with multiple positive and negative bands in the d-d and charge-transfer regions, characteristic of distorted tetrahedral Co(II).[1] | Derivative-shaped features in the d-d region, indicative of tetrahedral Ni(II).[1][3] |
| Electron Paramagnetic Resonance (EPR) | Exhibits signals characteristic of high-spin Co(II) (S=3/2) in a tetrahedral environment, with typical g-values > 2.[5][6] | Generally EPR silent for high-spin Ni(II) (S=1) in a tetrahedral field due to large zero-field splitting. |
Experimental Protocols
The preparation of Co(II)- and Ni(II)-metallothioneins for spectral analysis involves two key steps: the preparation of the metal-free apometallothionein and its subsequent reconstitution with the desired metal ion.
Preparation of Apometallothionein (Apo-MT)
This protocol is adapted from established methods for the removal of native metal ions from metallothionein.[2]
-
Protein Preparation: Start with a purified solution of native metallothionein (e.g., rabbit liver MT-1).
-
Acidification: Lower the pH of the protein solution to 2.0 by adding an appropriate amount of a strong acid (e.g., HCl) in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to prevent oxidation of the cysteine residues.[2]
-
Metal Removal: The low pH facilitates the dissociation of the bound metal ions (typically Zn²⁺ and Cd²⁺).
-
Gel Filtration: Separate the apoprotein from the displaced metal ions using a gel filtration column (e.g., Sephadex G-25) equilibrated with an acidic, oxygen-free buffer (e.g., 10 mM HCl, purged with nitrogen or argon).
-
Protein Collection: Collect the protein fractions, identified by their absorbance at 220 nm.
-
Neutralization and Concentration: The pH of the apo-MT solution is carefully raised to a neutral pH (e.g., 7.4) using a buffered solution (e.g., Tris-HCl) under an inert atmosphere. The protein can then be concentrated using ultrafiltration.
Reconstitution with Cobalt(II) or Nickel(II)
This protocol describes the stoichiometric replacement of the original metal ions with Co(II) or Ni(II).[1][7]
-
Apo-MT Solution: Prepare a solution of apo-MT in a neutral, oxygen-free buffer (e.g., 20 mM Tris-HCl, pH 7.4, purged with nitrogen or argon).
-
Metal Salt Solution: Prepare a stock solution of high-purity CoCl₂ or NiCl₂ in deoxygenated water.
-
Titration: Slowly add stoichiometric amounts of the Co(II) or Ni(II) solution to the apo-MT solution with gentle stirring under an inert atmosphere. The metal-to-protein ratio is typically 7:1 for mammalian metallothionein.
-
Incubation: Allow the mixture to incubate at a controlled temperature (e.g., 4 °C or room temperature) for a sufficient time (e.g., 30 minutes to a few hours) to ensure complete metal binding.
-
Removal of Excess Metal: Remove any unbound metal ions by dialysis against a large volume of the same oxygen-free buffer or by gel filtration.
-
Characterization: The reconstituted metallothionein is now ready for spectral analysis. The protein concentration can be determined by methods suitable for proteins lacking tryptophan and tyrosine, such as the bicinchoninic acid (BCA) assay or by quantifying the thiol content.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the preparation and spectral analysis of Co(II)- and Ni(II)-metallothioneins.
Conclusion
The spectral analysis of Co(II)- and Ni(II)-metallothioneins provides a powerful tool for probing the metal-binding sites of this important protein. The distinct electronic absorption, MCD, and EPR signatures serve as fingerprints for the tetrahedral coordination environment of these metal ions. The experimental protocols outlined in this guide offer a foundation for the preparation of these metal-substituted proteins, enabling further investigation into their structure-function relationships. This knowledge is fundamental for advancing our understanding of metal-related biological processes and for the design of novel therapeutic strategies.
References
- 1. Spectral studies of cobalt (II)- and Nickel (II)-metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectroscopic and Computational Studies of a Series of High-Spin Ni(II) Thiolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.iitd.ac.in [web.iitd.ac.in]
- 5. Novel tetrahedral cobalt(ii) silanethiolates: structures and magnetism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and reconstitution with divalent metal ions of class I and class II Clostridium histolyticum apocollagenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Performance of Hexaaquacobalt(II) as a Precursor to a Water Oxidation Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and robust catalysts for the water oxidation half-reaction is a cornerstone in the development of sustainable energy technologies. While complex molecular catalysts often take center stage, simple, earth-abundant metal salts provide a cost-effective entry point into heterogeneous catalyst development. This guide provides a comparative assessment of hexaaquacobalt(II), [Co(H₂O)₆]²⁺, as a precursor to a cobalt oxide-based water oxidation catalyst. Its performance is benchmarked against other first-row transition metal-based catalysts derived from simple salts, as well as a noble metal-based catalyst for context.
Under oxidative electrochemical conditions, aqueous solutions of simple cobalt(II) salts, such as cobalt nitrate, do not act as homogeneous catalysts but rather deposit a film of cobalt oxide (CoOx) or cobalt hydroxide/oxide on the electrode surface. This heterogeneous film is the true active catalyst for water oxidation[1]. Therefore, this guide assesses the performance of the resulting cobalt oxide film and compares it with electrodeposited oxides of nickel, iron, and ruthenium.
Comparative Performance of Electrodeposited Water Oxidation Catalysts
The following table summarizes key performance metrics for water oxidation catalysts electrodeposited from simple metal salt precursors. The data presented are representative values from the literature, and direct comparison should be considered with caution as experimental conditions can vary between studies.
| Catalyst Precursor | Active Catalyst | Overpotential (η) @ 10 mA/cm² (V) | Tafel Slope (mV/dec) | Stability | Electrolyte Conditions |
| --INVALID-LINK--₂ | Cobalt Oxide (CoOx) | ~0.35 - 0.45 | ~50 - 70 | Stable for several hours | Neutral to alkaline phosphate (B84403) or borate (B1201080) buffer |
| --INVALID-LINK--₂ | Nickel Oxide (NiOx) | ~0.31 - 0.40 | ~40 - 60 | Stable current for extended periods[2] | Alkaline borate or phosphate buffer[2][3] |
| Fe(NO₃)₃ | Iron Oxide (FeOx) | ~0.45 - 0.56 | ~34 - 60 | Stable over 18 hours | Neutral to alkaline bicarbonate or phosphate buffer |
| RuCl₃ | Ruthenium Oxide (RuO₂) | ~0.20 - 0.30 | ~40 - 60 | Stable over several catalytic runs | Acidic to neutral solutions |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are typical experimental protocols for the electrodeposition and evaluation of the compared water oxidation catalysts.
Electrodeposition of Cobalt Oxide (CoOx) from Hexaaquacobalt(II)
This protocol describes the formation of a cobalt oxide catalyst film on an inert electrode from a solution containing a simple cobalt(II) salt.
Materials:
-
Working Electrode: Fluorine-doped Tin Oxide (FTO) coated glass or Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Electrolyte: 0.1 M Potassium phosphate buffer (pH 7.0)
-
Cobalt Precursor: 0.5 mM Cobalt Nitrate (--INVALID-LINK--₂)
Procedure:
-
Electrode Preparation: Clean the working electrode by sonicating in isopropanol (B130326) and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the prepared working electrode, platinum counter electrode, and Ag/AgCl reference electrode in the electrolyte solution.
-
Electrodeposition: Apply a constant anodic potential of 1.2 to 1.4 V (vs. Ag/AgCl) to the working electrode. A visible film will begin to form on the electrode surface. The deposition time can be varied to control film thickness (e.g., 30-60 minutes).
-
Post-Deposition Treatment: After deposition, rinse the electrode thoroughly with deionized water to remove any residual electrolyte and precursor. The electrode is now ready for electrochemical testing.
Electrochemical Performance Evaluation
The following techniques are used to assess the catalytic performance of the electrodeposited films.
a) Cyclic Voltammetry (CV):
-
Purpose: To determine the onset potential of the catalytic water oxidation and to observe the redox features of the catalyst.
-
Procedure: In a fresh electrolyte solution (without the metal precursor), perform cyclic voltammetry by sweeping the potential from a non-catalytic region (e.g., 0 V vs. Ag/AgCl) to a potential where water oxidation occurs (e.g., 1.6 V vs. Ag/AgCl) and back. A typical scan rate is 50-100 mV/s. The catalytic activity is indicated by a sharp increase in the anodic current.
b) Linear Sweep Voltammetry (LSV) and Tafel Analysis:
-
Purpose: To determine the overpotential required to reach a specific current density and to calculate the Tafel slope, which provides insight into the reaction mechanism.
-
Procedure: Perform a slow scan rate (e.g., 1-5 mV/s) linear sweep voltammetry from the open-circuit potential towards the anodic region. The overpotential (η) is the difference between the applied potential and the thermodynamic potential for water oxidation (1.23 V vs. RHE). The Tafel plot is constructed by plotting η versus the logarithm of the current density (log |j|). The slope of the linear region of this plot is the Tafel slope.
c) Chronoamperometry (CA):
-
Purpose: To evaluate the stability of the catalyst over time.
-
Procedure: Apply a constant potential that results in a specific current density (e.g., 10 mA/cm²) and monitor the current over an extended period (e.g., several hours). A stable catalyst will maintain a relatively constant current output.
d) Faradaic Efficiency Measurement:
-
Purpose: To quantify the percentage of the electrical current that contributes to the production of oxygen.
-
Procedure: Perform bulk electrolysis at a constant potential in a sealed electrochemical cell. The amount of evolved oxygen is measured using a calibrated oxygen sensor or by gas chromatography. The Faradaic efficiency is calculated by comparing the measured amount of oxygen to the theoretical amount expected based on the total charge passed during the electrolysis.
Visualizing the Catalytic Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for catalyst preparation and performance evaluation.
Caption: A simplified proposed mechanism for water oxidation on a cobalt oxide surface.
Caption: Logical flow for the comparative assessment.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. [PDF] Highly active nickel oxide water oxidation catalysts deposited from molecular complexes | Semantic Scholar [semanticscholar.org]
- 3. Highly active nickel oxide water oxidation catalysts deposited from molecular complexes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of Cobalt(II) Complexes with Diverse Ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial, anticancer, and antioxidant properties of cobalt(II) complexes, supported by experimental data and detailed methodologies.
The versatile coordination chemistry of cobalt(II) has positioned its complexes as promising candidates in the development of novel therapeutic agents. The biological activity of these complexes is intricately linked to the nature of the ligands coordinated to the metal center. This guide provides a comparative overview of the biological activities of cobalt(II) complexes with various ligands, including Schiff bases, amino acids, and other N,O-donor ligands, to assist researchers in the design and evaluation of new metallodrugs.
Comparative Biological Activity: A Tabular Overview
The efficacy of cobalt(II) complexes is often quantified by metrics such as the minimum inhibitory concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity. The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of Co(II) complexes with different ligands.
Table 1: Comparative Antimicrobial Activity of Cobalt(II) Complexes
| Ligand Type | Complex | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | [Co(L¹)₂(H₂O)₂] | S. aureus | 12.5 | [1] |
| E. coli | 25 | [1] | ||
| Schiff Base | [Co(L²)(H₂O)₃]Cl | S. aureus | 6.25 | [2] |
| E. coli | 12.5 | [2] | ||
| Mixed Ligand | [Co(4-MPipzcdt)(phen)₂]Cl | C. albicans | <8 | [3] |
| (Dithiocarbamate/Phenanthroline) | E. coli | 128 | [3] | |
| S. aureus | 64 | [3] |
L¹ and L² represent different Schiff base ligands. 4-MPipzcdt = 4-methylpiperazine-1-carbodithioate, phen = 1,10-phenanthroline.
Table 2: Comparative Anticancer Activity of Cobalt(II) Complexes
| Ligand Type | Complex | Cell Line | IC50 (µM) | Reference |
| N,O-donor Schiff Base | Complex with 2-[{[2-(Dimethylamino)ethyl]imino}methyl]-6-methoxyphenol | COLO 205 (Colon) | 46.00 ± 1.09 | [4] |
| Diphenylazodioxide | --INVALID-LINK--₂ | SK-HEP-1 (Liver) | ~2 | [5][6] |
| Thiosemicarbazone/Phenanthroline | --INVALID-LINK--₃ | MDA-MB-231 (Breast) | 17.59 ± 1.1 (72h) | [7] |
| N-donor Ligand | Analogous Co(II) derivative | EC-109 (Esophageal) | 75.46 | [8] |
bpy = 2,2'-bipyridine, az = cis-N,N'-diphenylazodioxide, MeATSC = 9-anthraldehyde-N(4)-methylthiosemicarbazone.
Table 3: Comparative Antioxidant Activity of Cobalt(II) Complexes
| Ligand Type | Complex | Assay | Scavenging Activity (%) | IC50 (µg/mL) | Reference |
| Quercetin | Co(II)-quercetin complex | DPPH | 74.20 | - | [9] |
| 2-Guanidinobenzimidazole | Co(II)-2GBI complex | DPPH | 85 (at 50 µg/mL) | 31 | [10] |
| Hydroxyl Radical | 61 (at 50 µg/mL) | 40.63 | [10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental methodologies are crucial. Below are the protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the cobalt(II) complexes is determined using the broth dilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Complexes: The cobalt(II) complexes are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A two-fold serial dilution of each complex is then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the complex that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the cobalt(II) complexes is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment with Complexes: The cells are then treated with various concentrations of the cobalt(II) complexes and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the complex that inhibits 50% of cell growth, is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The free radical scavenging activity of the cobalt(II) complexes is assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) (e.g., 0.004% w/v) is prepared.
-
Reaction Mixture: Different concentrations of the cobalt(II) complexes are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the complex, and A_sample is the absorbance of the reaction mixture.
Mechanistic Insights and Signaling Pathways
The biological activities of cobalt(II) complexes often stem from their ability to interact with cellular components and modulate key signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Several cobalt(II) complexes exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] This process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The diagram below illustrates the key events in these pathways that can be triggered by cobalt(II) complexes.
Caption: Cobalt(II) complex-induced apoptosis signaling pathways.
Antioxidant Mechanism: Radical Scavenging
The antioxidant activity of cobalt(II) complexes is often attributed to their ability to scavenge free radicals. The DPPH assay is a common method to evaluate this activity. The mechanism involves the donation of a hydrogen atom or an electron from the complex to the stable DPPH radical, thus neutralizing it.
Caption: Mechanism of DPPH radical scavenging by a cobalt(II) complex.
Conclusion
The biological activity of cobalt(II) complexes is profoundly influenced by the coordinated ligands. Schiff base ligands, with their versatile structures and donor atoms, have demonstrated significant antimicrobial and anticancer activities. The incorporation of other ligands, such as amino acids or phenanthroline, can further enhance these properties. The data presented in this guide highlights that complexation of cobalt(II) often leads to a significant increase in biological efficacy compared to the free ligands. The induction of apoptosis in cancer cells and the scavenging of free radicals are key mechanisms underlying the therapeutic potential of these complexes. Further research focusing on the design of new ligands and the elucidation of detailed mechanisms of action will be instrumental in the development of cobalt-based pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt(II) Diphenylazodioxide Complexes Induce Apoptosis in SK-HEP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bch.ro [bch.ro]
- 10. biomedgrid.com [biomedgrid.com]
- 11. ias.ac.in [ias.ac.in]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Hexaaquacobalt(II)
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Hexaaquacobalt(II) salts, such as chloride ([Co(H₂O)₆]Cl₂) and nitrate (B79036) (--INVALID-LINK--₂), are common reagents that are also classified as hazardous substances. They are recognized for their potential carcinogenicity, ability to cause skin and respiratory sensitization, and significant threat to aquatic ecosystems.[1][2] Adherence to stringent disposal protocols is not merely a safety measure but a legal and ethical obligation. Under no circumstances should hexaaquacobalt(II) solutions or contaminated materials be disposed of down the drain or mixed with regular laboratory trash.[3][4]
The primary and universally mandated procedure for the disposal of hexaaquacobalt(II) waste is collection and management as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][5] For laboratories equipped and trained for chemical waste treatment, an intermediary step of converting the soluble cobalt(II) ions into an insoluble form can be undertaken to reduce its immediate environmental mobility before collection by EHS.
Operational Disposal Plan
The recommended disposal procedure follows a clear, sequential process to ensure safety and compliance. This involves meticulous segregation, containment, and labeling of all waste streams containing hexaaquacobalt(II).
Step 1: Waste Segregation and Collection
-
Isolate Cobalt Waste: Do not mix hexaaquacobalt(II) waste with other chemical waste streams to prevent potentially dangerous reactions.[2][6]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly marked containers.
-
Aqueous Waste: All aqueous solutions containing hexaaquacobalt(II) must be collected. Waste solutions with a cobalt(II) salt concentration of 10% or greater are typically managed as Dangerous Waste.[3]
Step 2: Waste Containment and Labeling
-
Select Appropriate Containers: Use compatible, leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.[3]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Hexaaquacobalt(II) [specify anion, e.g., Chloride]," and the associated hazard symbols (e.g., "Toxic," "Environmental Hazard").[2]
-
Secure Storage: Keep waste containers tightly sealed except when adding waste and store them in a designated, secondary containment area away from incompatible materials.[5][6]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full (typically no more than 90% capacity) or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a pickup.[5]
Chemical Treatment of Aqueous Waste
For facilities with the appropriate engineering controls (i.e., a certified chemical fume hood) and trained personnel, aqueous hexaaquacobalt(II) waste can be treated to precipitate the cobalt as insoluble cobalt(II) hydroxide (B78521). This reduces its solubility and mobility. Note: Both the resulting solid precipitate and the liquid filtrate must still be disposed of as hazardous waste.
Quantitative Data for Precipitation
| Parameter | Guideline Value | Purpose | Citation |
| Precipitation pH | 7.5 - 9.5 | To precipitate soluble Co²⁺ ions as insoluble cobalt(II) hydroxide (Co(OH)₂). | [1][7][8] |
| pH for Complete Precipitation | 8.0 - 9.0 | To ensure the maximum removal of cobalt from the solution. | [8] |
Experimental Protocol: Precipitation of Cobalt(II) Hydroxide from Aqueous Waste
This protocol details the conversion of soluble aqueous cobalt(II) to solid cobalt(II) hydroxide.
Materials:
-
Aqueous hexaaquacobalt(II) waste
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker large enough to contain the waste volume
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Spatula
-
Appropriately labeled hazardous waste containers for solid and liquid waste
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Preparation: Within a chemical fume hood, place the beaker containing the aqueous cobalt waste on a stir plate. Add a magnetic stir bar and begin gentle stirring.[8]
-
pH Adjustment: While continuously monitoring the pH, slowly add the 1 M sodium hydroxide solution dropwise to the stirring cobalt waste.[8] A blue precipitate of cobalt(II) hydroxide will begin to form.[9]
-
Complete Precipitation: Continue the dropwise addition of sodium hydroxide until the pH of the solution is stable within the 8.0 to 9.0 range to ensure complete precipitation.[8]
-
Digestion: Allow the mixture to stir for an additional 30-60 minutes. This "digestion" period allows the precipitate particles to grow, making them easier to filter.[8]
-
Filtration: Turn off the stir plate and remove the stir bar. Set up the filtration apparatus. Carefully pour the mixture through the filter paper to separate the solid cobalt(II) hydroxide precipitate from the liquid.[8]
-
Washing: Gently wash the collected precipitate on the filter paper with a small amount of deionized water to remove any residual soluble impurities.[8]
-
Waste Collection:
-
Solid Waste: Once the precipitate is dry, carefully transfer the solid cobalt(II) hydroxide from the filter paper into a labeled hazardous waste container for solids.[8]
-
Liquid Waste (Filtrate): Collect the filtrate in a separate, labeled hazardous waste container for liquids. The filtrate should be tested for residual cobalt before being neutralized for collection by EHS.[1]
-
-
Final Disposal: Both the solid precipitate and the liquid filtrate are considered hazardous waste and must be disposed of through your institution's EHS program.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of hexaaquacobalt(II) waste.
Caption: Logical workflow for the proper disposal of hexaaquacobalt(II) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. discover.westlab.com [discover.westlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Research of the Formation Cobalt (II) Hydroxide | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexaaquacobalt(II)
Essential safety protocols and logistical plans for the secure handling and disposal of hexaaquacobalt(II) are critical for protecting researchers and the environment. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe utilization of this compound in your laboratory. Adherence to these protocols is paramount due to the significant health risks associated with hexaaquacobalt(II), including its potential as a carcinogen, mutagen, and reproductive toxin.[1][2][3]
Personal Protective Equipment (PPE) for Handling Hexaaquacobalt(II)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling hexaaquacobalt(II) compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][4] | Protects against splashes and dust particles that can cause serious eye damage.[2] |
| Hand Protection | Nitrile rubber gloves.[2][5] It is recommended to double-glove.[6] | Prevents skin contact, which can lead to allergic reactions and absorption of the hazardous substance.[1][5] Gloves should be inspected before use and changed immediately if contaminated.[1][6] |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended for tasks with a higher risk of splashes.[5][6] | Protects against contamination of personal clothing.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary when working outside a fume hood or when dust may be generated.[2][4][5] | Prevents inhalation of dust, which can cause respiratory sensitization, allergy or asthma-like symptoms, and may be carcinogenic.[1][5][7] |
Operational Plan for Safe Handling
Safe handling of hexaaquacobalt(II) requires a controlled environment and meticulous procedures to prevent exposure and contamination.
1. Preparation and Engineering Controls:
-
Work Area: All work with hexaaquacobalt(II) should be conducted within a properly functioning chemical fume hood.[6] The work area should be clearly designated as a hazardous substance handling area.[6]
-
Ventilation: Ensure adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid form of hexaaquacobalt(II) carefully to minimize the generation of dust.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated work area.[1][8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]
-
Container Management: Keep the container tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals.[6][9]
3. Spill Management:
-
Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1][6] The spill area should then be decontaminated with soap and water.[6]
-
Major Spills: For larger spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains or waterways.[10][11]
Disposal Plan
Proper disposal of hexaaquacobalt(II) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Chemical Waste: All solid hexaaquacobalt(II) waste and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: All disposable items that have come into contact with hexaaquacobalt(II), such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a separate, labeled container.[1]
2. Disposal Procedure:
-
Licensed Disposal Service: Arrange for the disposal of all hexaaquacobalt(II) waste through a licensed professional waste disposal service.[1][12]
-
Environmental Protection: Do not dispose of hexaaquacobalt(II) down the drain or in regular trash.[1] Avoid release into the environment as it is very toxic to aquatic life with long-lasting effects.[1][7]
Workflow for Safe Handling and Disposal of Hexaaquacobalt(II)
Caption: Workflow for the safe handling and disposal of hexaaquacobalt(II).
References
- 1. geneseo.edu [geneseo.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. scribd.com [scribd.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. prochemonline.com [prochemonline.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
